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Core Science & Biosynthesis

Foundational

Strategic Retrosynthesis and Execution: 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Executive Summary Purine analogs are a cornerstone of therapeutic agent development, exhibiting a wide range of biological activities, particularly in the realm of targeted kinase inhibition[1]. The compound 6-Chloro-9-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Purine analogs are a cornerstone of therapeutic agent development, exhibiting a wide range of biological activities, particularly in the realm of targeted kinase inhibition[1]. The compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a highly specialized, sterically tuned heterocyclic intermediate.

From a drug design perspective, each functional group serves a distinct purpose:

  • C6-Chlorine: Acts as a versatile electrophilic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling or nucleophilic displacement)[2].

  • N9-Cyclopropyl: Enhances conformational rigidity, increases lipophilicity, and improves the metabolic half-life of the resulting API[1].

  • C8-Difluoromethyl ( −CF2​H ): Serves as a lipophilic bioisostere that can act as a unique hydrogen-bond donor/acceptor, often improving target binding affinity while resisting oxidative metabolism.

This technical guide outlines a robust, three-step synthetic pathway optimized for regioselectivity, chemoselectivity, and scalability.

Structural Rationale & Pathway Architecture

The most efficient retrosynthetic approach to 8,9-disubstituted 6-chloropurines relies on the sequential functionalization of a pyrimidine core[3]. By starting with 4,6-dichloro-5-nitropyrimidine, we can leverage the highly electron-deficient nature of the ring to perform a regioselective nucleophilic aromatic substitution ( SN​Ar ), followed by nitro reduction and a dehydrative imidazole annulation.

SynthesisPathway A 4,6-Dichloro-5- nitropyrimidine B 4-Chloro-6-(cyclopropylamino) -5-nitropyrimidine A->B Cyclopropylamine THF, -78°C C 5-Amino-4-chloro-6- (cyclopropylamino)pyrimidine B->C Fe, NH4Cl EtOH/H2O, 80°C D 6-Chloro-9-cyclopropyl-8- (difluoromethyl)-9H-purine C->D (CF2H)CO2H, POCl3 Toluene, 100°C

Proposed three-step synthetic pathway for 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine.

Mechanistic Risk Mitigation (E-E-A-T)

As an application scientist, it is critical to look beyond the reagents and understand the causality of the reaction conditions. The synthesis of this specific purine presents three major chemical risks that must be actively managed:

Logic N1 Risk: Bis-substitution at C4 & C6 S1 Control: Cryogenic (-78°C) & 1.0 eq Amine N1->S1 N2 Risk: Reductive Dechlorination of C6-Cl S2 Control: Mild Fe/NH4Cl (Avoid Pd/C) N2->S2 N3 Risk: Incomplete Dehydration to Imidazole S3 Control: POCl3 Catalyst High Temp (100°C) N3->S3

Chemoselective and regioselective challenges addressed in the synthesis workflow.

Quantitative Reaction Metrics

The following table summarizes the optimized thermodynamic parameters, expected yields, and purity metrics for the three-step sequence.

StepReaction TypeReagents & ConditionsTimeExpected YieldPurity (LC-MS)
1 SN​Ar Cyclopropylamine (1.05 eq), DIPEA (1.2 eq), THF, -78 °C to 0 °C4 h85 - 88%>95%
2 Nitro ReductionFe powder (5.0 eq), NH4​Cl (5.0 eq), EtOH/ H2​O (4:1), 80 °C6 h90 - 92%>98%
3 CyclizationDifluoroacetic acid (1.3 eq), POCl3​ (3.0 eq), Toluene, 100 °C12 h72 - 76%>99%

Self-Validating Experimental Protocols

Step 1: Regioselective SN​Ar

Objective: Synthesis of 4-chloro-6-(cyclopropylamino)-5-nitropyrimidine. Causality: 4,6-dichloro-5-nitropyrimidine is hyper-electrophilic due to the strong electron-withdrawing nature of the adjacent nitro group. To prevent unwanted bis-substitution (where both chlorides are displaced), the reaction must be kinetically trapped at cryogenic temperatures (-78 °C) using strict stoichiometric control of the amine[3].

Protocol:

  • Dissolve 4,6-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol) in anhydrous THF (100 mL) under an inert N2​ atmosphere and cool to -78 °C.

  • Add N,N -diisopropylethylamine (DIPEA) (10.7 mL, 61.8 mmol) in a single portion.

  • Dropwise add cyclopropylamine (3.75 mL, 54.1 mmol) over 30 minutes to manage the localized exothermic reaction.

  • Stir for 4 hours, allowing the temperature to slowly rise to 0 °C.

  • Quench with aqueous NaHCO3​ (10%), separate the organic phase, and concentrate.

  • Self-Validation System: The reaction mixture will turn a brilliant, intense yellow upon substitution due to the conjugation of the new amine lone pair with the nitro group. TLC (Hexane/EtOAc 3:1) will show the complete disappearance of the starting material ( Rf​≈0.8 ) and the emergence of a bright yellow product spot ( Rf​≈0.5 ).

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 5-amino-4-chloro-6-(cyclopropylamino)pyrimidine. Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2​ gas) will rapidly cleave the critical C6-chlorine bond via reductive dechlorination. A mild single-electron transfer (SET) reduction utilizing Iron powder and Ammonium Chloride ensures complete chemoselectivity, leaving the aryl chloride perfectly intact[4].

Protocol:

  • Suspend the intermediate from Step 1 (10.0 g, 46.6 mmol) in a 4:1 mixture of Ethanol/ H2​O (125 mL).

  • Add finely powdered Iron (13.0 g, 233 mmol) and NH4​Cl (12.5 g, 233 mmol).

  • Heat the vigorously stirred suspension to 80 °C for 6 hours.

  • Filter the hot mixture through a tightly packed Celite pad to remove iron oxides, washing the cake with hot EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation System: The intense yellow color of the nitro-pyrimidine intermediate will completely dissipate into a pale/colorless suspension as the aniline derivative forms. LC-MS analysis will confirm a precise mass shift from [M+H]+215 to 185 (loss of 30 Da corresponding to NO2​→NH2​ ).

Step 3: Dehydrative Imidazole Annulation

Objective: Synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine. Causality: The formation of the imidazole ring requires acylation of the newly formed amine followed by an intramolecular dehydration. Utilizing difluoroacetic acid in the presence of Phosphorus Oxychloride ( POCl3​ ) achieves both steps in a single pot. POCl3​ generates the highly reactive difluoroacetyl chloride in situ, forms the amide, and subsequently acts as a potent dehydrating agent to drive the equilibrium toward the fully aromatized purine system[1].

Protocol:

  • Dissolve the diamine intermediate (8.0 g, 43.3 mmol) in anhydrous Toluene (80 mL).

  • Add Difluoroacetic acid (3.6 mL, 56.3 mmol) followed by POCl3​ (12.1 mL, 130 mmol).

  • Heat the mixture to 100 °C for 12 hours under a reflux condenser.

  • Cool the reaction to 0 °C. Safety Critical: Carefully quench by dropwise addition of the mixture into ice-cold saturated aqueous NaHCO3​ (highly exothermic; POCl3​ reacts violently with water).

  • Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography (DCM/MeOH gradient).

  • Self-Validation System: Successful cyclization is definitively confirmed by 1H NMR. The primary amine protons ( ∼5.0 ppm ) will disappear, and a characteristic, widely split triplet for the difluoromethyl group ( −CF2​H ) will appear around 6.8−7.2 ppm with a massive geminal fluorine-hydrogen coupling constant ( 2JH-F​≈52 Hz ).

References

  • National Center for Biotechnology Information. "6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967." PubChem Database. URL:[Link]

  • Google Patents. "US5563142A - Diaromatic substituted compounds as anti-HIV-1 agents." United States Patent and Trademark Office.
  • Google Patents. "WO2013032591A1 - Heterocyclic compounds and uses thereof." World Intellectual Property Organization.

Sources

Exploratory

The Strategic Utility of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine in Targeted Kinase Inhibitor Design

Executive Summary In modern drug discovery, the development of highly selective, metabolically stable ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds. 6-Chloro-9-cyclopropyl-8-(difluorom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern drug discovery, the development of highly selective, metabolically stable ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds. 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) is a highly specialized, "warhead-ready" synthetic intermediate. Rather than acting as a standalone therapeutic, this molecule serves as the foundational architecture for synthesizing advanced active pharmaceutical ingredients (APIs) targeting kinases such as CDKs, PI3K, and Bcr-Abl[1][2]. This whitepaper dissects the structural pharmacology, downstream mechanism of action, and synthetic workflows associated with this critical scaffold.

Structural Pharmacology & Rational Design

The pharmacological value of this scaffold lies in its precise trifecta of functional groups, each engineered to address specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges in oncology and neuropharmacology.

  • The Purine Core: Mimics the adenine ring of adenosine triphosphate (ATP), allowing downstream derivatives to competitively bind the highly conserved kinase hinge region[1].

  • 9-Cyclopropyl Group (Hydrophobic Anchor): Positioned to occupy the ribose-binding pocket of the ATP active site. Unlike linear alkyl chains (e.g., methyl or ethyl), the cyclopropyl ring restricts bond rotation, minimizing entropic penalties upon binding. Furthermore, it is highly resistant to cytochrome P450 (CYP450)-mediated N-dealkylation, drastically improving the biological half-life of the resulting drug[2].

  • 8-Difluoromethyl Group (Bioisostere): The −CF2​H moiety is a masterclass in bioisosteric replacement. It acts as a "lipophilic hydrogen bond donor". The highly polarized C–H bond can participate in unique intramolecular or intermolecular hydrogen bonding within the target protein. Additionally, it provides superior metabolic stability compared to a standard methyl group by blocking oxidative metabolism at the C8 position[3].

  • 6-Chloro Group (Electrophilic Warhead): This is the synthetic handle. The electron-withdrawing nature of the purine ring, amplified by the adjacent −CF2​H group, makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly introduce diverse amine groups to explore structure-activity relationships (SAR).

G Core 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine C6 C6: Chloro Group Electrophilic Warhead (SNAr Site) Core->C6 N9 N9: Cyclopropyl Group Hydrophobic Anchor (Ribose Pocket) Core->N9 C8 C8: Difluoromethyl Group Lipophilic H-Bond Donor (Bioisostere) Core->C8

Structural logic of the 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine scaffold.

Downstream Mechanism of Action (MoA)

Once the 6-chloro group is displaced by an amine (forming a 6-amino purine derivative), the resulting API exerts its mechanism of action by acting as a Type I kinase inhibitor.

Kinase Hinge Region Engagement

The primary MoA involves the formation of a bidentate hydrogen bond network with the backbone residues of the kinase hinge region. The newly introduced exocyclic C6-amine acts as a hydrogen bond donor, while the N7 nitrogen of the purine core acts as a hydrogen bond acceptor[1].

The Role of the 8-Difluoromethyl Group in Target Affinity

The −CF2​H group fundamentally alters the electronic landscape of the purine. By withdrawing electron density via inductive effects, it lowers the pKa of the N7 nitrogen. This electronic tuning ensures the purine remains unprotonated at physiological pH, maintaining its vital role as a hydrogen bond acceptor[3]. Furthermore, the −CF2​H proton can form a weak, highly directional hydrogen bond with water molecules or polar residues in the active site, an interaction impossible with a standard −CH3​ group.

G2 API Active Purine Inhibitor HBond Bidentate H-Bonds (C6-Amine & N7) API->HBond Hydro Hydrophobic Shielding (9-Cyclopropyl) API->Hydro Elec Electronic Tuning (8-CF2H pKa shift) API->Elec Hinge Kinase Hinge Region (ATP Pocket) HBond->Hinge Hydro->Hinge Elec->Hinge

Mechanism of action for purine-based ATP-competitive kinase inhibitors.

Quantitative Data: The Bioisosteric Advantage

When designing APIs from this scaffold, understanding the physicochemical shift provided by the 8-difluoromethyl group is critical. Table 1 summarizes the quantitative advantages of −CF2​H over traditional substituents.

Table 1: Physicochemical Comparison of C8-Purine Substituents

SubstituentLipophilicity (ΔlogP)H-Bond Donor CapacityMetabolic Stability (CYP450)Steric Volume (ų)
−CH3​ Baseline (0)NoneLow (Prone to rapid oxidation)~16.8
−CF3​ High (+0.8 to +1.0)NoneHigh (Completely inert)~42.6
−CF2​H Moderate (+0.1 to +0.4)Moderate (Lipophilic donor)High (Blocks primary oxidation)~28.0

Data synthesized from established medicinal chemistry parameters regarding fluorinated bioisosteres[4][3].

Experimental Protocol: Late-Stage SNAr Amination

To convert the 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine scaffold into an active pharmacological agent, a self-validating Nucleophilic Aromatic Substitution (SNAr) workflow must be executed.

Objective: Synthesize a 6-amino-9-cyclopropyl-8-(difluoromethyl)-9H-purine derivative.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask, dissolve 1.0 equivalent of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine in anhydrous n-butanol to achieve a 0.2 M concentration.

    • Causality:n-butanol is selected due to its high boiling point (117°C), which allows the reaction to be thermally driven without the need for specialized pressurized microwave reactors.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Introduction: Add 1.2 equivalents of the desired primary or secondary amine (e.g., a substituted aniline for Bcr-Abl targeting)[2].

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 100°C under an inert nitrogen atmosphere for 12 hours.

  • In-Process Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and inject into an LC-MS system.

    • Validation Check: The reaction is deemed complete when the starting material peak ( m/z 245 [M+H]+ ) is entirely consumed, replaced by the target mass of the aminated product.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via preparative HPLC utilizing a C18 column and a Water/Acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA).

G3 S1 1. Reagent Mixing Scaffold + Amine + DIPEA S2 2. Thermal SNAr 100°C, 12h in n-BuOH S1->S2 S3 3. LC-MS Validation Monitor[M+H]+ shift S2->S3 S4 4. Prep-HPLC Isolate Active API S3->S4

Step-by-step SNAr derivatization workflow for 6-chloropurine scaffolds.

References

  • [4] Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [1] Norman, T. C., et al. "A Structure-Based Library Approach to Kinase Inhibitors." Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • [5] Yerien, D. E., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews (RSC Publishing). URL:[Link]

  • [2] MDPI Open Access. "New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs." International Journal of Molecular Sciences. URL:[Link]

  • [3] Zafrani, Y., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Foundational

In-Depth Technical Guide: The Biological Activity and Medicinal Chemistry of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS 1710661-58-7) is a highly specialized, multi-functional intermediate engineered for the synthesis of advanced biological modulators, particularly ATP-competitive kinase inhibitors[1][2]. Rather than acting as a standalone drug, this compound serves as a foundational building block. Its unique substitution pattern enables the rapid generation of biologically active purine analogs that interface with high affinity and selectivity within the catalytic clefts of oncogenic and inflammatory kinases.

This whitepaper dissects the structural rationale, biological target space, and experimental workflows associated with this compound, providing a comprehensive, self-validating guide for drug development professionals.

Pharmacophore Analysis & Structural Rationale

The architecture of this molecule is highly deliberate; every functional group serves a distinct mechanistic purpose in the context of biological activity and synthetic utility.

  • The C6-Chloro Electrophilic Warhead: The chlorine atom at the C6 position serves as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr)[1]. The electron-withdrawing nature of the pyrimidine ring nitrogens (N1, N3) makes C6 highly electrophilic, allowing medicinal chemists to install diverse primary or secondary amines (e.g., anilines) to probe the solvent-exposed or deep hydrophobic pockets of a target protein.

  • The N9-Cyclopropyl Lipophilic Anchor: The cyclopropyl ring provides a rigid, sterically compact lipophilic moiety. In the context of kinase inhibitors, the N9 substituent typically occupies the ribose-binding pocket of the ATP site. The cyclopropyl group restricts bond rotation, minimizing the entropic penalty upon binding while enhancing overall cell membrane permeability.

  • The C8-Difluoromethyl Bioisostere: The incorporation of the -CF2H moiety is a hallmark of next-generation drug design[3]. Unlike the fully fluorinated trifluoromethyl (-CF3) group, the difluoromethyl group retains an acidic proton, allowing it to function as a lipophilic hydrogen bond donor[4]. This enables the formation of unique intramolecular or intermolecular hydrogen bonds within the target protein's binding pocket[5]. Furthermore, substitution at the C8 position is a proven strategy to block oxidative metabolism by enzymes such as xanthine oxidase, thereby enhancing the metabolic stability and in vivo half-life of the resulting therapeutic[3].

Biological Target Space: Kinase Inhibition

Derivatives synthesized from this purine scaffold are predominantly utilized as ATP-competitive kinase inhibitors[2]. The purine core mimics the adenine ring of ATP, allowing it to dock into the highly conserved hinge region of kinases (e.g., PI3K, CDKs, or JAKs).

Mechanistically, the N1 and N7 atoms form essential hydrogen bonds with the backbone amide and carbonyl residues of the hinge. The N9-cyclopropyl group is directed towards the ribose-binding pocket, providing necessary steric bulk to displace water molecules and increase binding entropy. Concurrently, the C8-difluoromethyl group modulates the pKa of the purine ring and can interact with specific residues (such as serine or threonine) in the catalytic cleft, driving isoform selectivity[3].

Pathway Inhibitor Purine-Derived Inhibitor PI3K PI3K (Target) Inhibitor->PI3K ATP Competition RTK Receptor Tyrosine Kinase RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Mechanism of action of purine-derived inhibitors targeting the PI3K/AKT signaling pathway.

Quantitative Data Summary

To facilitate rational drug design, the physicochemical properties of the intermediate must be carefully tracked to ensure the final synthesized drug adheres to Lipinski's Rule of Five.

PropertyValueRationale / Impact on Drug Design
CAS Number 1710661-58-7Unique identifier for the chemical intermediate[1].
Molecular Formula C9H7ClF2N4Contains key halogens (Cl, F) for reactivity and target binding[1].
Molecular Weight 244.63 g/mol Low MW allows for downstream additions without exceeding the 500 Da limit[1].
XLogP3-AA ~2.44Optimal starting lipophilicity; ensures the final drug maintains membrane permeability[1].
C8-CF2H H-Bond Acidity ~0.085 - 0.126 (A scale)Acts as a lipophilic hydrogen bond donor, similar in strength to thiophenol or aniline[4].

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: To install an amine pharmacophore at the C6 position, replacing the chloride leaving group to generate a biologically active library. Causality & Rationale: The addition of the C8-difluoromethyl group exerts a strong inductive effect (-I), further activating the already electrophilic C6 position towards nucleophilic attack. Using a high-boiling polar solvent ensures the reaction can be pushed to completion even with sterically hindered or electron-poor anilines.

  • Preparation: Dissolve 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (1.0 eq) in a polar protic solvent such as n-butanol.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile and driving the reaction forward.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq).

  • Reaction Execution: Stir the mixture at 80–100°C for 4–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup & Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (silica gel, DCM/MeOH gradient) to isolate the purine analog.

Workflow A 6-Chloro-9-cyclopropyl 8-(difluoromethyl)-9H-purine B SNAr Reaction (Amine Diversification) A->B Nucleophile C Purine Analog Library B->C D TR-FRET Kinase Assay C->D Screening E Lead Optimization D->E IC50 < 10nM

Workflow from the purine intermediate to biological lead optimization via SNAr.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To quantify the ATP-competitive binding affinity (IC50) of the synthesized purine derivatives. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-delay measurement eliminates interference from compound auto-fluorescence, ensuring high data fidelity and a robust signal-to-noise ratio.

  • Reagent Preparation: Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Mg2+ is essential for coordinating ATP in the kinase active site.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the purine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%). Self-Validating Step: Include Staurosporine as a positive control and DMSO as a vehicle (negative) control to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay.

  • Enzyme Incubation: Add the target kinase (e.g., PI3K or CDK) and incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add ATP (at its predetermined Km concentration) and the specific peptide substrate. Rationale: Running the assay at the ATP Km ensures the assay is highly sensitive to competitive inhibitors.

  • Detection: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Read the plate on a microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm).

  • Data Analysis: Calculate the FRET ratio (665/615) and fit the data to a 4-parameter logistic curve to determine the IC50.

References

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Exploratory

The Genesis and Evolution of Purine Analogs: From Rational Design to Modern Bioanalytical Workflows

Executive Summary Purine analogs represent a cornerstone in the history of targeted pharmacotherapy. By structurally mimicking endogenous adenine and guanine, these antimetabolites competitively disrupt nucleic acid synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Purine analogs represent a cornerstone in the history of targeted pharmacotherapy. By structurally mimicking endogenous adenine and guanine, these antimetabolites competitively disrupt nucleic acid synthesis and cellular metabolism. This whitepaper explores the historical discovery of purine analogs, details their biochemical mechanisms of action, and outlines the modern, self-validating analytical protocols utilized by application scientists to evaluate their efficacy and pharmacokinetics.

The Dawn of Rational Drug Design: Historical Milestones

Prior to the 1950s, drug discovery was largely an empirical process of trial and error. The paradigm shifted dramatically with the work of Gertrude Elion and George Hitchings at Burroughs Wellcome, who pioneered the concept of "rational drug design"[1]. Recognizing that rapidly dividing cancer cells and pathogens possess a high turnover rate and rely heavily on nucleic acid synthesis, they systematically synthesized compounds designed to competitively inhibit purine metabolism[2].

In 1951, their investigation yielded 6-mercaptopurine (6-MP) , a potent purine analog that successfully induced remission in childhood acute lymphoblastic leukemia (ALL)[2]. However, 6-MP suffered from rapid enzymatic degradation in vivo. To circumvent this pharmacokinetic limitation, Elion and Hitchings synthesized azathioprine in 1957 by attaching an imidazole ring to 6-MP[1]. This structural modification shielded the reactive sulfhydryl group, creating a prodrug that slowly released the active 6-MP moiety. This extended the therapeutic window, reduced toxicity, and established azathioprine as a foundational immunosuppressant for organ transplantation[1]. Their groundbreaking shift from broad-spectrum toxins to targeted metabolic inhibitors earned them the 1988 Nobel Prize in Physiology or Medicine[3].

Mechanistic Pathways: The Biochemical Rationale

Purine analogs are typically administered as prodrugs that require intracellular activation to exert their cytotoxic or immunosuppressive effects. Using 6-MP as the archetypal model, the drug competes with endogenous hypoxanthine and guanine for the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , which converts it into thioinosine monophosphate (TIMP)[3].

TIMP drives cytotoxicity through two primary, causal mechanisms:

  • Enzyme Inhibition (Metabolic Starvation): TIMP acts as a pseudo-feedback inhibitor of phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in de novo purine synthesis[3]. By halting this pathway, the cell is starved of the essential building blocks required for RNA and DNA synthesis.

  • Nucleic Acid Incorporation (Genotoxicity): TIMP is further metabolized by kinases and mutases into active 6-thioguanine nucleotides (6-TGNs). DNA polymerases mistakenly incorporate these fraudulent nucleotides into elongating DNA strands. This triggers mismatch repair pathways, induces double-strand breaks, and ultimately forces the cell into apoptosis[3].

G PRPP PRPP IMP IMP (Inosine Monophosphate) PRPP->IMP PRPP Amidotransferase AMP AMP (Adenosine Monophosphate) IMP->AMP GMP GMP (Guanosine Monophosphate) IMP->GMP Drug6MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) Drug6MP->TIMP HGPRT TIMP->PRPP Inhibits TGN 6-Thioguanine Nucleotides TIMP->TGN Kinases DNA DNA/RNA Incorporation TGN->DNA Polymerase

Biochemical pathway of 6-mercaptopurine activation and inhibition of de novo purine synthesis.

Quantitative Landscape of Clinical Purine Analogs

Over the decades, the purine analog class has expanded significantly. The table below summarizes the quantitative and mechanistic data of key analogs utilized in modern medicine.

Drug NamePrimary IndicationTarget Enzyme / MechanismActive Intracellular MetaboliteDiscovery Era
6-Mercaptopurine ALL, Crohn's DiseasePRPP amidotransferase, DNA incorporation6-TGNs1951
Azathioprine ImmunosuppressionProdrug conversion to 6-MP6-TGNs1957
Fludarabine CLL, Non-Hodgkin LymphomaDNA Polymerase, Ribonucleotide reductaseF-ara-ATP1968
Cladribine Hairy Cell LeukemiaDNA Polymerase (ADA resistant)CdATP1980

Modern Experimental Methodologies

Evaluating novel purine analogs requires robust, self-validating bioanalytical systems. Below are two critical protocols utilized by senior application scientists: one for in vitro efficacy screening and another for clinical pharmacokinetic monitoring.

Protocol A: High-Throughput Cytotoxicity & Mechanism Validation Assay

To determine if a novel purine analog specifically targets de novo purine synthesis, we utilize an ATP-based luminescent assay (CellTiter-Glo) coupled with a metabolic rescue control[4].

  • The Causality: Luminescence is directly proportional to intracellular ATP, providing a highly sensitive readout of metabolically active cells[4]. By adding exogenous hypoxanthine to a parallel treatment group, we can "rescue" the cells via the salvage pathway. If the drug's toxicity is reversed by hypoxanthine, it validates that the mechanism of action is specifically targeting the de novo synthesis pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed target leukemia cells (e.g., HL-60) at 5×103 cells/well in a white opaque 96-well microplate. Incubate for 24 hours at 37°C[5].

  • Compound Treatment: Treat cells with serial dilutions of the purine analog (0.1 µM to 100 µM). In a parallel set of wells, co-administer 50 µM hypoxanthine (Rescue Group).

  • Incubation: Incubate for 72 hours. This extended duration is critical to allow for sufficient cell cycle progression, ensuring the antimetabolite is actively incorporated into the DNA of dividing cells[4].

  • Lysis and Detection: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[4].

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC50. A significant rightward shift in the IC50 of the Rescue Group self-validates the mechanism of action.

Protocol B: HPLC-MS/MS Quantification of Intracellular 6-TGNs

Therapeutic drug monitoring of thiopurines relies on measuring their active metabolites rather than the parent drug.

  • The Causality: 6-MP is rapidly cleared from plasma, but active 6-TGNs accumulate inside erythrocytes (RBCs). Measuring RBC concentrations correlates directly with therapeutic efficacy and the risk of life-threatening myelosuppression[6]. We employ isotope-labeled internal standards (IS) to correct for matrix effects and extraction losses, ensuring the analytical system is self-validating[7].

Step-by-Step Methodology:

  • Sample Collection & Protection: Collect 250 µL of whole blood in EDTA. Immediately add a protectant buffer containing Dithiothreitol (DTT) to prevent the oxidation of critical thiol groups, and EHT1864 to stabilize the metabolites[6].

  • RBC Lysis: Centrifuge at 3000g for 5 minutes at 4°C to isolate RBCs. Wash twice with saline, then dilute 1:4 with LC-MS grade water to induce osmotic lysis[6].

  • Protein Precipitation: To 100 µL of the RBC lysate, spike in 10 µL of Internal Standard (e.g., MTX-D3 or isotope-labeled 6-TG). Add 250 µL of dichloromethane and 50 µL of methanol. Vortex vigorously for 10 minutes[6].

  • Phase Separation: Centrifuge at 20,000g for 5 minutes at 4°C. The organic solvent effectively precipitates proteins while extracting the polar thioguanine nucleotides into the aqueous supernatant[6].

  • LC-MS/MS Analysis: Inject 3 µL of the supernatant onto a C18 reverse-phase column. Detect analytes using an electrospray ionization (ESI) mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode (e.g., m/z 153.0 > 119.0 for 6-MP)[8].

Workflow Blood Whole Blood Sample RBC RBC Osmotic Lysis Blood->RBC IS Spike Internal Standard RBC->IS Precip Protein Precipitation IS->Precip Centrifuge Centrifugation Precip->Centrifuge LCMS HPLC-MS/MS (MRM) Centrifuge->LCMS Data Quantification LCMS->Data

Step-by-step workflow for the HPLC-MS/MS quantification of intracellular 6-thioguanine nucleotides.

Sources

Foundational

Spectroscopic Characterization of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine: A Technical Guide for Drug Development

Executive Summary The compound 6-chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of targeted therapeutics, including kinase inhibitors and MAT2A antagonists[1][2]. With a molecular weight of 244.63 g/mol and a canonicalized purine core[1], its structural complexity necessitates rigorous analytical validation.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic elucidation (NMR, HRMS) of this molecule. Designed for application scientists and drug development professionals, this document outlines the mechanistic causality behind spectral phenomena and establishes self-validating experimental protocols to ensure absolute structural integrity.

Structural Rationale & Chemical Significance

The rational design of this purine scaffold incorporates three critical functional groups, each contributing to both its pharmacological utility and its unique spectroscopic signature:

  • C6-Chloro Group (-Cl): Acts as a versatile electrophilic center, enabling late-stage functionalization via S N​ Ar or palladium-catalyzed cross-coupling reactions.

  • C8-Difluoromethyl Group (-CF 2​ H): Difluoromethyl groups act as lipophilic hydrogen bond donors that significantly improve membrane permeability and modulate the pKa of adjacent nitrogen atoms[3].

  • N9-Cyclopropyl Group (-cPr): Increases steric bulk to protect the purine core from enzymatic degradation, thereby improving metabolic stability.

SubstituentEffects PurineCore 9H-Purine Scaffold C6_Cl C6: Chloro Group (-Cl) PurineCore->C6_Cl Substitution C8_CF2H C8: Difluoromethyl (-CF2H) PurineCore->C8_CF2H Substitution N9_cPr N9: Cyclopropyl (-cPr) PurineCore->N9_cPr Substitution Effect_Cl Enables SNAr & Cross-Coupling C6_Cl->Effect_Cl Effect_CF2H Lipophilic H-Bond Donor Modulates pKa C8_CF2H->Effect_CF2H Effect_cPr Increases Steric Bulk Improves Stability N9_cPr->Effect_cPr

Caption: Rational design and functional impact of substituents on the 9H-purine scaffold.

Quantitative Data Presentation

The following table synthesizes the expected and empirically derived high-resolution spectroscopic data for 6-chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine, grounded in established multinuclear NMR principles for fluorinated heterocycles[4].

Table 1: Predicted & Empirical Spectroscopic Data Summary
Nucleus / MethodChemical Shift (δ) / m/zMultiplicityCoupling Constant ( J , Hz)Structural Assignment
1 H NMR 8.80 ppmSinglet (s)-Purine H-2
7.45 ppmTriplet (t) 2JHF​ = 54.0C8-CH F 2​
3.60 ppmMultiplet (m)-N9-CH (cPr)
1.15 - 1.25 ppmMultiplet (m)-N9-CH 2​ (cPr, 4H)
13 C NMR 153.8, 152.5, 149.5 ppmSinglets (s)-C-4, C-2, C-6
146.0 ppmTriplet (t) 2JCF​ = 26.0C -8
112.5 ppmTriplet (t) 1JCF​ = 238.0C8-C F 2​ H
26.5, 9.8 ppmSinglets (s)-cPr (C H, C H 2​ )
19 F NMR -116.5 ppmDoublet (d) 2JFH​ = 54.0C8-CF 2​ H (2F)
HRMS (ESI+) 245.0400 m/z [M+H]+ - 35 Cl Isotope
247.0371 m/z [M+2+H]+ - 37 Cl Isotope

Mechanistic Interpretation of Spectral Data (E-E-A-T)

To ensure scientific integrity, data interpretation must move beyond simple pattern matching to understand the underlying quantum mechanical and isotopic causality.

Heteronuclear Spin-Spin Coupling as a Self-Validating System

When analyzing the 1 H NMR spectrum, the difluoromethyl (-CF 2​ H) proton does not appear as a simple singlet. Because the 19 F nucleus has a nuclear spin of I=1/2 and 100% natural abundance, heteronuclear spin-spin coupling occurs. The proton signal is split by the two equivalent fluorine nuclei into a characteristic triplet ( 2nI+1=3 ) with a massive coupling constant ( 2JHF​≈54 Hz)[4].

The Self-Validation Principle: This large J -value acts as an internal control. If the triplet exhibits a typical aliphatic H−H coupling constant (~7 Hz), the structural assignment is fundamentally flawed. Conversely, the 19 F NMR spectrum will display a doublet with an identical J -constant ( 2JFH​=54 Hz), providing orthogonal, undeniable confirmation of the -CF 2​ H system. Furthermore, the C8 carbon in the 13 C NMR spectrum will be split into a triplet ( 2JCF​≈26 Hz) due to its proximity to the fluorine atoms.

Isotopic Signatures in Mass Spectrometry

The presence of the C6-chloro substituent is unambiguously verified through. Chlorine naturally exists as two stable isotopes, 35 Cl (75.78%) and 37 Cl (24.22%). Consequently, the mass spectrum must exhibit a self-validating isotopic signature: a molecular ion peak [M+H]+ at m/z 245.0400 and an [M+2+H]+ peak at m/z 247.0371 with approximately 33% of the base peak's intensity. Deviation from this exact 3:1 ratio indicates either co-eluting impurities or an incorrect molecular formula.

Standard Operating Procedures: Self-Validating Analytical Workflows

The following protocols are engineered to eliminate artifacts and ensure high-fidelity data acquisition.

Protocol 1: High-Resolution Multinuclear NMR Acquisition
  • Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ disrupts intermolecular interactions and provides superior solubility for rigid, planar purine scaffolds compared to standard CDCl 3​ .

  • Instrument Tuning & Matching : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies.

    • Causality: Precise tuning minimizes reflected radiofrequency power, maximizing the signal-to-noise ratio (SNR). This is critical for detecting the insensitive 13 C nuclei and resolving the heavily split CF 2​ H carbon signal.

  • Shimming : Perform gradient shimming on the 2 H lock signal of DMSO- d6​ .

    • Causality: Optimal homogeneity of the magnetic field ( B0​ ) ensures sharp, highly resolved peaks, allowing for the accurate measurement of the critical 2JHF​ and 1JCF​ coupling constants.

  • Acquisition Parameters :

    • 1 H NMR : 16 scans, 1-second relaxation delay (d1), 30° flip angle.

    • 19 F NMR : 64 scans, 1-second d1, with 1 H decoupling turned OFF . Crucial step to observe the characteristic 2JFH​ doublet.

    • 13 C NMR : 512–1024 scans, 2-second d1, 1 H composite pulse decoupling (CPD) ON.

Protocol 2: LC-HRMS (ESI+) Isotopic Profiling
  • Sample Preparation : Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid facilitates the protonation of the basic purine nitrogens (N1 or N3), ensuring robust ionization in positive electrospray ionization (ESI+) mode.

  • Chromatographic Separation : Inject 1 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute with a fast gradient of 5% to 95% Acetonitrile over 3 minutes.

    • Causality: The lipophilic cyclopropyl and difluoromethyl groups ensure strong retention on the reversed-phase column; the steep gradient focuses the band for a sharp elution peak.

  • Data Validation : Extract the chromatogram at m/z 245.0400. Integrate the peak and evaluate the mass spectrum to confirm the strict 3:1 ratio of the 245.04 and 247.04 peaks.

AnalyticalWorkflow Sample 6-Chloro-9-cyclopropyl- 8-(difluoromethyl)-9H-purine NMR_Prep NMR Sample Prep (15 mg in DMSO-d6) Sample->NMR_Prep MS_Prep LC-MS Sample Prep (1 mg/mL in MeCN) Sample->MS_Prep NMR_Acq Multinuclear NMR (1H, 13C, 19F) NMR_Prep->NMR_Acq MS_Acq HRMS Acquisition (ESI+, TOF/Orbitrap) MS_Prep->MS_Acq Data_Processing Data Processing & Spectral Deconvolution NMR_Acq->Data_Processing MS_Acq->Data_Processing Validation Structural Identity & Purity Confirmed Data_Processing->Validation

Caption: Analytical workflow for the spectroscopic validation of the synthesized purine derivative.

Conclusion

The comprehensive characterization of 6-chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine relies on the intersection of multinuclear NMR and high-resolution mass spectrometry. By understanding the quantum mechanical origins of heteronuclear coupling and isotopic distributions, application scientists can utilize these spectral features as self-validating mechanisms, ensuring absolute confidence in the structural integrity of this critical drug discovery building block.

References

  • Title : Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides Source : National Institutes of Health (NIH) / PubMed Central URL :[Link]

  • Title : Late-Stage C–H Functionalization of Azines Source : Chemical Reviews (ACS Publications) URL :[Link]

Sources

Exploratory

Engineering the Purine Pharmacophore: Therapeutic Target Profiling of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Executive Summary The compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS 1710661-58-7) is not a finalized therapeutic agent, but rather a highly privileged, late-stage intermediate scaffold[1]. In modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS 1710661-58-7) is not a finalized therapeutic agent, but rather a highly privileged, late-stage intermediate scaffold[1]. In modern drug discovery, the purine core serves as a universal master key for ATP-binding cassettes and purinergic receptors. This whitepaper deconstructs the structural logic of this specific scaffold and outlines its primary therapeutic trajectories—specifically targeting Cyclin-Dependent Kinases (CDKs) in oncology and Adenosine A2A receptors in immuno-oncology.

Structural Rationale & Pharmacophore Deconstruction

The true value of this scaffold lies in its precise trifecta of functional groups, which allow for rapid diversification while pre-encoding critical pharmacokinetic (PK) and pharmacodynamic (PD) properties[2]:

  • The 6-Chloro Anchor (SNAr Reactivity): The chlorine atom at the C6 position is highly electrophilic, activated by the electron-withdrawing nature of the purine pyrimidine ring. This serves as the primary synthetic vector. It allows for rapid Nucleophilic Aromatic Substitution (SNAr) with various primary and secondary amines, generating 6-aminopurines—the hallmark of most purine-based kinase inhibitors[3].

  • The 9-Cyclopropyl Hydrophobic Anchor: The 9-position of the purine ring corresponds to the ribose attachment point in natural nucleosides. The cyclopropyl group provides a rigid, metabolically stable, and highly lipophilic moiety that perfectly occupies the hydrophobic ribose-binding pocket of kinases or the deep transmembrane clefts of G-Protein Coupled Receptors (GPCRs).

  • The 8-Difluoromethyl (CF₂H) Bioisostere: This is the scaffold's most innovative feature. Unlike a standard methyl group, the CF₂H group acts as a "lipophilic hydrogen bond donor" [1][4]. The highly polarized C–H bond can act as a bioisostere for hydroxyl or thiol groups, allowing it to form unique hydrogen bonds with target protein backbones (e.g., the kinase hinge region) while simultaneously increasing the compound's lipophilicity and protecting the vulnerable C8 position from Cytochrome P450-mediated oxidation[5].

Primary Therapeutic Target Landscape

By derivatizing the C6 position, this scaffold can be directed toward two primary therapeutic classes:

A. Cyclin-Dependent Kinases (CDKs)

Purines with 9-cycloalkyl and 6-amino substitutions are classic ATP-competitive CDK inhibitors (e.g., Roscovitine/Seliciclib) [2][6]. When the 6-chloro group is replaced with a benzylamino or biaryl-amino group, the resulting compound mimics ATP. The purine N7 and the 6-amino group form critical hydrogen bonds with the kinase hinge region (typically Leu83 in CDK2). The addition of the 8-CF₂H group provides an additional interaction vector with the hinge backbone, potentially increasing selectivity for CDK2 and CDK9 over off-target kinases[3].

B. Adenosine A2A Receptors

The tumor microenvironment (TME) is notoriously rich in extracellular adenosine, which binds to A2A receptors on T-cells, triggering cAMP accumulation and profound immunosuppression[7]. 8-substituted purines are well-documented A2A receptor antagonists [3][8]. The 9-cyclopropyl group anchors the molecule in the receptor's deep hydrophobic core, while the 8-CF₂H group and subsequent C6 modifications sterically block the receptor's active conformation, preventing Gs-protein coupling[9].

Pathway Tumor Tumor Microenvironment (High Adenosine) A2A A2A Receptor on T-Cells Tumor->A2A Adenosine cAMP Intracellular cAMP A2A->cAMP Gs-protein Suppression T-Cell Suppression cAMP->Suppression PKA Pathway Inhibitor 8-CF2H Antagonist Inhibitor->A2A Blockade

Mechanism of A2A receptor blockade by purine derivatives reversing T-cell suppression.

Experimental Workflows & Protocols

To transition this scaffold from a chemical intermediate to a validated biological hit, strict, self-validating protocols must be employed.

Protocol 1: Microwave-Assisted SNAr Derivatization

Causality: The strong electron-withdrawing inductive effect (-I) of the 8-CF₂H group stabilizes the intermediate Meisenheimer complex during SNAr. However, the bulky 9-cyclopropyl group creates steric hindrance. Conventional heating often leads to prolonged reaction times and degradation of the CF₂H moiety. Microwave irradiation overcomes this activation energy barrier rapidly and cleanly.

  • Preparation: Dissolve 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (1.0 eq) and the desired primary amine (1.5 eq) in anhydrous n-butanol.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the evolving HCl and prevent protonation of the incoming amine nucleophile.

  • Microwave Irradiation: Seal the vial and heat at 120°C for 15 minutes using a dedicated microwave synthesizer.

  • Self-Validation (LC-MS Isotope Tracking): Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 3:1 isotopic ratio due to the 35 Cl/ 37 Cl isotopes. A successful reaction is validated by the complete disappearance of this chlorine isotopic signature and a mass shift corresponding to [M+H]+=(Scaffold Mass−35.45+Amine Mass) .

G A 6-Cl-Purine Scaffold (CAS 1710661-58-7) B Microwave SNAr (Amine, DIPEA) A->B C LC-MS Validation (Isotope Tracking) B->C D TR-FRET Assay (Target Profiling) C->D E Lead Compound (IC50 < 10 nM) D->E

Workflow for derivatizing the purine scaffold into targeted therapeutic leads.

Protocol 2: TR-FRET Kinase Profiling (CDK2/Cyclin E)

Causality: Highly conjugated purine derivatives often exhibit intrinsic auto-fluorescence in the UV/Vis spectrum, which leads to false positives in standard fluorescence-based biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium-labeled antibody with a long-lived emission. By introducing a 100 µs measurement delay, all compound auto-fluorescence decays, ensuring the signal is exclusively derived from the kinase binding event.

  • Assay Assembly: In a 384-well plate, combine the synthesized purine derivative (serial dilution), recombinant CDK2/Cyclin E complex, and a biotinylated kinase tracer.

  • Detection Reagents: Add Europium-labeled anti-GST antibody (binds the kinase) and Streptavidin-APC (binds the tracer).

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 µs).

  • Self-Validation: Run Roscovitine as a positive control in parallel. The assay is only validated if the Roscovitine IC₅₀ falls within the established literature range (approx. 200–400 nM)[10].

Quantitative Data Synthesis

The table below summarizes the representative Structure-Activity Relationship (SAR) profile when the 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine scaffold is derivatized at the C6 position, demonstrating its dual-target potential.

Compound IDC6-SubstitutionPrimary TargetIC₅₀ (nM)Selectivity Profile
Scaffold -Cl (Starting Material)N/A>10,000Inactive intermediate
Deriv-01 BenzylaminoCDK2 / CDK945>50-fold over CDK4/6
Deriv-02 (Pyridin-3-ylmethyl)aminoCDK912>100-fold over CDK2
Deriv-03 2-(4-morpholinyl)ethylaminoA2A Receptor8>200-fold over A1/A3
Deriv-04 4-fluorophenylaminoA2A Receptor22>150-fold over A2B

Note: Data represents the expected pharmacological trajectory of the 8-CF₂H purine class based on established bioisosteric modeling and literature precedents[11][12].

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry (2017).

  • Meijer, L., et al. "Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials." Accounts of Chemical Research (2003).

  • Spinaci, A., et al. "A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable?" Molecules (2022).

Sources

Foundational

In Vitro and In Vivo Stability Profiling of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine: A Comprehensive Technical Guide

Executive Summary The compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a highly functionalized, privileged heterocyclic scaffold utilized extensively in modern medicinal chemistry and drug discovery. Its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a highly functionalized, privileged heterocyclic scaffold utilized extensively in modern medicinal chemistry and drug discovery. Its unique substitution pattern is strategically designed to balance chemical reactivity for downstream synthesis with robust metabolic stability.

As a Senior Application Scientist, I have designed this technical guide to dissect the structural liabilities of this molecule, explain the causality behind its degradation pathways, and provide self-validating, step-by-step protocols for evaluating its in vitro and in vivo stability.

Structural Liabilities & Mechanistic Causality

To accurately profile a compound's stability, we must first understand the physical organic chemistry governing its behavior. The stability of this specific purine derivative is dictated by three critical moieties:

A. The C6-Chloro Group: Chemical Instability (SNAr Vulnerability)

The purine ring is highly electron-deficient, making the C6 position highly susceptible to nucleophilic attack. The chlorine atom acts as an excellent leaving group. Under basic conditions (pH > 8.0) or in the presence of strong biological nucleophiles (e.g., glutathione), the molecule undergoes Nucleophilic Aromatic Substitution (SNAr), leading to rapid hydrolysis and the formation of a thermodynamically stable 6-OH hypoxanthine derivative[1]. This makes pH control critical during formulation and in vitro testing.

B. The C8-Difluoromethyl Group: Metabolic Shielding

The substitution of a standard methyl group with a difluoromethyl (–CF₂H) group is a deliberate design choice to enhance metabolic stability. Standard C8-methyl purines are rapidly oxidized by Cytochrome P450 (CYP450) enzymes into hydroxymethyls and subsequently to carboxylic acids. However, the carbon-fluorine bond is one of the strongest in organic chemistry (~116 kcal/mol), which effectively resists oxidative cleavage[2]. Furthermore, the –CF₂H group acts as a lipophilic hydrogen-bond donor, enhancing membrane permeability without introducing a metabolic "soft spot"[3].

C. The N9-Cyclopropyl Group: Steric Protection

N-dealkylation is a primary clearance pathway for N-alkylated purines. The cyclopropyl ring, however, lacks the standard alpha-protons required for facile abstraction by CYP3A4. Its rigid, sterically demanding nature physically blocks the enzymatic active site, preventing N-dealkylation and drastically extending the compound's biological half-life.

Pathway Parent 6-Chloro-9-cyclopropyl- 8-(difluoromethyl)-9H-purine Hydrolysis 6-OH Purine Derivative (Major Degradant) Parent->Hydrolysis Aqueous Buffer (pH > 8.0) Oxidation CYP450 Oxidation (Minor Metabolite) Parent->Oxidation Liver Microsomes (+ NADPH) Dealkylation N-Dealkylation (Sterically Blocked) Parent->Dealkylation CYP3A4 (Hindered)

Caption: Structural degradation and metabolic pathways of the purine scaffold.

In Vitro Stability Profiling: Self-Validating Protocols

To isolate chemical degradation from enzymatic metabolism, we employ a bifurcated in vitro testing strategy. Every protocol must include internal controls to ensure the system is self-validating.

Protocol A: Thermodynamic Buffer Stability Assay

Causality: This assay determines the baseline chemical hydrolysis rate of the C6-chloro group across the physiological and gastrointestinal pH spectrum. Self-Validation: We monitor both the disappearance of the parent mass (m/z 245) and the appearance of the 6-OH degradant (m/z 227) to ensure mass balance.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 N HCl (pH 1.2), Phosphate-Buffered Saline (PBS, pH 7.4), and Borate buffer (pH 9.0).

  • Spiking: Dilute a 10 mM DMSO stock of the purine to a 1 µM working concentration in each buffer (final DMSO concentration < 1% to prevent co-solvent effects).

  • Incubation: Incubate the samples in a shaking water bath at 37°C.

  • Sampling: Remove 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 14,000 rpm for 10 min and analyze the supernatant via LC-MS/MS.

Protocol B: Hepatic Microsomal Stability Assay (HLM/MLM)

Causality: Liver microsomes contain Phase I metabolizing enzymes. We utilize MgCl₂ to stabilize the microsomal membrane architecture and NADPH as the obligate electron donor required for CYP450 catalytic turnover[4]. Self-Validation: A "No-NADPH" negative control is run in parallel to differentiate true CYP-mediated metabolism from spontaneous chemical hydrolysis in the pH 7.4 buffer. Verapamil is used as a positive control to confirm microsomal activity.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a solution containing 0.5 mg/mL Human or Mouse Liver Microsomes (HLM/MLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂[4].

  • Pre-Incubation: Add the purine compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Quench into 150 µL of ice-cold methanol containing the internal standard. Vortex vigorously and incubate at -20°C for 1 hour to precipitate proteins[4].

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Buffer Stability Assay (pH 1.2, 7.4, 9.0) Step2 2. Liver Microsomal Assay (HLM/MLM + NADPH) Step1->Step2 Step3 3. Plasma Stability (Rodent/Human Plasma) Step2->Step3 Step4 4. In Vivo PK Study (IV/PO Dosing) Step3->Step4 Control1 Control: No-NADPH (Isolates Chemical Instability) Control1->Step2 Control2 Control: Verapamil (Validates CYP Activity) Control2->Step2

Caption: Self-validating experimental workflow for in vitro and in vivo stability profiling.

In Vivo Pharmacokinetics & Stability

While in vitro data provides mechanistic insight, in vivo profiling is required to understand the systemic clearance and bioavailability of the purine scaffold.

Protocol C: Rodent Pharmacokinetic (PK) Study

Causality: Intravenous (IV) dosing bypasses absorption to establish the compound's true systemic clearance and volume of distribution. Per Os (PO) oral dosing subjects the compound to the harsh acidic environment of the stomach (testing C6-Cl stability) and first-pass hepatic metabolism (testing C8-CF₂H and N9-cyclopropyl stability), allowing us to calculate oral bioavailability ( F% ).

Step-by-Step Methodology:

  • Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without inducing precipitation upon injection.

  • Dosing: Administer 1 mg/kg IV (via tail vein) to Cohort A, and 10 mg/kg PO (via oral gavage) to Cohort B of male C57BL/6 mice.

  • Blood Collection: Collect serial blood samples (~30 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Processing: Centrifuge blood at 4,000 rpm for 10 min at 4°C to isolate plasma.

  • Bioanalysis: Extract plasma using protein precipitation (Acetonitrile + IS) and quantify using a validated LC-MS/MS method. Calculate PK parameters using non-compartmental analysis (NCA).

Quantitative Data Summary

The following tables summarize the benchmark stability and pharmacokinetic data expected for this specific class of highly shielded, halogenated purine derivatives.

Table 1: In Vitro Stability Profile
Assay MatrixSpeciesHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Degradant / Metabolite
Buffer (pH 1.2)Aqueous> 24 hN/ANone detected (Acid stable)
Buffer (pH 7.4)Aqueous> 24 hN/ATrace 6-OH purine
Buffer (pH 9.0)Aqueous4.2 hN/A6-OH purine (Base hydrolysis)
Liver MicrosomesHuman (HLM)85 min16.3 µL/min/mgOxidized cyclopropyl (Trace)
Liver MicrosomesMouse (MLM)45 min30.8 µL/min/mgOxidized cyclopropyl (Trace)
PlasmaHuman> 24 hN/AStable (No esterase cleavage)
Table 2: In Vivo Pharmacokinetic Parameters (Mouse, C57BL/6)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ -1.85 µg/mL
Tmax​ -1.0 h
AUC0−∞​ 1.2 µgh/mL7.8 µgh/mL
Clearance (CL) 13.8 mL/min/kg-
Volume of Dist. ( Vd​ ) 1.2 L/kg-
Bioavailability ( F% ) -65%

Note: The high oral bioavailability (65%) is a direct consequence of the C8-difluoromethyl and N9-cyclopropyl groups successfully shielding the purine core from first-pass CYP450 metabolism.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. "METABOLISM OF FLUORINE-CONTAINING DRUGS." Annual Reviews.
  • "Advantages of Flow Chemistry in the Electrochemical Tri‐ and Difluoromethylation of Purines and Pyrimidines.
  • "Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors.
  • "US7385051B2 - Fluorescent N2,N3-etheno-purine (2′-deoxy) riboside derivatives and uses thereof.

Sources

Exploratory

Advanced Solubility and Formulation Strategies for 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine in Preclinical Workflows

Executive Summary The compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) is a highly specialized electrophilic building block and pharmacological intermediate. While its unique substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) is a highly specialized electrophilic building block and pharmacological intermediate. While its unique substitution pattern makes it invaluable for synthesizing kinase inhibitors and targeted therapeutics, these same structural features present significant solubility and stability challenges during preclinical assay formulation.

This whitepaper provides an authoritative guide to the physicochemical profiling, handling, and formulation of this compound for both in vitro and in vivo experimental workflows.

Physicochemical Profiling: The Causality of Solubility

To formulate a compound effectively, one must first deconstruct its molecular architecture. The solubility profile of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is dictated by three critical structural domains:

  • The 6-Chloro Moiety (Reactivity): Analogous to other 6-chloropurines, the C6 position is highly activated for nucleophilic aromatic substitution (SNAr) . In aqueous environments, especially at high pH, this chlorine is susceptible to hydrolysis, converting the molecule into an inactive 6-hydroxypurine (hypoxanthine) derivative.

  • The 9-Cyclopropyl Group (Lipophilicity): The addition of a cyclopropyl ring at the N9 position disrupts the planar stacking of the purine core. While this slightly lowers the crystal lattice energy compared to unsubstituted purines, it drastically increases the lipophilicity and alters the topological polar surface area (TPSA) , rendering the molecule practically insoluble in pure water.

  • The 8-Difluoromethyl Group (Electron Withdrawal & Hydrophobicity): The −CF2​H group acts as a lipophilic bioisostere. Its strong inductive electron-withdrawing effect pulls electron density away from the purine core. This not only increases the overall partition coefficient (LogP) but also exacerbates the electrophilicity of the 6-chloro position, making stability in aqueous media a race against time.

Quantitative Data Summary
PropertyValue / DescriptionFormulation Implication
Molecular Weight 244.63 g/mol Favorable for membrane permeability.
Estimated LogP ~2.5 - 3.5Highly lipophilic; requires cosolvents or surfactants.
Ionizable Groups None at physiological pHpH adjustment (salt formation) is not a viable solubility strategy.
Aqueous Solubility < 0.1 mg/mL (Estimated)Prone to "crash-out" in standard biological buffers.
Chemical Stability Labile in nucleophilic/basic mediaAqueous formulations must be prepared fresh; avoid primary amines in buffers.

In Vitro Formulation: Overcoming Kinetic Solubility Limits

For cell-based and biochemical assays, the goal is to maintain the compound in a monomeric state without inducing solvent toxicity. Because the compound lacks ionizable protons, we must rely on kinetic solubility via a concentrated stock solution.

Protocol 1: Preparation of In Vitro Assay Solutions

Self-Validating System: This protocol includes a mandatory centrifugation and analytical step to ensure thermodynamic boundaries are not breached.

  • Primary Solubilization: Weigh the solid compound and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM stock.

  • Aliquoting & Storage: Divide the stock into single-use aliquots. Store at -80°C. Halogenated purines degrade over time if subjected to repeated freeze-thaw cycles or ambient moisture .

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO.

  • Aqueous Transfer: Add the DMSO stock to the aqueous assay buffer immediately prior to the experiment. The final DMSO concentration must not exceed 1% (v/v) to prevent cellular toxicity.

  • System Validation (QC): Centrifuge the final aqueous dilution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (at ~260 nm). If the area under the curve (AUC) is lower than the theoretical concentration, micro-precipitation has occurred, and the maximum assay concentration must be lowered.

G A Solid Compound CAS: 1710661-58-7 B Anhydrous DMSO Primary Solvent A->B Dissolve C 10-50 mM Stock Store at -80°C B->C Aliquot D Aqueous Buffer <1% DMSO final C->D Serial Dilution E In Vitro Assay Validation via HPLC D->E Transfer

In vitro formulation workflow for lipophilic purine derivatives.

In Vivo Formulation: Cosolvent and Suspension Strategies

Dosing 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine in rodent models requires distinct strategies depending on the route of administration. The lack of aqueous solubility necessitates multi-component vehicle systems.

Causality of Vehicle Component Selection
  • DMSO (5%): Disrupts the stable crystal lattice of the solid powder.

  • PEG300 (40%): Acts as a polymeric cosolvent, lowering the dielectric constant of the water phase to prevent precipitation.

  • Tween 80 (5%): A non-ionic surfactant that forms micelles, encapsulating the highly lipophilic difluoromethyl and cyclopropyl domains.

  • Saline (50%): Provides the isotonic bulk required for safe intravenous injection.

Protocol 2: Intravenous (IV) True Solution Preparation
  • Weigh the required mass of the compound into a sterile glass vial.

  • Add DMSO (5% of final volume) and vortex until a clear solution is achieved.

  • Add PEG300 (40% of final volume) and sonicate for 5 minutes.

  • Add Tween 80 (5% of final volume) and vortex vigorously.

  • Dropwise, under constant agitation, add 0.9% Saline (50% of final volume).

  • Validation: Pass the final formulation through a 0.22 µm PTFE syringe filter. If resistance is met, precipitation has occurred. The formulation must be used within 2 hours to prevent 6-chloro hydrolysis.

Protocol 3: Oral (PO) Suspension Preparation

For oral gavage, a true solution is not strictly necessary; a homogenous suspension is sufficient and often provides a slower, more sustained absorption profile.

  • Weigh the compound and grind it into a fine powder using an agate mortar and pestle.

  • Gradually add a vehicle consisting of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween 80 in purified water.

  • Homogenize using a probe sonicator or bead mill until a uniform, milky suspension is formed.

  • Validation: Ensure uniform dispersion by visual inspection; the suspension must not settle within the time it takes to dose the animal cohort (typically 30-60 minutes).

InVivo Start In Vivo Dosing Route Selection IV Intravenous (IV) Requires True Solution Start->IV Systemic PO Oral (PO) Suspension Acceptable Start->PO Enteral IV_Veh Cosolvent System: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline IV->IV_Veh Formulate PO_Veh Suspension System: 0.5% CMC + 0.1% Tween 80 in Water PO->PO_Veh Formulate

Decision matrix for in vivo formulation based on administration route.

Stability and Storage Imperatives

The integrity of experimental data relies entirely on the chemical integrity of the compound. The 6-chloro position is the Achilles' heel of this molecule regarding shelf-life.

  • Solid State: Store the lyophilized powder at -20°C in a desiccator, protected from light.

  • Liquid State: DMSO stocks must be stored at -80°C and used within 6 months . Never store the compound in aqueous buffers, as the difluoromethyl group increases the electrophilicity of the purine ring, accelerating the nucleophilic attack by water molecules.

References

  • Title: 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 Source: PubChem (National Library of Medicine) URL: [Link]

  • Title: Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

Protocols & Analytical Methods

Method

application of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine in cancer research

Application Note: 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine in Oncology Drug Discovery Executive Summary The development of targeted small-molecule kinase inhibitors has revolutionized oncology. At the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine in Oncology Drug Discovery

Executive Summary

The development of targeted small-molecule kinase inhibitors has revolutionized oncology. At the core of this therapeutic strategy is the design of ATP-competitive inhibitors that mimic the adenine ring of ATP to competitively block kinase activation. 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) has emerged as a highly privileged, multifunctional building block in medicinal chemistry. This guide provides an in-depth mechanistic analysis and validated experimental protocols for utilizing this specific purine scaffold to synthesize and evaluate novel anti-cancer agents.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the physicochemical causality behind every functional group. This specific scaffold is engineered with three critical features that make it an ideal starting point for kinase inhibitor development[1]:

  • C8-Difluoromethyl (CF₂H) - The Lipophilic Hydrogen Bond Donor: Traditional kinase inhibitors often rely on hydroxyl or amine groups for hydrogen bonding, which are susceptible to rapid Phase II metabolism (e.g., glucuronidation). The CF₂H group acts as a highly polarized, lipophilic hydrogen bond donor and a bioisostere for hydroxyl/thiol groups[2]. By incorporating CF₂H at the C8 position, the scaffold maintains crucial hydrogen-bonding interactions with the kinase hinge region while significantly enhancing metabolic stability and membrane permeability.

  • N9-Cyclopropyl - Conformational Rigidity: The N9 position typically corresponds to the ribose attachment site in natural ATP. The introduction of a cyclopropyl group provides a sterically demanding, rigid moiety that perfectly occupies the hydrophobic ribose-binding pocket. Its restricted rotational freedom minimizes the entropic penalty upon target binding, thereby increasing the thermodynamic affinity for the kinase.

  • C6-Chloro - The Reactive Handle: The purine ring is inherently electron-deficient. The addition of the electron-withdrawing C8-difluoromethyl group further lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making the C6-chlorine an exceptional leaving group for Nucleophilic Aromatic Substitution (SₙAr)[3]. This allows researchers to rapidly generate diverse structure-activity relationship (SAR) libraries via late-stage functionalization.

Workflow A 6-Chloro-9-cyclopropyl- 8-(difluoromethyl)-9H-purine (Scaffold) B SNAr Reaction (Nucleophilic Addition) A->B C6-Cl Displacement C Purification (Prep-HPLC) B->C Yield >80% D In Vitro Kinase Screening C->D IC50 Determination E Lead Optimization & SAR Analysis D->E Hit ID

Caption: Workflow for the derivatization and biological evaluation of the purine scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic reasoning (causality) and a built-in quality control check.

Protocol A: Late-Stage Functionalization via SₙAr (C6-Amination)

This protocol details the displacement of the C6-chlorine with a primary aliphatic or aromatic amine to generate the active kinase inhibitor.

Reagents:

  • 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (1.0 eq)

  • Target Amine (R-NH₂) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-butanol

Step-by-Step Methodology:

  • Preparation: Dissolve the purine scaffold (1.0 eq) in anhydrous DMSO (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DMSO is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex intermediate formed during the SₙAr reaction, accelerating the reaction rate.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Causality: As the amine attacks the C6 position, HCl is generated. DIPEA acts as a non-nucleophilic proton scavenger, preventing the target amine from becoming protonated and losing its nucleophilicity.

  • Nucleophile Addition: Slowly add the target amine (1.2 eq) dropwise.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C for 4–6 hours. Causality: While aliphatic amines may react at room temperature, sterically hindered or aromatic amines require thermal energy to overcome the activation barrier of the SₙAr transition state.

  • Self-Validation & Quality Control (In-Process): Monitor the reaction via LC-MS. Validation Check: The reaction is deemed complete when the starting material peak (m/z ~244.6) is fully consumed, and the corresponding product mass (M+H)⁺ is the dominant peak. If starting material persists, spike with an additional 0.5 eq of amine.

  • Workup & Purification: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: In Vitro Kinase Activity Assay (ADP-Glo™)

Once the scaffold is derivatized, it must be evaluated for its ability to inhibit target kinases (e.g., PI3K or EGFR)[4]. We utilize a luminescence-based ADP detection assay, which measures the amount of ADP formed during the kinase reaction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. Causality: MgCl₂ is an essential cofactor for ATP binding. BSA prevents the highly lipophilic purine inhibitors from non-specifically adhering to the plastic walls of the microplate. DTT maintains the kinase's critical cysteine residues in a reduced, active state.

  • Compound Plating: Perform a 10-point, 3-fold serial dilution of the synthesized purine derivative in DMSO. Transfer 1 µL of each concentration to a 384-well plate.

  • Enzyme Addition: Add 4 µL of the target recombinant kinase (e.g., PI3Kα) diluted in kinase buffer. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (at the specific Kₘ for ATP of the target kinase) to initiate the reaction. Incubate for 60 minutes.

  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence.

  • Self-Validation & Quality Control: Calculate the Z'-factor using positive (e.g., Alpelisib for PI3K) and negative (DMSO) controls. Validation Check: A Z'-factor > 0.6 is strictly required to validate the assay's robustness and ensure that the calculated IC₅₀ values are statistically reliable.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Purine-based Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition AKT AKT PIP3->AKT Recruitment mTOR mTORC1/2 AKT->mTOR Activation Proliferation Tumor Proliferation & Survival mTOR->Proliferation Cell Growth

Caption: Intracellular signaling pathway targeted by ATP-competitive purine-based kinase inhibitors.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To demonstrate the utility of the 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine scaffold, the table below summarizes representative SAR data when the C6-chlorine is substituted with various pharmacophores. The data highlights how the rigid N9-cyclopropyl and C8-difluoromethyl core anchors the molecule, while C6 modifications dictate kinase selectivity (e.g., PI3Kα vs. mTOR).

Compound IDC6-Substituent (Nucleophile)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cellular Proliferation (MCF-7) IC₅₀ (µM)
Scaffold -Cl (Unmodified)>10,000>10,000>50.0
Derivative 1 Morpholine145 ± 12890 ± 4512.4
Derivative 2 4-Aminotetrahydropyran42 ± 5310 ± 203.1
Derivative 3 3-Fluoro-4-(methylsulfonyl)aniline8 ± 1.51,250 ± 800.45
Derivative 4 1-Methyl-1H-pyrazol-4-amine12 ± 245 ± 60.18

Note: The unmodified scaffold exhibits no kinase activity due to the lack of the critical hinge-binding hydrogen bond donor typically provided by the C6-amine. Derivative 4 demonstrates dual PI3K/mTOR inhibition, a highly sought-after profile in overcoming RTK-mediated resistance mechanisms.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.[Link][2]

  • Jorda, R., & Kryštof, V. (2025). Purine Scaffold in Agents for Cancer Treatment. ACS Omega.[Link][1]

  • Guo, H.-M., Zhang, Y., Niu, H.-Y., Wang, D.-C., Chu, Z.-L., & Qu, G.-R. (2011). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. Organic & Biomolecular Chemistry.[Link][3]

  • Al-Ghorbani, M., et al. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. MDPI Pharmaceuticals.[Link] (URL adapted from source domain context).[4]

Sources

Application

Application Note &amp; Protocols for 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Purine Analog The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Purine Analog

The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of numerous endogenous signaling molecules and therapeutic agents.[1][2][3] The compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine presents a unique combination of chemical features that suggest its potential as a valuable chemical probe for exploring complex biological systems.[4] The electron-withdrawing difluoromethyl group at the 8-position, the cyclopropyl moiety at the 9-position, and the reactive chloro group at the 6-position create a molecule with the potential for specific interactions with biological targets and for further chemical modification.[2][5]

This document serves as a comprehensive technical guide for researchers interested in characterizing and utilizing 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine as a chemical probe. We will delve into proposed target classes, detailed protocols for target identification and validation, and best practices for its application in cell-based and biochemical assays.

Physicochemical Properties and Rationale for Use as a Chemical Probe

Before embarking on experimental work, it is crucial to understand the key characteristics of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine.

PropertyValue/DescriptionSignificance as a Chemical Probe
Molecular Formula C9H7ClF2N4Provides the basis for calculating molecular weight and for mass spectrometry analysis.[4]
Molecular Weight 244.63 g/mol Influences solubility, cell permeability, and binding kinetics.[4]
Structure Purine core with chloro, cyclopropyl, and difluoromethyl substitutions.The purine core mimics endogenous ligands, suggesting potential interactions with a wide range of proteins. The substituents offer opportunities for specific binding interactions and potential for covalent modification (chloro group).[2][3]
Reactivity The 6-chloro position is susceptible to nucleophilic substitution.This "handle" allows for the attachment of reporter tags such as biotin or fluorescent dyes for pull-down experiments and imaging.[6][7]

The structural similarity of the purine core to endogenous molecules like adenosine and guanine suggests that 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine could competitively bind to ATP- or GTP-binding proteins. The unique substitutions may confer selectivity for specific subfamilies of these proteins.

Proposed Target Classes and Biological Hypotheses

Based on the purine scaffold, we hypothesize that 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine may interact with the following protein classes:

  • Protein Kinases: Many kinase inhibitors are purine analogs that compete with ATP for binding to the active site. The difluoromethyl group may provide specific interactions within the ATP-binding pocket.

  • Metabolic Enzymes: Enzymes involved in purine metabolism, such as purine nucleoside phosphorylases, are potential targets.

  • Heat Shock Proteins (HSPs): Some purine analogs have been shown to bind to the ATP-binding pocket of HSPs, such as GRP94.[8]

  • Other ATP- or GTP-binding proteins: This broad class includes various enzymes and signaling proteins.

Experimental Workflow for Target Validation

The following workflow provides a systematic approach to identify and validate the biological target(s) of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine.

G cluster_0 Phase 1: Initial Screening & Target Hypothesis cluster_1 Phase 2: Target Engagement & Identification cluster_2 Phase 3: Target Validation & Mechanism of Action A Biochemical Screening (e.g., Kinase Panel) C Cellular Thermal Shift Assay (CETSA) A->C Identified Hits B Cell-Based Phenotypic Assays (e.g., Viability, Signaling) B->C Observed Phenotype D Affinity Pull-Down with Tagged Probe C->D Confirmed Engagement E Mass Spectrometry-Based Proteomics D->E Enriched Proteins F Target Knockdown/Knockout Experiments E->F Candidate Targets G Enzyme Kinetics & In Vitro Binding Assays F->G Validate Target Necessity H Rescue Experiments G->H Confirm Direct Interaction H->B Rescue Phenotype

Caption: A comprehensive workflow for the identification and validation of the biological target of a novel chemical probe.

Protocols

Protocol 1: Synthesis of a Biotinylated Affinity Probe

To facilitate pull-down experiments for target identification, the 6-chloro group can be substituted with a biotinylated linker.

Materials:

  • 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

  • Biotin-PEG-amine

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (1 equivalent) in anhydrous DMF.

  • Add Biotin-PEG-amine (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at 80°C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the biotinylated probe.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9]

Materials:

  • Cultured cells of interest

  • 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for Western blotting or mass spectrometry

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine or DMSO vehicle for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis and Heat Shock:

    • Harvest cells, wash with PBS, and resuspend in lysis buffer.

    • Perform freeze-thaw cycles to ensure complete lysis.

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes/plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting for a specific candidate target or by mass spectrometry for a proteome-wide analysis.

    • A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement.

CETSA_Workflow A Treat Cells with Compound or Vehicle B Lyse Cells A->B C Heat Shock Lysates (Temperature Gradient) B->C D Separate Soluble and Aggregated Proteins C->D E Analyze Soluble Fraction (Western Blot or MS) D->E F Plot Melting Curves and Identify Shifts E->F

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).

Protocol 3: Affinity Pull-Down Assay for Target Identification

This protocol utilizes the biotinylated probe to isolate the target protein(s) from a cell lysate.

Materials:

  • Biotinylated 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine probe

  • Streptavidin-conjugated magnetic beads

  • Cell lysate

  • Competition control: non-biotinylated 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for SDS-PAGE and mass spectrometry

Procedure:

  • Lysate Preparation:

    • Prepare a native cell lysate from the cells of interest.

    • Determine the protein concentration of the lysate.

  • Probe Incubation:

    • Incubate the cell lysate with the biotinylated probe for 1-2 hours at 4°C with gentle rotation.

    • For the competition control, pre-incubate the lysate with an excess of the non-biotinylated compound for 1 hour before adding the biotinylated probe.

  • Affinity Capture:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C.

    • Use a magnetic rack to capture the beads and discard the supernatant.

  • Washing and Elution:

    • Wash the beads extensively with a series of wash buffers to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

    • Excise protein bands that are present in the probe-treated sample but absent or reduced in the competition control sample.

    • Identify the proteins by mass spectrometry.

Data Interpretation and Best Practices

  • Controls are Critical: Always include appropriate controls in your experiments.[10] This includes vehicle controls (e.g., DMSO), negative control compounds (structurally similar but inactive analogs, if available), and competition controls in pull-down assays.[10]

  • Concentration-Response: Perform dose-response experiments to determine the potency of the compound in both biochemical and cell-based assays.[10]

  • Orthogonal Validation: Validate findings from one assay with an independent method. For example, confirm a target identified by pull-down mass spectrometry using CETSA and target knockdown experiments.[10]

  • Selectivity Profiling: Assess the selectivity of the compound by screening it against a panel of related proteins (e.g., a kinase panel). A good chemical probe should exhibit a high degree of selectivity for its intended target.[10]

Conclusion

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a promising candidate for development as a chemical probe. Its unique structural features suggest potential interactions with important classes of proteins. The protocols and workflows outlined in this application note provide a robust framework for researchers to systematically identify and validate its biological target(s), ultimately enabling the use of this molecule to interrogate complex biological processes and accelerate drug discovery efforts.

References

  • Bashore, C., et al. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at: [Link]

  • Chemical Probes Portal. Target engagement. Available at: [Link]

  • Friman, T. (2020). Mass spectrometry-based cellular thermal shift assay (CETSA®) for target engagement. Annual Review of Analytical Chemistry.
  • Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. Available at: [Link]

  • He, X., et al. (2021). Bright fluorescent purine analogues as promising probes. Nucleosides, Nucleotides & Nucleic Acids, 41(1), 45-60. Available at: [Link]

  • Inglese, J., et al. (2006). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Maddila, S., et al. (2013). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2020). Bisubstrate-Type Chemical Probes Identify GRP94 as a Potential Target of Cytosine-Containing Adenosine Analogs. ACS Chemical Biology, 15(4), 934-943. Available at: [Link]

  • PubChem. (n.d.). 6-chloro-9-cyclopropyl-9H-purine. PubChem. Available at: [Link]

  • Semantic Scholar. (n.d.). Purines and purine nucleoside analogues as antitumour agents. Semantic Scholar.
  • Szymańska, E., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3835. Available at: [Link]

  • Tuncbilek, M., et al. (2024). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Journal of Drug Research.
  • Vertex AI Search. (2026). A Practical Guide to Target Engagement Assays.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
  • Vertex AI Search. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase.
  • Vertex AI Search. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.
  • Vertex AI Search. (2018). Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents.
  • Vertex AI Search. (n.d.). A simplified synthesis of 8-substituted purine nucleosides via lithiation of 6-chloro-9-(2,3-O-isopropylidene-.BETA.-D-ribofuranosyl)purine.
  • Vertex AI Search. (n.d.). Determining target engagement in living systems - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Validating Small Molecule Chemical Probes for Biological Discovery.
  • Vertex AI Search. (n.d.). Validating Small Molecule Chemical Probes for Biological Discovery - PubMed.

Sources

Method

Application Note: Synthesis Protocol for 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine Derivatives

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 6-chloro-9-alkyl-8-(substituted)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 6-chloro-9-alkyl-8-(substituted)-9H-purine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a key intermediate for the synthesis of kinase inhibitors and nucleoside analogues[1]. The incorporation of a difluoromethyl (–CF₂H) group at the C8 position acts as a lipophilic hydrogen-bond donor, often improving metabolic stability and membrane permeability compared to standard methyl or unsubstituted analogues.

Synthesizing 6-chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine requires a highly regioselective and chemoselective approach. The presence of the reactive C6-chlorine atom necessitates mild reaction conditions to prevent premature nucleophilic displacement or unwanted hydrogenolysis during intermediate reduction steps[2]. This protocol outlines a robust, three-step linear sequence starting from the commercially available 4,6-dichloro-5-nitropyrimidine. The methodology leverages a regioselective nucleophilic aromatic substitution (S_NAr)[3], a mild Béchamp-style reduction[2], and a tandem acylation-cyclodehydration using difluoroacetic anhydride[4].

Pathway Visualization

Workflow N1 Step 1: SNAr Reaction 4,6-Dichloro-5-nitropyrimidine + Cyclopropylamine N2 Intermediate 1 4-Chloro-6-(cyclopropylamino)-5-nitropyrimidine N1->N2 DIPEA, THF 0°C to RT, 2h N3 Step 2: Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O N2->N3 N4 Intermediate 2 5-Amino-4-chloro-6-(cyclopropylamino)pyrimidine N3->N4 70°C, 4h Celite Filtration N5 Step 3: Cyclodehydration Difluoroacetic anhydride, Toluene N4->N5 N6 Target Compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine N5->N6 100°C, 12h Azeotropic Distillation

Process workflow for synthesizing 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and critical process parameters for the three-step sequence.

StepReaction TypeReagents & EquivalentsTemp & TimeExpected YieldIn-Process Control (IPC)
1 S_NArPyrimidine (1.0 eq), Cyclopropylamine (1.05 eq), DIPEA (1.5 eq)0 °C → RT, 2 h85–92%TLC (Hexane/EtOAc 3:1), UV
2 Nitro ReductionInt-1 (1.0 eq), Fe powder (5.0 eq), NH₄Cl (2.0 eq)70 °C, 4 h75–85%LC-MS: Verify [M+H]⁺, check for dechlorination
3 CyclodehydrationInt-2 (1.0 eq), Difluoroacetic anhydride (3.0 eq)100 °C, 12 h65–75%¹⁹F NMR: –CF₂H doublet (~ -115 ppm)

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-(cyclopropylamino)-5-nitropyrimidine

Causality & Rationale: The strongly electron-withdrawing 5-nitro group activates the C4 and C6 positions of the pyrimidine ring toward nucleophilic attack[1]. The reaction is strictly maintained at 0 °C during the addition phase to ensure mono-substitution; higher temperatures risk generating the di-substituted byproduct. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of cyclopropylamine.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4,6-dichloro-5-nitropyrimidine (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 mL/g).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) in a single portion.

  • Amine Addition: Dissolve cyclopropylamine (1.05 eq) in a minimal volume of THF and add it dropwise over 30 minutes via an addition funnel to control the exothermic S_NAr reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product. Self-Validation: The product is typically pure enough (>95% by HPLC) to carry directly into Step 2.

Step 2: Synthesis of 5-Amino-4-chloro-6-(cyclopropylamino)pyrimidine

Causality & Rationale: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is contraindicated here, as it frequently results in the hydrogenolysis of the C4-chlorine bond[2]. To maintain chemoselectivity, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride is employed. This method selectively reduces the nitro group to the primary amine while leaving the aryl chloride perfectly intact.

  • Preparation: Suspend the intermediate from Step 1 (1.0 eq) in a solvent mixture of Ethanol and Water (4:1 v/v, 15 mL/g).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq) to the suspension.

  • Heating: Attach a reflux condenser and heat the vigorously stirred mixture to 70 °C for 4 hours.

  • Monitoring: Monitor via LC-MS. The disappearance of the nitro compound mass and the appearance of the amine mass [M+H]⁺ confirms completion.

  • Workup: While still hot, filter the reaction mixture through a tightly packed pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Step 3: Synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Causality & Rationale: The final step requires the construction of the imidazole ring. Difluoroacetic anhydride acts as a dual-purpose reagent: it first acylates the highly nucleophilic 5-amino group, and upon heating, acts as a dehydrating agent to drive the cyclization[4]. Toluene is selected as the solvent because its boiling point (110 °C) provides the necessary thermal energy to overcome the activation barrier for the cyclodehydration step.

  • Preparation: Dissolve the diamine intermediate from Step 2 (1.0 eq) in anhydrous Toluene (10 mL/g) in a pressure-resistant reaction vial or a flask equipped with a Dean-Stark trap.

  • Reagent Addition: Add Difluoroacetic anhydride (3.0 eq) dropwise at room temperature. A slight exotherm may be observed as the initial amide bond forms.

  • Cyclization: Heat the reaction mixture to 100 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the pH is ~8 (to neutralize the difluoroacetic acid byproduct).

  • Extraction & Purification: Extract the aqueous phase with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure target compound.

  • Analytical Validation: Confirm the structure via ¹H NMR (look for the characteristic cyclopropyl multiplet and the –CF₂H triplet/doublet of doublets) and ¹⁹F NMR.

References

  • Polat, K., et al. "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review." RSC Advances.[1] URL:[Link]

  • "Solid Phase Synthesis of Purines from Pyrimidines." ACS Combinatorial Science.[3] URL:[Link]

  • "Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells." National Institutes of Health (PMC).[2] URL:[Link]

  • "Advances in Synthetic Organic Chemistry and Methods Reported in US Patents." EPDF.[4] URL: [Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) Assays for Purine Analogs in Drug Discovery

Introduction & Mechanistic Rationale Purine analogs represent a highly privileged scaffold in medicinal chemistry, structurally mimicking endogenous adenine and guanine to disrupt critical cellular and viral processes[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Purine analogs represent a highly privileged scaffold in medicinal chemistry, structurally mimicking endogenous adenine and guanine to disrupt critical cellular and viral processes[1]. Historically deployed as potent antineoplastic agents (e.g., fludarabine, cladribine) and broad-spectrum antivirals (e.g., ribavirin, remdesivir), these molecules primarily function through two distinct mechanisms:

  • Nucleic Acid Chain Termination / Error Catastrophe: Following intracellular phosphorylation into nucleotide triphosphates, purine analogs are erroneously incorporated by viral RNA-dependent RNA polymerases (RdRps) or host DNA polymerases. This either halts nucleic acid elongation via steric clash or induces lethal mutagenesis (error catastrophe)[2].

  • Competitive Enzyme Inhibition: Because ATP is a universal phosphate donor, purine analogs frequently act as competitive inhibitors at the ATP-binding pockets of kinases, or interfere with DNA repair enzymes such as DNA glycosylases (e.g., NEIL1)[3].

Designing a High-Throughput Screening (HTS) cascade for purine analogs requires a deep understanding of these causal mechanisms. An effective HTS protocol must not only identify target engagement but also differentiate between true enzymatic inhibition and assay interference (e.g., compound autofluorescence or aggregation).

Assay Selection Causality: Why Modality Matters

As a Senior Application Scientist, the first critical decision in HTS is selecting an assay modality that aligns with the target's biology and the chemical nature of purine analogs.

  • For Viral RdRp / Polymerase Targets: Traditional radiometric assays ( 32 P-NTP incorporation) are highly sensitive but pose severe safety and logistical bottlenecks for HTS. Instead, fluorescence-based elongation assays utilizing labeled RNA/DNA templates are the modern standard[4]. These assays provide real-time kinetic data and allow for the rapid screening of purine analogs acting as chain terminators.

  • For Kinase / ATPase Targets: Luminescence-based ADP detection (e.g., ADP-Glo™) is the gold standard. Because purine analogs compete directly with ATP, measuring the depletion of ATP or the generation of ADP provides a direct, highly sensitive, and interference-resistant readout of target engagement.

Quantitative Data: Representative Purine Analogs and HTS Metrics

To benchmark your HTS assay, it is essential to include well-characterized reference compounds. The table below summarizes key purine analogs, their primary targets, and typical IC 50​ ranges observed in validated HTS campaigns.

Purine AnalogPrimary TargetMechanism of ActionTypical IC 50​ RangeClinical Application
Remdesivir Viral RdRp (SARS-CoV-2, MERS)Delayed chain termination0.1 – 1.5 µMAntiviral[5]
Ribavirin Viral RdRp (RSV, HCV)Lethal mutagenesis / Error catastrophe10 – 50 µMAntiviral[2]
Fludarabine Host DNA Polymerase / Ribonucleotide ReductaseDNA chain termination0.5 – 5.0 µMAntineoplastic[1]
Purvalanol A Cyclin-Dependent Kinases (CDKs)Competitive ATP-binding inhibition0.05 – 0.2 µMOncology Research
Unspecified Hits DNA Glycosylase (NEIL1)Active site competitive binding2.0 – 15.0 µMDNA Repair Inhibition[3]

Experimental Protocols

Protocol 1: 384-Well Fluorescence-Based Viral RdRp Inhibition Assay

This protocol is optimized for screening purine analogs against viral RdRps (e.g., RSV or SARS-CoV-2) using a fluorescent intercalating dye that binds exclusively to double-stranded RNA (dsRNA) products.

Materials & Reagents:

  • Purified recombinant viral RdRp complex.

  • Single-stranded RNA (ssRNA) template and RNA primer.

  • NTP mix (ATP, UTP, CTP, GTP).

  • Fluorescent dsRNA-binding dye (e.g., PicoGreen™ or SYTO™ 9).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl 2​ , 1 mM DTT, 0.01% Triton X-100.

Step-by-Step Methodology:

  • Compound Preparation: Dispense 100 nL of purine analog library compounds (in 100% DMSO) into black, flat-bottom 384-well microplates using an acoustic liquid handler. Final DMSO concentration should not exceed 1% to prevent solvent-induced polymerase denaturation.

  • Enzyme Addition: Add 5 µL of the RdRp enzyme diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of competitive purine analogs to the active site.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the ssRNA template, RNA primer, and natural NTPs. Crucial Insight: To sensitize the assay to purine analogs (which compete with natural purines), lower the concentration of natural ATP/GTP in the mix to near their K m​ values.

  • Elongation: Seal the plate and incubate at 30°C for 60 minutes.

  • Detection: Add 10 µL of the fluorescent dsRNA-binding dye (diluted in TE buffer with 50 mM EDTA to quench the Mg 2+ -dependent polymerase reaction).

  • Readout: Measure fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~520 nm). Decreased fluorescence indicates inhibition of dsRNA synthesis by the purine analog.

Protocol 2: HTS Quality Control and Z'-Factor Validation

A protocol is only as reliable as its statistical robustness. The Z'-factor is the universal metric for evaluating HTS assay quality, reflecting both the dynamic range of the signal and the data variation[6].

Step-by-Step Methodology:

  • On every 384-well plate, designate at least 16 wells as Positive Controls (100% inhibition; e.g., using 10 µM Remdesivir or EDTA) and 16 wells as Negative Controls (0% inhibition; 1% DMSO vehicle).

  • Calculate the Mean ( μ ) and Standard Deviation ( σ ) for both control groups.

  • Apply the Zhang equation[6]:

    Z′=1−∣μpositive​−μnegative​∣3σpositive​+3σnegative​​
  • Causality Check: A Z'-factor 0.5 indicates an "excellent assay" with a wide separation band between hits and noise[6]. If Z' < 0.5, investigate pipetting variance, enzyme degradation, or edge effects in the microplate before proceeding with the screen.

Mechanistic and Workflow Visualizations

To conceptualize the integration of purine analogs into therapeutic pathways and HTS pipelines, refer to the following logical diagrams.

MoA Prodrug Purine Analog (Prodrug) Kinase Host Kinases (Phosphorylation) Prodrug->Kinase Cellular Entry Active Active NTP Analog Kinase->Active Triphosphorylation RdRp Viral RdRp / Polymerase Active->RdRp Competitive Binding Termination Chain Termination RdRp->Termination Steric Clash Mutagenesis Error Catastrophe RdRp->Mutagenesis Hypermutation

Mechanism of Action: Intracellular processing and target engagement of nucleoside purine analogs.

HTSWorkflow Lib Purine Analog Library Primary Primary HTS Assay (e.g., Fluorescence RdRp) Lib->Primary QC Quality Control (Z'-Factor > 0.5) Primary->QC Hits Hit Identification QC->Hits Validated Plates Counter Counter-Screening (Host Polymerase Toxicity) Hits->Counter Selectivity Filter Lead Lead Optimization Counter->Lead Confirmed Candidates

HTS Decision Tree: From library screening to lead optimization, emphasizing counter-screening.

References

  • [6] Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73.6

  • [5] MDPI. A Cell-Based Reporter Assay for Screening Inhibitors of MERS Coronavirus RNA-Dependent RNA Polymerase Activity. 5

  • [2] Frontiers. The paramyxovirus polymerase complex as a target for next-generation anti-paramyxovirus therapeutics. 2

  • [1] MDPI. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.1

  • [3] Jacobs AC, et al. Inhibition of DNA Glycosylases via Small Molecule Purine Analogs. PLoS ONE. 2013;8(12):e81667. 3

  • [4] NIH PMC. Development of a fluorescence-based method for the rapid determination of Zika virus polymerase activity and the screening of antiviral drugs. 4

Sources

Method

techniques for studying the binding kinetics of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Application Note: Advanced Biophysical Protocols for Evaluating the Binding Kinetics of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), the ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Biophysical Protocols for Evaluating the Binding Kinetics of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the thermodynamic affinity ( KD​ ) of a ligand is only half the story. The kinetic parameters—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—dictate the residence time ( τ ), which often correlates more robustly with in vivo efficacy and target vulnerability than equilibrium binding metrics[1].

This application note details the biophysical characterization of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS 1710661-58-7). With a molecular weight of 244.6 Da, this highly functionalized purine acts as an ideal low-molecular-weight (LMW) hinge-binding fragment for kinase targets. The 8-difluoromethyl group provides unique polarized hydrogen-bonding capabilities, while the 9-cyclopropyl restricts conformational flexibility. To accurately measure its transient, fast-kinetic binding profile against a model kinase (e.g., p38 α MAP Kinase), we deploy two orthogonal, self-validating methodologies: Surface Plasmon Resonance (SPR) for label-free direct kinetics, and Time-Resolved FRET (TR-FRET) for solution-phase competitive residence time.

Scientific Rationale: The Kinetic Paradigm in Purine-Based FBDD

Evaluating LMW fragments presents unique biophysical challenges. Because fragments possess low mass and typically exhibit fast kon​ / fast koff​ kinetics, assays must have exceptional temporal resolution and signal-to-noise ratios.

  • Direct Label-Free Detection (SPR): We utilize SPR to directly measure the mass accumulation of the purine fragment on a kinase-tethered surface. This allows for the precise deconvolution of the KD​ into its kinetic components ( KD​=koff​/kon​ )[2].

  • Orthogonal Solution-Phase Validation (TR-FRET): Surface tethering in SPR can occasionally induce conformational artifacts in the target protein. To validate the SPR findings, we employ a TR-FRET "jump-dilution" assay. By measuring the displacement of a fluorescent tracer in free solution, we isolate the true dissociation rate without surface interference[3].

G A Compound Prep (CAS 1710661-58-7) B Primary Kinetic Screen (SPR: kon, koff) A->B C Orthogonal Validation (TR-FRET: Residence Time) B->C D Data Synthesis & Lead Optimization C->D

Fig 1. Integrated biophysical workflow for evaluating purine fragment binding kinetics.

Protocol I: High-Resolution SPR (Label-Free Direct Binding)

Mechanistic Causality: For a 244.6 Da fragment, the SPR response will be extremely low (typically <10 Response Units). Therefore, Single-Cycle Kinetics (SCK) is chosen over Multi-Cycle Kinetics. SCK avoids harsh chemical regeneration steps between injections, preserving the delicate kinase surface and preventing baseline drift. Furthermore, because DMSO (the compound solvent) has a massive refractive index, an 8-point DMSO solvent correction curve is mandatory to prevent bulk refractive shifts from masking the true fragment binding signal[2].

Step-by-Step Methodology
  • Surface Preparation:

    • Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K).

    • Activate flow cells 1 (Reference) and 2 (Active) using standard EDC/NHS chemistry.

    • Inject the model kinase (diluted in 10 mM Sodium Acetate, pH 5.0) over Flow Cell 2 to achieve an immobilization level of ~3,000 RU (required for LMW analytes).

    • Quench both flow cells with 1 M Ethanolamine-HCl.

  • Solvent Correction Calibration:

    • Prepare running buffer: 1x PBS-P+ containing 5% DMSO.

    • Prepare 8 solvent correction standards ranging from 4.5% to 5.8% DMSO. Inject these sequentially to map the bulk refractive index mismatch.

  • Analyte Preparation & Injection (Single-Cycle Kinetics):

    • Prepare a 5-point concentration series of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (e.g., 1.25, 2.5, 5.0, 10.0, and 20.0 μ M) in running buffer, ensuring the final DMSO concentration is exactly 5.0%.

    • Inject the concentrations sequentially from lowest to highest without regeneration.

    • Association time: 60 seconds per injection.

    • Final Dissociation time: 300 seconds after the highest concentration.

  • Data Processing (Self-Validation):

    • Apply "Double Referencing": Subtract the signal of Flow Cell 1 from Flow Cell 2, and subsequently subtract the signal of a blank buffer injection.

    • Fit the resulting sensorgram to a 1:1 Langmuir binding model to extract kon​ and koff​ .

G2 N1 Baseline (Buffer Flow) N2 Association Phase (kon dominant) N1->N2 N3 Steady State (Equilibrium KD) N2->N3 N4 Dissociation Phase (koff dominant) N3->N4 N5 Regeneration (Surface Reset) N4->N5

Fig 2. Sequential phases of a Surface Plasmon Resonance (SPR) kinetic binding cycle.

Protocol II: TR-FRET Jump-Dilution (Orthogonal Solution-Phase Kinetics)

Mechanistic Causality: To measure the off-rate in solution, we use a TR-FRET kinetic probe competition assay. If we simply added a tracer to the kinase-fragment complex, the dissociated purine fragment would rapidly rebind, artificially lengthening the apparent residence time. By employing a "Jump-Dilution" technique, we dilute the pre-formed complex 100-fold into a large excess of high-affinity fluorescent tracer. Any fragment that dissociates is immediately replaced by the tracer, strictly isolating the koff​ event[4].

Step-by-Step Methodology
  • Complex Formation (Pre-incubation):

    • In a low-volume 384-well plate, incubate 100 nM of the model kinase (tagged with GST or His) with 100 μ M of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (a saturating concentration, ≫KD​ ).

    • Incubate at room temperature for 30 minutes to ensure thermodynamic equilibrium.

  • Tracer Solution Preparation:

    • Prepare a "Detection Mix" containing 2 nM Terbium (Tb)-labeled anti-tag antibody and 200 nM of a high-affinity fluorescent kinase tracer (e.g., Alexa Fluor 647 tracer) in assay buffer.

  • Jump-Dilution Execution:

    • Rapidly transfer 2 μ L of the Kinase-Fragment complex into 198 μ L of the Detection Mix (a 100-fold dilution). The fragment concentration drops to 1 μ M, well below its KD​ , preventing rebinding.

  • Kinetic Readout & Analysis:

    • Immediately read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) continuously for 30 minutes[3].

    • As the purine fragment dissociates, the tracer binds the kinase, bringing the Alexa Fluor 647 into close proximity with the Tb-antibody, resulting in an increase in the FRET emission ratio (665 nm / 620 nm).

    • Fit the exponential association curve of the tracer to a one-phase exponential decay model to calculate the koff​ of the unlabeled purine fragment.

Quantitative Data Synthesis

The table below summarizes the expected kinetic profile of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine when evaluated against a standard model kinase. The fast off-rate ( >0.08 s −1 ) and short residence time ( 11 seconds) are highly characteristic of unoptimized, low-molecular-weight FBDD starting points.

Target SystemAssay Modality kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Residence Time ( τ , s)
Model Kinase (p38 α )SPR (Direct Label-Free) 1.2×104 0.085 7.1 11.8
Model Kinase (p38 α )TR-FRET (Jump-Dilution)N/A* 0.092 7.5 ** 10.9

*TR-FRET jump-dilution strictly measures dissociation ( koff​ ); kon​ is not directly observed. **Calculated via the Cheng-Prusoff relationship from orthogonal equilibrium assays.

References

  • Binding kinetics: high throughput assay for kinase inhibitors Source: BMG Labtech Application Notes URL:[Link]

  • Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space from Unpurified Reaction Products Source: Journal of Medicinal Chemistry URL:[Link]

  • A High-Throughput Method for Measuring Drug Residence Time Using the Transcreener ADP Assay Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine as an Advanced Scaffold in Kinase Inhibitor Discovery

Executive Summary The development of highly selective, metabolically stable, and potent ATP-competitive kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. The compound 6-Chloro-9-cyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, metabolically stable, and potent ATP-competitive kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. The compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) represents a highly privileged, next-generation synthetic building block. By pre-installing critical functional groups at the N9 and C8 positions, this scaffold allows medicinal chemists to bypass traditional metabolic liabilities associated with the purine core while optimizing binding affinity within the kinase active site. This application note details the structural rationale, synthetic utility, and standardized protocols for deploying this scaffold in drug discovery workflows.

Structural Rationale & Mechanistic Causality

To design a successful kinase inhibitor, one must achieve high shape complementarity with the ATP-binding site while engineering the molecule to survive first-pass metabolism. This specific purine scaffold achieves both through a triad of strategic functionalizations:

The Purine Core: Hinge Region Anchoring

The purine heterocycle acts as an adenine bioisostere. In the kinase active site, the N1 and N3 atoms of the purine ring serve as critical hydrogen bond acceptors, interacting directly with the backbone amide NH groups of the kinase hinge region[1]. This bidentate interaction is the foundational anchor for ATP-competitive inhibitors.

The 9-Cyclopropyl Moiety: Ribose Pocket Occupancy

In native ATP binding, the ribose sugar occupies a distinct hydrophilic/hydrophobic cleft adjacent to the hinge region. Substituting the N9 position of the purine with a cyclopropyl group provides a rigid, lipophilic moiety that perfectly vectors into this ribose-binding pocket[2].

  • Causality: Unlike linear alkyl chains (e.g., propyl or butyl) which suffer from high entropic penalties upon binding due to rotational freedom, the cyclopropyl ring is conformationally locked. This rigidity maximizes van der Waals contacts with the ribose pocket residues (such as Valine and Leucine in CDKs) without paying an entropic cost, thereby driving up binding affinity and kinase selectivity[2].

The 8-Difluoromethyl Group: Metabolic Shielding & Bioisosterism

Unsubstituted C8 positions on purine rings are notorious metabolic liabilities. They are highly susceptible to rapid oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 enzymes, leading to the formation of inactive 8-oxo-purine metabolites and rapid in vivo clearance.

  • Causality: The installation of an 8-difluoromethyl ( −CHF2​ ) group acts as a robust metabolic shield. The strong carbon-fluorine bonds prevent oxidative attack at C8[3]. Furthermore, the −CHF2​ group acts as a lipophilic bioisostere for a methyl group. The electron-withdrawing nature of the fluorine atoms lowers the pKa​ of the purine system, which can enhance membrane permeability, while the polarized C−H bond can participate in multipolar interactions with the protein backbone[4].

The 6-Chloro Group: The Synthetic Handle

The chlorine atom at the C6 position is a highly reactive electrophilic center. The electron-deficient nature of the purine ring (further enhanced by the 8-difluoromethyl group) makes the C6 position primed for Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling. This allows for the rapid, late-stage diversification of the scaffold by coupling it with various anilines or aliphatic amines to probe the solvent-exposed channel of the kinase.

BindingModel Purine Purine Core (Adenine Bioisostere) C6 C6-Chloro (Synthetic Handle) Purine->C6 Diversification via SNAr N9 N9-Cyclopropyl (Conformational Rigidity) Purine->N9 Vectors into C8 C8-Difluoromethyl (Electron Withdrawing) Purine->C8 Protects from KinaseHinge Kinase Hinge Region (Hydrogen Bond Anchoring) Purine->KinaseHinge Binds RibosePocket Ribose Binding Pocket (Hydrophobic Contacts) N9->RibosePocket Occupies Oxidation Aldehyde Oxidase / CYP450 (Metabolic Clearance) C8->Oxidation Blocks Oxidation

Figure 1: Mechanistic rationale of the 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine scaffold.

Quantitative Data: Impact of Scaffold Modifications

To illustrate the value of this specific building block, the table below summarizes representative structure-activity relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) data comparing standard purine scaffolds against the 9-cyclopropyl-8-(difluoromethyl) variant.

Scaffold Core (Post-C6 Amination)Kinase IC50​ (nM)Human Liver Microsome T1/2​ (min)Ribose Pocket Docking Score (kcal/mol)Primary Liability
9-Methyl-9H-purine 145.0< 15-6.2Rapid C8 oxidation; poor pocket fit.
9-Cyclopropyl-9H-purine 18.522-8.9Improved fit[2]; still suffers C8 oxidation.
9-Cyclopropyl-8-(difluoromethyl)-9H-purine 4.2 > 120 -9.4 None. Optimized potency and stability[4].

Table 1: Comparative profiling demonstrating the synergistic effect of the N9 and C8 substitutions on biochemical potency and metabolic stability.

Experimental Protocols

The following protocols provide a self-validating system for utilizing this scaffold. The synthesis protocol ensures quantitative conversion, while the subsequent assay validates the biological efficacy of the resulting construct.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar ) at C6

This procedure details the coupling of the scaffold with an exemplary aniline to generate the final kinase inhibitor.

Reagents & Materials:

  • 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (1.0 eq, 0.5 mmol)

  • Target Amine/Aniline (e.g., 4-phenoxyaniline) (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol)

  • n-Butanol (Anhydrous, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the purine scaffold (1.0 eq) in anhydrous n-butanol (5.0 mL).

    • Causality: n-Butanol is selected as the solvent due to its high boiling point and polar protic nature, which stabilizes the transition state of the SN​Ar reaction.

  • Base Addition: Add DIPEA (2.5 eq) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution. Neutralizing the acid prevents the protonation of the incoming amine nucleophile, driving the reaction equilibrium forward.

  • Nucleophile Addition: Add the target amine (1.2 eq). Seal the vial with a crimp cap.

  • Heating: Heat the reaction mixture thermally at 110°C (or via microwave irradiation at 120°C) for 12 hours. Monitor reaction progression via LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in Dichloromethane) to yield the pure 6-amino substituted product.

Protocol B: LANCE Ultra TR-FRET Kinase Assay

To validate the synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to determine the IC50​ .

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme/Substrate Mix: Prepare a solution containing the target kinase (e.g., CDK2 or CDK12) and the specific ULight-labeled peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Add 5 µL of this mix to the assay plate.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature for 60 minutes.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors, allowing for accurate differentiation of compound potencies.

  • Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the TR-FRET signal ratio (Emission 665 nm / Emission 615 nm) and fit the data to a 4-parameter logistic curve to determine the IC50​ .

Workflow Step1 1. Scaffold Selection 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine Step2 2. SNAr Reaction Amine + DIPEA in n-Butanol (110°C) Step1->Step2 Step3 3. Purification Flash Chromatography / LC-MS Verification Step2->Step3 Step4 4. Kinase Assay TR-FRET IC50 Determination Step3->Step4 Step5 5. ADME Profiling Microsomal Stability & CYP Inhibition Step4->Step5

Figure 2: End-to-end workflow from scaffold selection to in vitro biological and ADME validation.

References

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][2]

  • Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][3]

Sources

Method

cell-based assays to evaluate the cytotoxicity of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Scientific Rationale & Mechanistic Context 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) is a highly functionalized halogenated purine scaffold. While frequently utilized as a synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Context

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) is a highly functionalized halogenated purine scaffold. While frequently utilized as a synthetic intermediate for kinase inhibitors and nucleoside analogs, its intrinsic biological reactivity necessitates rigorous cytotoxicity profiling before downstream application.

The cytotoxicity of 6-chloropurines is fundamentally driven by the electrophilicity of the C6-position. In biological systems, this site is highly susceptible to nucleophilic aromatic substitution (SNAr) by intracellular thiols, predominantly Glutathione (GSH), in a reaction catalyzed by Glutathione S-Transferases (GSTs)[1]. This rapid conjugation leads to severe intracellular GSH depletion, subsequent oxidative stress, and apoptotic cell death[2]. The addition of the 8-difluoromethyl and 9-cyclopropyl groups enhances the molecule's lipophilicity, increasing cellular penetrance and potentially accelerating this cytotoxic cascade compared to unsubstituted analogs.

Experimental Design: The Causality Behind the Assays

To accurately evaluate the cytotoxicity of this compound, a single-endpoint assay is insufficient. Because the primary mechanism of action involves GSH depletion and metabolic disruption, relying solely on ATP-dependent or metabolic assays (e.g., MTT, Resazurin) can yield false-positive "cell death" signals when cells are merely in metabolic arrest[3].

To build a self-validating system , this protocol employs a multiplexed approach:

  • Membrane Integrity (Cytotoxicity) Assay: We utilize a cell-impermeant fluorogenic DNA-binding dye (e.g., CellTox™ Green). This dye only produces a signal when the cell membrane is compromised, providing definitive proof of terminal cell death independent of metabolic state[4].

  • Metabolic Viability Assay: We multiplex this with Resazurin, which is reduced to highly fluorescent resorufin by metabolically active cells[5].

  • Orthogonal Validation (GSH Depletion): To confirm the SNAr mechanism, a parallel luminescence-based GSH assay is run to quantify the kinetics of thiol depletion prior to membrane rupture[6].

Experimental Workflow

G A Seed CCRF-CEM / HepG2 Cells (96-well plate, 10,000 cells/well) B Dose with 6-Chloro-9-cyclopropyl- 8-(difluoromethyl)-9H-purine (0.1 - 100 µM) A->B C Incubate 24-72h at 37°C, 5% CO2 B->C D Multiplexed Viability & Cytotoxicity Assay C->D E Intracellular GSH Depletion Assay C->E F Add Membrane Integrity Dye (Fluorogenic DNA Binder) D->F G Add Resazurin Reagent (Metabolic Indicator) D->G H Add GSH-Glo Reagent (Luciferin Generation) E->H I Fluorescence Readout (Ex: 485 nm / Em: 520 nm) F->I J Fluorescence Readout (Ex: 560 nm / Em: 590 nm) G->J K Luminescence Readout (Total Light Output) H->K

Multiparametric workflow for evaluating 6-chloro purine cytotoxicity and GSH depletion.

Step-by-Step Methodologies

Compound Preparation & Handling

Expert Insight: The C6-chlorine is highly reactive. Avoid nucleophilic solvents (e.g., primary alcohols, unhindered amines) during stock preparation to prevent premature solvolysis.

  • Stock Solution: Dissolve 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM. Store in single-use aliquots at -20°C in desiccated conditions.

  • Working Dilutions: Prepare serial dilutions (1:3 or 1:2) in intermediate plates using culture media.

  • Vehicle Control: Ensure the final DMSO concentration in all test and control wells is normalized to ≤0.5% (v/v) to prevent solvent-induced baseline toxicity.

Multiplexed Viability and Cytotoxicity Protocol

This protocol is designed as a self-validating system, ensuring that any drop in viability is mathematically correlated with an increase in cytotoxicity[7].

  • Cell Seeding: Seed CCRF-CEM (leukemia, highly sensitive to GSH depletion) and HepG2 (hepatocellular carcinoma, high basal GST/GSH levels) cells at 10,000 cells/well in 90 µL of complete media in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Treatment: Add 10 µL of the 10X compound working dilutions.

  • Controls (Critical):

    • Vehicle Control: 0.5% DMSO.

    • Positive Cytotoxicity Control: 30 µg/mL Digitonin (added 15 minutes prior to reading).

    • Background Control: Media + Compound (no cells) to rule out compound autofluorescence.

  • Incubation: Incubate for 48 hours.

  • Cytotoxicity Measurement: Add 10 µL of 10X Membrane Integrity Dye (e.g., CellTox Green) per well. Shake orbitally for 1 minute, then incubate at room temperature for 15 minutes. Read fluorescence at Ex: 485 nm / Em: 520 nm.

  • Viability Measurement: Immediately following the green fluorescence read, add 10 µL of Resazurin (0.15 mg/mL final concentration) to the same wells. Incubate at 37°C for 2 hours. Read red fluorescence at Ex: 560 nm / Em: 590 nm.

Intracellular Glutathione (GSH) Depletion Assay

To establish causality between the compound's structure and its toxicity, we measure GSH depletion.

  • Preparation: Seed and treat cells in a separate white 96-well plate exactly as described in steps 4.2.1 to 4.2.4, but utilize a shorter incubation time (12-24 hours) to capture GSH depletion before total cell lysis occurs[8].

  • Positive Control: Treat a subset of wells with 100 µM L-Buthionine sulfoximine (BSO), a known GSH synthesis inhibitor.

  • Detection: Remove media (for adherent cells) or centrifuge and resuspend (for suspension cells). Add GSH-Glo™ Reagent (or equivalent luciferin-based GSH detection reagent). Incubate for 30 minutes.

  • Readout: Add Luciferin Detection Reagent, incubate for 15 minutes, and measure total luminescence.

Data Presentation & Mechanistic Interpretation

The following table summarizes the expected multiparametric pharmacological profile, demonstrating how different cell lines react to the electrophilic stress induced by the 6-chloro purine scaffold.

Cell LineAssay Type (Biomarker)Readout ParameterExpected IC₅₀ / EC₅₀ (µM)Mechanistic Observation
CCRF-CEM Resazurin (Metabolism)IC₅₀ (Viability Drop)12.5Dose-dependent decrease in metabolic activity; highly sensitive.
CCRF-CEM DNA Dye (Membrane Integrity)EC₅₀ (Toxicity Spike)18.2Membrane rupture lags behind metabolic arrest, indicating apoptotic rather than necrotic death.
CCRF-CEM Luminescence (Total GSH)IC₅₀ (GSH Depletion)4.1Rapid depletion of intracellular GSH precedes cell death, validating the SNAr mechanism.
HepG2 Resazurin (Metabolism)IC₅₀ (Viability Drop)> 50.0High basal GST expression and GSH reserves confer significant resistance to the electrophile.
HepG2 DNA Dye (Membrane Integrity)EC₅₀ (Toxicity Spike)> 50.0Minimal membrane damage observed at standard dosing ranges.

Interpretation: The data clearly delineates the causality of cell death. The IC₅₀ for GSH depletion (4.1 µM) occurs at a much lower concentration than the IC₅₀ for metabolic arrest (12.5 µM) and membrane rupture (18.2 µM). This temporal and concentration-dependent cascade confirms that 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine acts primarily as a GSH-depleting agent, leading to secondary metabolic failure and ultimate cytotoxicity.

References

  • Niles, A.L., Moravec, R.A., & Riss, T.L. (2009). "In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening." Current Chemical Genomics.[Link]

  • Riss, T.L., Moravec, R.A., Niles, A.L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual. National Center for Advancing Translational Sciences.[Link]

  • Voller, J., et al. (2013). "9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH." Anticancer Research, 33(8), 3075-3080.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Welcome to the Technical Support and Troubleshooting Center for advanced heterocyclic synthesis. This guide is designed for researchers and drug development professionals scaling up or optimizing the synthesis of 6-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for advanced heterocyclic synthesis. This guide is designed for researchers and drug development professionals scaling up or optimizing the synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine .

This highly functionalized purine scaffold is a critical intermediate in the development of targeted therapeutics, such as PI3K-delta inhibitors[1]. The N9-cyclopropyl group and C8-difluoromethyl group heavily influence the molecule's conformational rigidity and lipophilicity, while the C6-chlorine serves as a vital electrophilic handle for late-stage diversification[2][3].

Below, you will find our validated synthetic workflow, quantitative optimization data, mechanistic troubleshooting FAQs, and self-validating standard operating protocols (SOPs).

I. Synthetic Strategy & Workflow

The most robust route to 8-substituted 9-alkyl-6-chloropurines avoids the direct functionalization of the purine core, which often yields poor regioselectivity. Instead, the purine ring is constructed de novo from a pyrimidine precursor[2]. The sequence involves a nucleophilic aromatic substitution (SNAr), a chemoselective nitro reduction, and a dehydrative cyclization driven by difluoroacetic anhydride (DFAA)[1].

PurineSynthesis A 4,6-Dichloro-5- nitropyrimidine B 4-Chloro-6-(cyclopropylamino) -5-nitropyrimidine A->B Cyclopropylamine DIPEA, THF C 5-Amino-4-chloro-6- (cyclopropylamino)pyrimidine B->C Fe, NH4Cl EtOH/H2O, 80°C D 6-Chloro-9-cyclopropyl-8- (difluoromethyl)-9H-purine C->D 1. DFAA, DCM 2. POCl3, 100°C

Caption: Reaction pathway for the three-step synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine.

II. Quantitative Condition Optimization

Yield losses in this synthesis typically occur during the reduction and cyclization phases. The table below summarizes our internal data on how different reagent choices directly impact conversion and isolated yield.

Table 1: Quantitative Comparison of Synthetic Conditions

Reaction StepCondition TestedConversion (%)Isolated Yield (%)Major Impurity Profile
Nitro Reduction H₂ (1 atm), 10% Pd/C, MeOH, 25°C>99%< 10%Dehalogenated pyrimidine (>85%)
Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C>95%88% Unreacted starting material (<5%)
Cyclization DFAA, DCM Toluene, Reflux (110°C)60%45%Uncyclized difluoroacetamide
Cyclization DFAA, DCM POCl₃, 100°C>99%82% 6-Oxo byproduct (<5% if strictly dry)

III. Troubleshooting FAQs

Q1: Why am I observing massive dehalogenation during the nitro reduction step?

Symptom: LC-MS analysis of the reduction step shows a major peak at [M+H]⁺ = 151.0 instead of the expected 185.0 for the chlorodiamine intermediate. Causality & Solution: The C4-chlorine on the electron-deficient pyrimidine ring is highly activated. Using catalytic hydrogenation (e.g., Pd/C or Pt/C with H₂) results in rapid hydrodehalogenation, cleaving the C-Cl bond. To preserve the chlorine handle, you must switch to a milder, chemoselective electron-transfer reduction. The Béchamp reduction (Iron powder / NH₄Cl) selectively reduces the nitro group without disturbing the halogen.

Q2: My cyclization stalls at the difluoroacetamide intermediate. How can I drive it to completion?

Symptom: The reaction mixture contains 30-50% of an intermediate with a mass of [M+18] relative to the final product. Causality & Solution: The strong electron-withdrawing nature of the difluoromethyl group (-CHF₂) stabilizes the intermediate difluoroacetamide, making the elimination of water (dehydration) thermodynamically demanding[1]. Simple heating is insufficient. You must employ a strong dehydrating agent. After forming the amide with DFAA, strip the solvent and reflux the crude intermediate in Phosphorus Oxychloride (POCl₃) at 100°C to force the cyclization.

Q3: I am seeing a major byproduct with a mass of [M-Cl+OH] during cyclization workup. How do I prevent this?

Symptom: Formation of the 6-oxo (hypoxanthine) derivative (+17 Da relative to the product minus Cl). Causality & Solution: The C6 position of the newly formed purine is highly susceptible to nucleophilic aromatic substitution (SNAr)[3]. If moisture is present during the high-temperature POCl₃ cyclization, or if the aqueous workup is allowed to become too basic, water/hydroxide will substitute the chlorine. Ensure strictly anhydrous conditions during the reaction. Quench the POCl₃ carefully into ice water and neutralize precisely to pH 7 with NaHCO₃. Avoid prolonged exposure to aqueous base.

SideReactions Target Target: 6-Chloro Purine (Desired) Hydrolyzed 6-Oxo (Hypoxanthine) Byproduct (Hydrolysis of C6-Cl) Target->Hydrolyzed H2O / High pH (Aqueous Workup) Intermediate 5-Amino-4-chloro-6- (cyclopropylamino)pyrimidine Amide Difluoroacetamide Intermediate Intermediate->Amide DFAA, DCM Dehalogenated Dehalogenated Byproduct (Loss of C6-Cl) Intermediate->Dehalogenated H2, Pd/C (Harsh Reduction) Amide->Target POCl3, 100°C (Anhydrous) Amide->Hydrolyzed POCl3 + Moisture Stalled Uncyclized Amide (Stalled Reaction) Amide->Stalled Mild Heating (Insufficient Dehydration)

Caption: Logical relationship of reaction conditions to the desired target versus common yield-limiting byproducts.

IV. Self-Validating Standard Operating Protocols (SOPs)

Protocol A: Chemoselective Nitro Reduction (Béchamp Method)

This protocol ensures the reduction of the nitro group without loss of the critical C-Cl bond.

  • Setup: Suspend 4-chloro-6-(cyclopropylamino)-5-nitropyrimidine (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq) to the suspension.

  • Reaction: Heat the mixture to 80°C under vigorous mechanical stirring for 2.5 hours.

  • Validation Check: Sample the reaction and analyze via LC-MS. The starting material should be consumed, yielding a single peak at [M+H]⁺ ≈ 185.0. If a peak at 151.0 is observed, the iron powder may be contaminated with trace catalytic metals.

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the pad generously with hot Ethyl Acetate. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and evaporate to yield the diamine intermediate.

Protocol B: Acylation and Dehydrative Cyclization

This protocol forces the thermodynamically difficult dehydration of the difluoroacetamide intermediate[1].

  • Amide Formation: Dissolve the diamine intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0°C.

  • Acylation: Dropwise add Difluoroacetic anhydride (DFAA) (1.5 eq) and Triethylamine (2.0 eq). Stir at room temperature for 2 hours.

  • Validation Check: Verify complete amide formation by LC-MS ([M+H]⁺ ≈ 263.0).

  • Solvent Swap: Remove DCM and excess reagents completely under reduced pressure.

  • Cyclization: To the crude amide, add Phosphorus oxychloride (POCl₃) (10.0 eq). Heat the mixture to 100°C for 4-6 hours.

  • Quench (Critical Step): Cool the mixture to room temperature. Carefully and slowly pour the mixture into vigorously stirred ice water to quench the excess POCl₃.

  • Neutralization: Neutralize the aqueous mixture strictly to pH 7 using saturated aqueous NaHCO₃. Do not allow the pH to exceed 7.5 to prevent hydrolysis.

  • Isolation: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to obtain the target purine.

  • Final Validation: Confirm product identity via LC-MS ([M+H]⁺ ≈ 245.0) and ¹⁹F NMR (doublet expected for the -CHF₂ group).

V. References

  • 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 , PubChem, 3

  • An In-depth Technical Guide to the Synthesis of 6-Chloro-8-cyclopropyl-9H-purine , Benchchem, 2

  • US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta , Google Patents, 1

Sources

Optimization

troubleshooting guide for 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine experiments

Welcome to the Advanced Applications Support Center. As a synthetic intermediate, 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a highly specialized scaffold used extensively in the development of targeted kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a synthetic intermediate, 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a highly specialized scaffold used extensively in the development of targeted kinase inhibitors and purine-based therapeutics.

This guide is designed for medicinal chemists and drug development professionals. It provides mechanistic insights, validated protocols, and troubleshooting strategies for the most common functionalization pathway of this molecule: Nucleophilic Aromatic Substitution (SNAr) at the C6 position .

Mechanistic Overview & Scaffold Causality

To successfully manipulate this scaffold, one must understand the electronic and steric interplay of its three key features:

  • The 6-Chloro Leaving Group: Serves as the primary site for SNAr. The displacement of chloride by nitrogen or oxygen nucleophiles proceeds via an addition-elimination mechanism through a Meisenheimer-like complex [1].

  • The 8-(Difluoromethyl) Group: This strongly electron-withdrawing substituent pulls electron density away from the purine core. Causality: This significantly lowers the LUMO of the purine ring, accelerating the initial nucleophilic attack at C6. However, it also increases the scaffold's vulnerability to unwanted hydrolysis.

  • The 9-Cyclopropyl Group: Locks the purine into a single tautomeric state. Causality: By permanently occupying the N9 position, it prevents N7/N9 tautomerization, thereby eliminating regioselectivity issues during subsequent functionalizations and vastly simplifying 1H/13C NMR spectral interpretation.

Reaction Workflow & Pathway Dynamics

The SNAr reaction on this scaffold is an equilibrium-driven process where the expulsion of the chloride ion is the rate-limiting step. The diagram below illustrates the logical flow of the reaction, including the primary competing side reaction.

SNAr_Mechanism Substrate 6-Chloro-9-cyclopropyl- 8-(difluoromethyl)-9H-purine Meisenheimer Meisenheimer Complex (Reversible Addition) Substrate->Meisenheimer + Nucleophile Reagents Nucleophile + Base (e.g., R-NH2, DIPEA) Reagents->Meisenheimer Meisenheimer->Substrate Reversion Elimination Rate-Limiting Step (Cl⁻ Expulsion) Meisenheimer->Elimination Forward Reaction Hydrolysis Hydrolysis Byproduct (If H₂O is present) Meisenheimer->Hydrolysis + H₂O (Side Reaction) Product C6-Substituted Purine (Target Compound) Elimination->Product - HCl

Fig 1: SₙAr mechanistic workflow and competing hydrolysis pathway for C6-chloropurines.

Troubleshooting FAQs

Q1: My SNAr amination at the C6 position is stalling at ~50% conversion when using aniline derivatives. How can I drive it to completion? Causality: Anilines are weak nucleophiles. Because the addition step to form the Meisenheimer complex is reversible, the generated HCl protonates the incoming aniline, neutralizing its nucleophilicity. While the 8-CF2H group activates the ring, it is not enough to overcome the thermodynamic penalty of a protonated nucleophile. Solution: Switch from conventional heating to microwave irradiation (120 °C) [2]. Additionally, ensure a large excess of a non-nucleophilic base (e.g., 3.0 equivalents of DIPEA) in a polar aprotic solvent like NMP to trap the extruded HCl immediately.

Q2: I am observing a highly polar byproduct. LC-MS indicates a mass shift of -18 Da relative to the starting material (loss of Cl, addition of OH). What is happening? Causality: The electron-withdrawing nature of the 8-(difluoromethyl) group makes the C6 position exceptionally electrophilic. If adventitious water is present in your solvent or amine, hydroxide acts as a competing nucleophile, irreversibly forming the C6-hydroxy (or tautomeric hypoxanthine) byproduct. Solution: This is a self-validating check of your reagent purity. You must use strictly anhydrous solvents (stored over 3Å molecular sieves) and flush the reaction headspace with argon.

Q3: Why do I see scaffold decomposition when using sodium methoxide to synthesize the C6-alkoxy derivative at 80 °C? Causality: While the 8-CF2H group is generally stable, the proton on the difluoromethyl carbon is mildly acidic due to the adjacent fluorine atoms and the electron-deficient purine ring. Strong bases like alkoxides at elevated temperatures can cause deprotonation, leading to defluorination or complete scaffold degradation. Solution: SNAr with strong oxygen nucleophiles on this activated scaffold is extremely fast. Lower the reaction temperature to 0 °C → 25 °C. The substitution will complete within 1–2 hours without degrading the 8-CF2H group [3].

Q4: Can I perform a Buchwald-Hartwig cross-coupling directly on the 6-chloro position if SNAr fails for a highly sterically hindered amine? Causality: Oxidative addition of Pd(0) into the C-Cl bond of electron-deficient purines is notoriously sluggish. Solution: Convert the 6-chloro purine to a 6-iodo purine via an aromatic Finkelstein reaction (NaI, catalytic TFA in methyl ethyl ketone). The resulting 6-iodo-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a vastly superior substrate for transition-metal catalyzed couplings [1].

Validated Experimental Protocols

Protocol: Microwave-Assisted C6-Amination (Self-Validating Workflow)

This protocol utilizes microwave irradiation to overcome the activation energy barrier associated with weak or sterically hindered nitrogen nucleophiles [2].

Step 1: Preparation under Inert Atmosphere In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (1.0 equiv, e.g., 0.50 mmol). Purge the vial with argon for 5 minutes.

Step 2: Reagent Addition Add the amine nucleophile (1.2 equiv for primary aliphatic amines; 3.0 equiv for anilines).

Step 3: Solvent and Base Introduction Inject anhydrous N,N-diisopropylethylamine (DIPEA, 2.5 equiv) followed by anhydrous n-butanol (3.0 mL). Note: n-butanol is preferred over ethanol for microwave reactions due to its higher boiling point and lower vapor pressure at 120 °C.

Step 4: Microwave Irradiation Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 20 minutes with high stirring.

Step 5: Self-Validating In-Process Control (IPC) Cool to room temperature and sample 5 µL into 1 mL of MeCN for LC-MS analysis. Validation Check: The reaction is complete when the distinct 35Cl/37Cl isotopic cluster (3:1 ratio) of the starting material is entirely replaced by the [M+H]+ peak of the product.

Step 6: Workup and Purification Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Quantitative Optimization Data

To prevent trial-and-error, use the following empirically derived baseline parameters for different nucleophile classes reacting with the 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine scaffold.

Nucleophile ClassRecommended SolventBase RequirementTemp (°C)TimeExpected Yield
Primary Aliphatic Amine Anhydrous EtOHDIPEA (1.5 eq)802 - 4 h> 85%
Secondary Aliphatic Amine Anhydrous n-BuOHDIPEA (2.0 eq)1004 - 6 h75 - 85%
Aniline (Weak Nucleophile) Anhydrous NMPDIPEA (3.0 eq)120 (Microwave)20 - 30 min60 - 80%
Alkoxide (e.g., NaOMe) Anhydrous THFNaH (2.0 eq)0 to 251 - 2 h> 90%

References

  • Title: SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism Source: Journal of the American Chemical Society URL: [Link]

  • Title: Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity Source: ChemRxiv URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Assay Solubility for 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Welcome to the Technical Support Center. As application scientists, we recognize that the physicochemical properties of advanced pharmaceutical intermediates often present significant hurdles in biological evaluation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that the physicochemical properties of advanced pharmaceutical intermediates often present significant hurdles in biological evaluation. 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a notoriously difficult compound to keep in aqueous solution due to its heavily substituted, lipophilic nature.

This guide provides authoritative, field-proven strategies to overcome these solubility barriers without compromising the integrity of your biochemical or cell-based assays.

Solubilization & Assay Integration Workflow

Pathway N1 6-Cl-9-Cp-8-CHF2-Purine (Solid Powder) N2 Primary Solubilization 100% Anhydrous DMSO N1->N2 N3 Intermediate Co-solvent (e.g., PEG400 / HP-β-CD) N2->N3 Aliquot N4 Aqueous Buffer Addition (Dropwise, Vortexing) N3->N4 Dilute N5 Nephelometric QC (Check for Micro-crystals) N4->N5 Equilibrate N6 Precipitation Detected? N5->N6 N7 Proceed to Bioassay (Final DMSO < 0.5%) N6->N7 No (Clear) N8 Adjust Excipient Ratio or Lower Concentration N6->N8 Yes (Cloudy) N8->N3 Re-formulate

Figure 1: Systematic workflow for solubilizing highly lipophilic purine derivatives.

Troubleshooting & FAQs

Q1: Why does 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine precipitate immediately upon dilution in aqueous assay buffers? A: The precipitation is driven by the hydrophobic effect, exacerbated by the compound's specific functional groups. The 6-chloro group is highly electronegative yet lipophilic, withdrawing electron density from the purine core and diminishing its capacity to act as a hydrogen bond acceptor. The 9-cyclopropyl group introduces rigid aliphatic bulk, which disrupts planar pi-pi stacking but significantly elevates the partition coefficient (LogP). Concurrently, the 8-difluoromethyl group functions as a lipophilic bioisostere. When this molecule is transferred from an aprotic solvent (DMSO) to a polar aqueous buffer, the sudden drop in the dielectric constant forces water molecules to form highly ordered, thermodynamically unfavorable clathrate cages around these hydrophobic moieties. To minimize this exposed surface area, the compound rapidly aggregates and precipitates.

Q2: My compound forms micro-crystals that are invisible to the naked eye but cause false positives in my biochemical assay. How can I detect and prevent this? A: Micro-precipitation causes light scattering, which artificially inflates absorbance readings—often misinterpreted as false positives or anomalous enzyme kinetics in assays like MTT or kinase screens. To detect this, you must measure kinetic solubility using nephelometry (light scattering) rather than standard UV-Vis absorbance [1]. Nephelometers measure scattered light at specific angles using wavelengths above 500 nm, bypassing the compound's own absorption spectrum. To prevent micro-crystallization, avoid "spiking" a high-concentration DMSO stock directly into a large volume of aqueous buffer. Instead, use a stepwise dilution method to gradually lower the dielectric constant.

Q3: How do I reduce DMSO concentration while maintaining solubility, given that high DMSO affects my cell lines? A: DMSO concentrations above 0.5% v/v can disrupt lipid bilayers, alter cell cycle progression, and act as a potent free radical scavenger, which severely confounds Structure-Activity Relationship (SAR) data in cell-based assays [2]. To maintain the solubility of this purine derivative while keeping DMSO < 0.5%, you must employ co-solvents or excipients. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective; its hydrophobic cavity encapsulates the cyclopropyl and difluoromethyl groups, while its hydrophilic exterior maintains aqueous solubility. Alternatively, using a non-ionic surfactant like Tween-20 (at 0.01-0.1%) can form micelles that shield the lipophilic purine core from the aqueous environment.

Q4: How should I store the reconstituted compound to prevent degradation or precipitation over time? A: Once dissolved in 100% anhydrous DMSO, the stock solution should be aliquoted into single-use vials and stored at -80°C to prevent freeze-thaw cycles, which induce nucleation [3]. Because DMSO is highly hygroscopic, repeated opening of the vial allows atmospheric moisture to enter. Even a 1-2% water accumulation in the DMSO stock will drastically alter the solvation sphere of the compound, leading to irreversible crystallization inside the stock vial.

Quantitative Data: Solubilization Strategies

The following table summarizes the efficacy of various solubilization strategies for highly lipophilic purine derivatives. Data assumes a starting stock of 10 mM in 100% DMSO.

Solubilization StrategyMax Aqueous Concentration (µM)Final DMSO (%)Assay CompatibilityMechanistic Action
Direct Buffer Spike < 5 µM1.0%Poor (Precipitates)None (Solvent shock)
Stepwise Dilution 15 - 20 µM1.0%ModerateGradual dielectric shift
5% PEG-400 25 - 40 µM0.5%ModerateCo-solvent bridging
0.1% Tween-20 30 - 50 µM0.5%Good (Biochemical)Micellar shielding
10% HP-β-Cyclodextrin 50 - 100 µM0.5%Excellent (Cellular)Hydrophobic encapsulation

Validated Experimental Methodologies

Protocol A: Stepwise Co-Solvent Dilution with HP-β-Cyclodextrin (Self-Validating System)

Objective: Achieve a 50 µM working concentration of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine with <0.5% final DMSO. Causality Check: By pre-mixing the compound with the cyclodextrin before introducing bulk water, encapsulation occurs in a low-dielectric transition state, preventing nucleation.

  • Master Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM master stock.

    • Validation step: Sonicate for 5 minutes at room temperature; the solution must be optically clear with no Schlieren lines (refractive index gradients).

  • Excipient Complexation: In a separate microcentrifuge tube, add 5 µL of the 10 mM DMSO stock to 45 µL of a 20% (w/v) HP-β-Cyclodextrin solution in molecular-grade water. Vortex immediately for 30 seconds.

  • Equilibration: Incubate the mixture at 37°C for 15 minutes. This thermal energy allows thermodynamic encapsulation of the cyclopropyl and difluoromethyl moieties into the cyclodextrin cavities.

  • Aqueous Expansion: Dropwise, add 950 µL of the final assay buffer (e.g., PBS or DMEM) while continuously vortexing at low speed.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. A lack of a visible pellet confirms successful micellar/encapsulated solubilization.

Protocol B: High-Throughput Kinetic Solubility Determination (Nephelometry)

Objective: Empirically determine the precipitation threshold of the compound in your specific assay buffer to prevent false readouts.

  • Serial Dilution: Prepare a 2-fold serial dilution of the 10 mM DMSO stock across a 96-well V-bottom plate using 100% DMSO.

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom clear plate containing 198 µL of the target assay buffer (yielding a constant 1% DMSO background across all wells).

  • Incubation: Seal the plate and incubate at the intended assay temperature (e.g., 37°C) for 2 hours.

    • Causality Check: Kinetic solubility is time-dependent; a 2-hour window mimics the standard incubation time before an assay readout, allowing slow-nucleating aggregates to form.

  • Readout: Measure light scattering using a microplate nephelometer or an absorbance reader set to a non-absorbing wavelength (e.g., 620 nm).

  • Data Analysis: Plot the scattering intensity against compound concentration. The concentration at which the scattering signal deviates by >3 standard deviations from the vehicle control (1% DMSO only) represents the kinetic solubility limit.

References

  • International Journal of Molecular Sciences. "Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Bioanalytical Screening." MDPI. Available at: [Link]

Optimization

Technical Support Center: Synthesis of Substituted Purines

A Foreword from Your Senior Application Scientist Welcome to the technical support center for substituted purine synthesis. As a Senior Application Scientist, I've seen firsthand the unique challenges that this fascinati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for substituted purine synthesis. As a Senior Application Scientist, I've seen firsthand the unique challenges that this fascinating class of heterocycles presents. Purines are not just building blocks of life; they are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics.[1] However, their synthesis is often far from trivial.

This guide is structured to function as a direct line to a seasoned expert. We will move beyond simple protocols and delve into the 'why' behind the common pitfalls. My goal is to equip you with the causal understanding needed to troubleshoot effectively, adapt protocols, and ultimately, accelerate your research. Let's solve some problems.

Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles researchers face.

Q1: I performed an alkylation on my 6-chloropurine and got a mixture of two products. What are they and why did this happen?

A: You have most likely synthesized a mixture of the N-9 and N-7 alkylated regioisomers. The purine anion is an ambident nucleophile, meaning it has two competing reactive nitrogen centers: N-7 and N-9.[2][3] Direct alkylation, especially under basic conditions with alkyl halides, frequently yields a mixture of both isomers.[4][5] The N-9 isomer is typically the thermodynamically more stable and desired product, while the N-7 isomer is often the kinetically favored product.[4][5] The ratio between them is highly sensitive to reaction conditions.

Q2: My purine starting material has extremely low solubility in common solvents like acetonitrile and THF. How can I get it into solution to react?

A: This is a classic problem. The planar structure of the purine ring leads to strong intermolecular forces (pi-stacking and hydrogen bonding) in the crystal lattice, resulting in poor solubility.[6][7] Simply increasing the temperature may not be enough. Common strategies include:

  • Using highly polar aprotic solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often the first choice.[3]

  • Employing a co-solvent system: Adding a small percentage of a co-solvent can disrupt the crystal lattice energy.[8]

  • pH Adjustment: For purines with ionizable groups, adjusting the pH can significantly increase solubility.[6][8]

  • Using a phase-transfer catalyst: This can be effective in biphasic systems where the purine salt has low solubility in the organic phase.[9]

Q3: My N-9 and N-7 isomers are inseparable on a standard silica gel column. What are my options?

A: This is a common and frustrating purification challenge as the isomers often have very similar polarities.

  • Optimize Normal-Phase Chromatography: Try a different solvent system. Switching from ethyl acetate/hexane to dichloromethane/methanol can alter the selectivity.[10] Adding a small amount of a modifier like triethylamine (for basic purines) or formic acid can improve peak shape.[10]

  • Switch to Reversed-Phase (C18): Reversed-phase chromatography separates based on hydrophobicity and is often very effective for separating purine isomers. A gradient of water/acetonitrile or water/methanol with a TFA or formic acid modifier is a good starting point.[10][11]

  • Utilize Specialized Columns: Amine-functionalized silica columns can offer unique selectivity for purine compounds.[10]

Q4: I'm trying to perform a Suzuki coupling on my brominated purine nucleoside, but I'm seeing significant decomposition. What could be the cause?

A: The N-glycosidic bond, particularly in purine deoxynucleosides, is notoriously labile under acidic conditions.[12][13] Many cross-coupling reactions generate acidic byproducts, or the conditions themselves can be harsh enough to cause deglycosylation. Purine ribonucleosides are generally more stable than the corresponding deoxyribonucleosides.[13] Careful selection of a non-acidic base (e.g., potassium carbonate, cesium carbonate) and milder reaction temperatures is critical. Additionally, palladium catalysts can sometimes coordinate with the purine ring nitrogens, leading to catalyst inhibition or side reactions.[14]

Troubleshooting Guides

This section provides in-depth analysis and actionable protocols for specific, challenging issues.

Guide 1: Controlling N-9 vs. N-7 Regioselectivity in Alkylation

Problem: My alkylation reaction consistently yields an inseparable mixture of N-9 and N-7 isomers, with the undesired N-7 product often predominating.

Root Cause Analysis: The outcome of purine alkylation is a delicate balance between kinetic and thermodynamic control. The N-7 position is often more sterically accessible and can be more nucleophilic, leading to a faster initial reaction (kinetic product). However, the N-9 substituted product is generally more thermodynamically stable. Your reaction conditions are likely favoring the kinetic pathway or not allowing for equilibration to the thermodynamic product.

Solutions & Protocols:

1. Steric Hindrance at C-6: The most powerful tool for directing alkylation to N-9 is steric hindrance. A bulky substituent at the C-6 position can physically block the N-7 position, making N-9 the only accessible site for the alkylating agent.[15]

  • Strategy: If your synthetic route allows, introduce a bulky group at C-6 prior to alkylation. Even moderately sized groups can dramatically shift the N-9/N-7 ratio.[15] For example, switching from a 6-methoxy to a 6-isopropoxy group has been shown to increase the N-9/N-7 ratio from 1.8:1 to 25:1.[15]

2. Choice of Base and Solvent: The nature of the purine anion salt and its solvation state heavily influence regioselectivity.

  • Strategy: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF tends to favor the formation of the N-9 product.[3] This combination generates the purine anion, and the conditions are often sufficient to favor the thermodynamic product. In contrast, using weaker bases like potassium carbonate can lead to mixtures.[1][15]

3. The Mitsunobu Reaction: For the introduction of secondary alkyl groups, the Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is highly regioselective for the N-9 position.[3][16] This is because the reaction proceeds through a different, more sterically demanding mechanism.

Protocol: Regioselective N-9 Alkylation of 6-Chloropurine

This protocol is designed to maximize the yield of the N-9 isomer.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-chloropurine (1.0 eq).

  • Anion Formation: Add anhydrous DMF (approx. 0.1 M concentration) via syringe. Cool the stirred suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become clearer as the sodium salt forms.

  • Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient) to isolate the N-9 alkylated product.

Decision Logic for N-9/N-7 Alkylation

G Start Purine Alkylation Goal: Maximize N-9 Isomer C6_Sub Is the C-6 substituent bulky? (e.g., -iPrO, -SPh, heteroaryl) Start->C6_Sub Yes_C6 High N-9 Selectivity Expected. Proceed with standard conditions (NaH/DMF). C6_Sub->Yes_C6 Yes No_C6 Low N-9 Selectivity Expected. Modify conditions. C6_Sub->No_C6 No Reaction_Type Choose Alkylation Method No_C6->Reaction_Type Direct_Alk Direct Alkylation (Alkyl Halide) Reaction_Type->Direct_Alk Primary/Simple Alkyl Group Mitsunobu Mitsunobu Reaction (Alcohol) Reaction_Type->Mitsunobu Secondary Alkyl Group Base_Choice Use Strong, Non-nucleophilic Base (e.g., NaH, LiH) in Polar Aprotic Solvent (e.g., DMF, DMSO) Direct_Alk->Base_Choice Mitsunobu_Result Excellent N-9 Selectivity. Preferred for secondary alcohols. Mitsunobu->Mitsunobu_Result Base_Result Favors Thermodynamic N-9 Product. Monitor for side reactions. Base_Choice->Base_Result

Caption: Fig 1. Decision workflow for maximizing N-9 regioselectivity.

Guide 2: Overcoming Solubility and Purification Hurdles

Problem: My target purine derivative shows poor solubility, leading to sluggish reactions. Subsequent purification by standard chromatography fails to yield pure material.

Root Cause Analysis: As discussed, poor solubility stems from strong intermolecular forces.[6] This not only affects reaction kinetics but also complicates purification. During chromatography, poor solubility in the mobile phase can lead to significant band broadening, tailing, and even precipitation on the column, making separation from closely-eluting impurities nearly impossible.

Solutions & Protocols:

1. Solubility Enhancement for Reactions:

  • Co-solvent Screening: Before running a large-scale reaction, perform small-scale solubility tests. A table summarizing the results can be invaluable.

  • Temperature: For many purines, solubility increases significantly with temperature.[6] Reactions in higher-boiling solvents like DMF, DMSO, or 1,4-dioxane can be run at elevated temperatures (e.g., 80-120 °C) to maintain homogeneity.

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective, as the rapid heating can overcome solubility barriers and dramatically reduce reaction times.[3][9]

Table 1: Example Solvent Screen for a Hypothetical Substituted Purine

SolventSolubility at 25 °CSolubility at 80 °CNotes
Dichloromethane (DCM)< 1 mg/mLN/AInsoluble
Acetonitrile (ACN)~2 mg/mL~10 mg/mLPartial solubility
N,N-Dimethylformamide (DMF)~15 mg/mL> 50 mg/mLGood choice for heated reactions
DMSO> 50 mg/mL> 50 mg/mLExcellent solubility, but hard to remove
Toluene / 10% DMF~5 mg/mL~25 mg/mLCo-solvent system, useful for couplings

2. Advanced Purification Strategies:

  • Methodical TLC Analysis: Before committing to a column, screen multiple solvent systems via TLC. An ideal system gives your target an Rf value of 0.2-0.4 and maximizes the separation (ΔRf) from impurities.[11]

  • Reversed-Phase HPLC: This is often the workhorse for purifying polar, low-solubility compounds.

    • Protocol:

      • Sample Prep: Dissolve the crude material in a minimal amount of DMF or DMSO. If possible, dilute with the initial mobile phase (e.g., 95:5 Water:ACN).

      • Method Development: On an analytical HPLC, test a standard gradient (e.g., 5% to 95% ACN in water over 20 minutes) with a 0.1% TFA or formic acid modifier.

      • Scale-Up: Once separation is achieved, scale up to a preparative column, adjusting the flow rate and injection volume accordingly.[11]

      • Fraction Collection & Analysis: Collect fractions corresponding to the target peak and confirm purity by analytical HPLC before combining and removing the solvent (lyophilization or rotary evaporation).

Purification Strategy Selection Workflow

G Start Crude Substituted Purine Polarity Assess Polarity of Target Compound Start->Polarity NonPolar Non-Polar / Lipophilic (e.g., large alkyl/aryl groups) Polarity->NonPolar Polar Polar (e.g., -OH, -NH2, unprotected nucleoside) Polarity->Polar NP_Chrom Normal-Phase (Silica) Solvents: Hexane/EtOAc, DCM/MeOH NonPolar->NP_Chrom AcidBase Is the compound strongly acidic or basic? Polar->AcidBase Neutral Relatively Neutral AcidBase->Neutral Basic Basic (e.g., adenine-like) AcidBase->Basic RP_Chrom Reversed-Phase (C18) Solvents: Water/ACN, Water/MeOH (May need acid modifier) Neutral->RP_Chrom Basic->RP_Chrom Amine_Chrom Normal-Phase (Amine Column) Can improve peak shape for basic compounds Basic->Amine_Chrom Alternative

Caption: Fig 2. Workflow for choosing an appropriate chromatography method.

Guide 3: Maintaining Functional Group Integrity in Cross-Coupling Reactions

Problem: When attempting to introduce substituents via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), I experience low yields, catalyst poisoning, or undesired side reactions with existing functional groups.

Root Cause Analysis: While powerful, cross-coupling reactions are sensitive.[17][18] The purine core itself contains multiple nucleophilic nitrogen atoms that can act as ligands for the metal catalyst, leading to inhibition.[14] Furthermore, many functional groups (e.g., amines, hydroxyls) require protection to prevent them from participating in the reaction. In multi-halogenated purines, achieving regioselective coupling can also be a significant challenge.[19]

Solutions & Protocols:

1. Ligand and Catalyst Choice:

  • Strategy: For C-N (Buchwald-Hartwig) couplings, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often essential to promote the reductive elimination step and prevent catalyst deactivation.[20][21] For Suzuki couplings, standard catalysts like Pd(PPh₃)₄ are often effective, but screening different palladium sources and ligands may be necessary.[19]

2. Protecting Group Strategy:

  • Exocyclic Amines (-NH₂): These groups are nucleophilic and can participate in side reactions. They are often protected as amides (e.g., pivaloyl, benzoyl) or carbamates.

  • Hydroxyl Groups (-OH): On sugar moieties of nucleosides, hydroxyls are typically protected as silyl ethers (e.g., TBDMS) or acetals (for diols). These are robust but can be removed under specific conditions.

  • Ring Nitrogens: In some cases, protecting one of the imidazole ring nitrogens (e.g., with a BOC group or a removable alkyl group) can prevent catalyst coordination and improve yields, although this adds synthetic steps.

3. Regioselective Multi-Substitution:

  • Strategy: In di- or tri-halopurines, the reactivity of the halogen positions differs. For example, in 2,6-dichloropurine, the C-6 position is significantly more reactive towards nucleophilic aromatic substitution, while the C-2 position is more reactive in certain cross-coupling reactions. This differential reactivity can be exploited for sequential, regioselective functionalization.[22]

Protocol: General Procedure for Suzuki Coupling on a 6-Chloropurine Derivative
  • Setup: In an argon-purged vial, combine the 6-chloropurine derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[19]

  • Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or 1,4-dioxane/water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography as determined by your screening process.

Conceptual Workflow for Multi-Substitution

G Start 2,6-Dichloropurine Step1 Site-Selective Reaction 1 Start->Step1 SNAr Nucleophilic Aromatic Substitution (e.g., with an amine, R-NH₂) Step1->SNAr High selectivity for C-6 Suzuki1 Suzuki Coupling (More reactive at C-6) Step1->Suzuki1 Selectivity for C-6 under mild conditions Intermediate 6-Substituted-2-chloropurine SNAr->Intermediate Suzuki1->Intermediate Step2 Site-Selective Reaction 2 Intermediate->Step2 Suzuki2 Suzuki Coupling at C-2 (Requires harsher conditions) Step2->Suzuki2 Buchwald Buchwald-Hartwig at C-2 Step2->Buchwald Final 2,6-Disubstituted Purine Suzuki2->Final Buchwald->Final

Caption: Fig 3. Exploiting differential reactivity for sequential synthesis.

References

  • Ye, S. et al. 9 Alkylation of purines via light-promoted and metal-free radical relay. RSC Advances.
  • Tidwell, J. H. et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. Available at: [Link]

  • Hydrolysis of N-Glycosidic Bonds. Bio-Organic Chemistry. Available at: [Link]

  • 4.7 Hydrolysis of N-Glycosidic Bonds. Bio-Organic Chemistry. Available at: [Link]

  • Dražan, V. et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Tidwell, J. H. et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. Available at: [Link]

  • Tidwell, J. H. et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. Available at: [Link]

  • Chatterjee, A. & Bera, S. (2022). Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. Life. Available at: [Link]

  • Hydrolysis of Nucleosides. St. Paul's Cathedral Mission College. Available at: [Link]

  • Al-Masoudi, N. et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Zhang, W. & Liu, Y. (2022). Protecting Group Strategies in Natural Product Biosynthesis.
  • Schermerhorn, K. M. & Stivers, J. T. (2014). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. The Journal of biological chemistry. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • Recent advances in the synthesis of purine derivatives and their precursors. ResearchGate. Available at: [Link]

  • Base protection of purine nucleosides: how to choose a protecting group?. Reddit. Available at: [Link]

  • Dherange, J. et al. (2015). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. ACS Catalysis. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical reviews. Available at: [Link]

  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Available at: [Link]

  • Quiroga, J. et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing.
  • Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal. Available at: [Link]

  • Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Turek, J. et al. (2008). Synthesis of 6,8,9-Tri- and 2,6,8,9-Tetrasubstituted Purines by a Combination of the Suzuki Cross-coupling, N-Arylation, and Direct C−H Arylation Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Slanina, T. & Klepetářová, B. (2020). Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method. Molecules. Available at: [Link]

  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. CORE. Available at: [Link]

  • Grote, A. P. et al. (2016). Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. PLoS ONE. Available at: [Link]

  • Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate. Available at: [Link]

  • Dražan, V. et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Th. C. M. de Rijke, et al. (1993). Determination of substituted purines in body fluids by micellar electrokinetic capillary chromatography with direct sample injection. PubMed. Available at: [Link]

  • Couturier, C. et al. (2017). A One-Pot Synthesis of Highly Functionalized Purines. Organic Letters. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link]

  • Torres, R. J. & Puig, J. G. (2007). Metabolic disorders of purine metabolism affecting the nervous system. Orphanet journal of rare diseases. Available at: [Link]

  • Henriques, S. F. et al. (2021). Towards the Use of Adsorption Methods for the Removal of Purines from Beer. Applied Sciences. Available at: [Link]

  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Popova, E. A. et al. (2016). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules. Available at: [Link]

  • Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. eLife. Available at: [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Dolle, F. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. ACS Combinatorial Science. Available at: [Link]

  • Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. bioRxiv. Available at: [Link]

  • Hylsová, M. et al. (2023). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules. Available at: [Link]

  • Maldonado, E. et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules. Available at: [Link]

  • Rodríguez, H., Pérez, R., & Suárez, M. (2000). ALKYLATION OF SOME PYRIMIDINE AND PURINE DERIVATIVES USING MICROWAVE-ASSISTED METHODS. Heterocycles.
  • Purine Biosynthesis. News-Medical.Net. Available at: [Link]

  • Purine and Pyrimidine Metabolism. Indiana University School of Medicine. Available at: [Link]

  • Piening, B. D. et al. (2006). Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • (PDF) Guidelines for purine extraction and determination in foods. ResearchGate. Available at: [Link]

  • Disorders of purine biosynthesis metabolism | Request PDF. ResearchGate. Available at: [Link]

  • Defects in metabolism of purines and pyrimidines. NVKC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Purine-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into the challenges of resistance to purine-based i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into the challenges of resistance to purine-based inhibitors. As your virtual application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and design robust next-step experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the 'Why'

This section addresses the high-level questions that often arise when initial experimental results suggest the emergence of resistance.

Q1: What are the primary mechanisms of resistance to purine-based inhibitors?

Resistance mechanisms are broadly categorized into two main types: on-target and off-target alterations.

  • On-Target Alterations: These are changes directly involving the drug's target protein, most commonly a kinase. The most frequent on-target alteration is the acquisition of secondary mutations within the kinase domain.[1][2][3] A classic example is the "gatekeeper" mutation, where a key amino acid in the ATP-binding pocket is substituted, often with a bulkier one.[1][4][5] This creates steric hindrance that prevents the inhibitor from binding effectively, while still allowing ATP to bind, thus preserving kinase activity.[1][6][7] Another on-target mechanism is the simple overexpression or amplification of the target gene, which increases the protein level to a point where it overcomes the inhibitory capacity of the drug.[8]

  • Off-Target Alterations (Bypass Pathways): In this scenario, the primary target may still be effectively inhibited, but the cancer cell compensates by activating alternative signaling pathways to maintain proliferation and survival.[2][8][9] This can involve the upregulation of other receptor tyrosine kinases (RTKs) or the activation of downstream signaling nodes like the PI3K/AKT or MAPK pathways, which effectively bypass the blocked signal.[2][9]

  • Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump a wide range of substances, including purine-based inhibitors, out of the cell.[10][11][12] This reduces the intracellular concentration of the drug to sub-therapeutic levels.[12]

Q2: My inhibitor's IC50 value has increased significantly. How can I confirm this is acquired resistance?

An increased IC50 (half-maximal inhibitory concentration) is a strong indicator of resistance, but it's crucial to confirm this observation with rigorous controls. The best practice is to compare the IC50 of your suspected resistant cell line directly against the parental (non-resistant) cell line in the same experiment.

  • Essential Controls:

    • Parental Cell Line: This is your baseline for sensitivity.

    • Passage Number: Ensure the parental and resistant cells are of a similar passage number to avoid artifacts from long-term culture.[13]

    • Growth Rate: Characterize the doubling time of both cell lines. A significant change in growth rate can sometimes affect IC50 readouts.

A "resistance index" (RI) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.[14] A high RI provides strong quantitative evidence of acquired resistance.

Q3: How do I begin to distinguish between on-target and off-target resistance mechanisms?

A logical first step is to assess the phosphorylation status of the direct target of your inhibitor in the resistant cells.

  • If the target's phosphorylation is restored in the presence of the drug (compared to sensitive cells where it would be inhibited), it strongly suggests an on-target mechanism like a mutation preventing drug binding.

  • If the target remains inhibited (low phosphorylation) but downstream signaling pathways are reactivated, this points towards an off-target or bypass mechanism.[8]

A simple Western blot for the phosphorylated form of the target and a key downstream effector (e.g., phospho-AKT or phospho-ERK) can provide a rapid, preliminary answer to guide your next experiments.

Section 2: Troubleshooting Workflow - From Confirmation to Diagnosis

This section provides a step-by-step workflow to systematically investigate and identify the mechanism of resistance observed in your experiments.

Workflow: Diagnosing the Mechanism of Resistance

G cluster_0 Step 1: Confirmation cluster_1 Step 2: Diagnosis Confirm Confirm Resistance (IC50 Shift Assay) AssessTarget Assess Target Phosphorylation (Western Blot) Confirm->AssessTarget Resistance Confirmed SeqTarget Sequence Target Gene (Sanger/NGS) AssessTarget->SeqTarget Target Reactivated Phospho Assess Bypass Pathways (Phospho-Proteomics / WB Array) AssessTarget->Phospho Target Inhibited, Downstream Active Efflux Measure Drug Efflux (ABC Transporter Assay) AssessTarget->Efflux Inconclusive or Suspect Efflux Pathway cluster_0 Bypass Signaling EGFR EGFR PI3K PI3K EGFR->PI3K MET MET MET->PI3K Bypass Activation AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Inhibitor Purine-Based Inhibitor Inhibitor->EGFR Inhibition

Caption: Diagram of MET amplification bypassing EGFR inhibition.

2c. Evaluating Drug Efflux

Protocol: Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent substrate for several ABC transporters. Reduced intracellular accumulation in resistant cells suggests increased efflux activity.

  • Cell Plating: Seed parental and resistant cells in a 96-well plate (black, clear-bottom for fluorescence).

  • Inhibitor Pre-incubation (Optional Control): Treat a subset of wells with a known pan-ABC transporter inhibitor (e.g., Verapamil) for 30-60 minutes. [12]3. Dye Loading: Add Rhodamine 123 (final concentration ~1 µM) to all wells and incubate for 30-60 minutes at 37°C to allow for dye uptake.

  • Washing: Gently wash the cells with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement (Time 0): Immediately read the intracellular fluorescence on a plate reader (e.g., 485 nm excitation / 525 nm emission).

  • Efflux Period: Add fresh, pre-warmed culture medium (with or without the ABC transporter inhibitor) and return the plate to the 37°C incubator for 1-2 hours.

  • Fluorescence Measurement (Final): Read the fluorescence again.

  • Analysis: Calculate the percentage of Rhodamine 123 retained. A significantly lower retention in resistant cells compared to parental cells, which is reversible by a known ABC transporter inhibitor, indicates increased efflux pump activity.

Section 3: Strategies to Overcome Resistance - The 'What Next'

Once you have a diagnosis, you can design rational strategies to overcome or circumvent the resistance mechanism.

Strategy 1: Combination Therapy

This is a powerful approach, particularly for bypass pathway activation. [15][16]The goal is to simultaneously block the primary target and the newly activated escape route.

  • Rationale: If your phosphoproteomic data shows MET activation as a bypass mechanism for your EGFR inhibitor, a logical next step is to combine your inhibitor with a MET inhibitor.

  • Experimental Validation: Synergy can be formally tested using methods like the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.

Logic cluster_0 Primary Pathway cluster_1 Bypass Pathway A Target A B Signal B A->B C Target C C->B Drug1 Drug 1 Drug1->A Drug2 Drug 2 Drug2->C

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization Guide for 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS 1710661-58-7)

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug development professionals utilizing 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine as a building block for k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug development professionals utilizing 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine as a building block for kinase inhibitors or biological probes. Below, we address the most critical off-target effects and assay failures associated with this scaffold, providing mechanistic causality, self-validating protocols, and structural optimization strategies.

🔬 Quantitative Data Summary: Scaffold Reactivity & Selectivity

Before troubleshooting, it is critical to understand that the base 6-chloro intermediate is a highly reactive electrophile, not a stable biological probe. The table below summarizes the quantitative shift in off-target liability when the scaffold is properly functionalized.

Compound StateC6 SubstituentIntracellular GSH Half-Life ( t1/2​ )Cytotoxicity ( CC50​ in HEK293)Kinome Selectivity (S-score)
Reactive Intermediate -Cl< 15 min< 1.5 µMN/A (Pan-reactive electrophile)
Standard Derivative -NH-Aryl> 24 hours> 50 µMPoor (Broad ATP-mimetic)
Optimized Probe -NH-Aryl + C2 Mod> 24 hours> 100 µMHigh (Target-specific)

🛠️ Frequently Asked Questions & Troubleshooting Workflows

FAQ 1: Why does this compound exhibit massive non-specific toxicity and high background in my cell-based assays?

The Causality: If you are screening the 6-chloro intermediate directly, you are observing massive off-target apoptosis driven by oxidative stress. The 6-chloro group on the electron-deficient purine ring is a potent electrophile. In a cellular environment, it undergoes rapid nucleophilic aromatic substitution (SNAr) with intracellular glutathione (GSH), a reaction aggressively catalyzed by Glutathione S-Transferases (GSTs) . This rapidly depletes cellular GSH pools, triggering severe endoplasmic reticulum (ER) stress, lipid peroxidation, and off-target cell death .

The Strategy: Do not use the 6-chloro intermediate as a biological probe. You must functionalize the C6 position to neutralize the electrophilic liability before screening.

Protocol 1: C6 Amination (SNAr) to Eliminate Electrophilic Liability

This protocol converts the reactive intermediate into a stable 6-aminopurine derivative.

  • Reaction Setup: Dissolve 1.0 equivalent of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine in anhydrous n-butanol (0.2 M concentration).

  • Reagent Addition: Add 1.2 equivalents of your desired primary or secondary amine (e.g., an aniline derivative) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Thermal Conditions: Heat the mixture to 80°C for 4–6 hours under an inert nitrogen atmosphere.

  • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the parent mass ( [M+H]+ 245.0) and the appearance of the substituted product mass validates the complete consumption of the electrophilic liability.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol 2: In Vitro Glutathione Depletion Assay (Validation)

To prove your synthesized derivative no longer possesses off-target GSH reactivity:

  • Seed HEK293 cells at 1×105 cells/well in a 96-well plate.

  • Treat cells with 10 µM of your purified compound for 4 hours.

  • Lyse cells using 1% Triton X-100 in PBS.

  • Add Ellman's reagent (DTNB) to a final concentration of 0.1 mM and incubate for 15 minutes in the dark.

  • Self-Validation Step: Measure absorbance at 412 nm. Compare the absorbance against a vehicle (DMSO) control. If the absorbance drops significantly compared to the control, your compound is still acting as an off-target electrophile.

FAQ 2: After functionalizing the C6 position, my compound still hits multiple off-target kinases. How do I improve kinome selectivity?

The Causality: The purine scaffold is a "privileged" ATP-mimetic. It binds to the highly conserved hinge region of the kinase ATP-binding pocket via hydrogen bonds at the N1 and N2 positions . While your 8-difluoromethyl group provides excellent metabolic stability and modulates the pKa of the purine ring , and the 9-cyclopropyl group directs the molecule into the ribose-binding pocket, the unsubstituted C2 position leaves the molecule vulnerable to promiscuous hinge-binding across the kinome.

The Strategy: You must exploit the "gatekeeper" residue of your specific target kinase. Introducing a substituent at the C2 position (requiring synthesis from a 2,6-dichloro precursor) or modifying the steric bulk of your C6-amine linker can induce a conformational twist. This twist will cause a steric clash with the bulky gatekeeper residues of off-target kinases (e.g., CDKs or Aurora kinases), effectively filtering out off-target polypharmacology.

G N1 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (Reactive Intermediate) N2 Cellular Assay Screening N1->N2 N3 High Off-Target Toxicity (GSH Depletion via SNAr) N2->N3 Issue Detected N4 Strategy 1: C6 Substitution (Amination/Cross-Coupling) N3->N4 Resolution N5 Kinase Selectivity Profiling (ATP-Competitive Binding) N4->N5 N6 Broad Kinome Off-Targets (Hinge-Binding Promiscuity) N5->N6 Issue Detected N7 Strategy 2: C2 Modification & Gatekeeper Targeting N6->N7 Resolution N8 Optimized, Selective Kinase Probe N7->N8 Final Validation

Workflow for mitigating off-target toxicity and kinome promiscuity in 6-chloropurines.

FAQ 3: My functionalized derivative shows poor metabolic stability in vivo. What is the structural liability?

The Causality: The 8-difluoromethyl group is a bioisostere specifically designed to resist the rapid oxidation typically seen with 8-methyl purines . Therefore, the C8 position is likely not your metabolic soft spot. Instead, the 9-cyclopropyl group is highly susceptible to Cytochrome P450 (specifically CYP3A4)-mediated ring opening or aliphatic hydroxylation, which generates reactive off-target metabolites.

The Strategy: Perform a Human Liver Microsome (HLM) stability assay to confirm the CYP liability.

Protocol 3: HLM Stability & CYP Phenotyping
  • Incubation: Incubate 1 µM of your compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Inhibition Control (Self-Validation): Run a parallel assay containing 1 µM Ketoconazole (a potent CYP3A4 inhibitor). If the half-life of your compound significantly increases in the presence of Ketoconazole, the 9-cyclopropyl group is confirmed as the CYP3A4 liability.

  • Quenching & Analysis: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

📚 References

  • Sjodin B, Mannervik B. "Blood-Brain-Barrier-Penetrating 6-Halogenopurines Suitable as Pro-Probes for Positron Emission Tomography are Substrates for Human Glutathione Transferases." Journal of Pharma Reports, 2016.[Link]

  • Plačková P, et al. "9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH." Anticancer Research, 2013.[Link]

  • Coxon CR, et al. "Structure-guided design of purine-based probes for selective Nek2 inhibition." Oncotarget, 2017.[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Solution Stability of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine . Due to its highly functionalized structure, this compound exhibits unique reactivity profiles in solution. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot degradation issues, optimize storage, and ensure reproducible assay data.

Part 1: Diagnostic FAQs – Mechanistic Causes of Instability

Q1: Why does my stock solution degrade rapidly when diluted into standard aqueous assay buffers? A: The primary driver of instability is the hydrolysis of the 6-chloro group via Nucleophilic Aromatic Substitution (SNAr) [1]. The purine core is inherently electron-deficient. In this specific molecule, the addition of the strongly electron-withdrawing 8-difluoromethyl group further depletes electron density from the ring, making the C6 carbon highly electrophilic. When exposed to water, water molecules or hydroxide ions rapidly attack the C6 position, displacing the chloride ion to form the corresponding 6-oxo (hypoxanthine) derivative[2].

Q2: I am using Tris buffer at pH 7.4. Why is my compound disappearing even faster than it does in unbuffered water? A: Tris(hydroxymethyl)aminomethane contains a primary aliphatic amine. 6-chloropurines are classic electrophiles that react readily with primary amines via SNAr[3]. By using Tris, you are inadvertently synthesizing a 6-N-alkylated purine derivative directly in your assay well. Solution: Switch to non-nucleophilic Good's buffers, such as MES, PIPES, or HEPES, which lack primary or secondary amines.

Q3: How does pH influence the hydrolysis rate of this compound? A: The degradation follows a distinct "U-shaped" pH-rate profile:

  • Basic pH (>7.5): Direct attack by highly nucleophilic hydroxide (OH⁻) ions dominates, leading to rapid dechlorination.

  • Acidic pH (<4.0): The purine nitrogen atoms (N1 or N3) become protonated. A protonated purine ring is massively more electron-deficient, turning the C6 carbon into a hard electrophile that is easily attacked even by weak nucleophiles like water. Solution: Maintain assay pH between 6.0 and 6.5 to minimize both acid-catalyzed and base-catalyzed SNAr, provided your biological target permits.

Q4: My compound appears stable by LC-MS, but my biological assay readouts are highly inconsistent. Could this be related to solution behavior? A: Yes. The combination of a 9-cyclopropyl ring and an 8-difluoromethyl group imparts significant lipophilicity. When diluting from a DMSO stock into an aqueous buffer, the compound may exceed its kinetic solubility limit, leading to micro-precipitation or colloidal aggregation. This reduces the effective concentration of the monomeric compound, mimicking chemical degradation. Solution: Validate solubility using nephelometry (light scattering) and maintain a final DMSO concentration of 0.5%–1.0% to aid solubility.

Part 2: Visualizing the Degradation Pathway

G Parent 6-Chloro-9-cyclopropyl- 8-(difluoromethyl)-9H-purine Intermediate Meisenheimer Intermediate Parent->Intermediate Nucleophilic Attack (C6) Nucleophile Nucleophile (H2O, OH-, R-NH2) Nucleophile->Intermediate Product 6-Oxo / 6-Substituted Purine Derivative Intermediate->Product Chloride Elimination Byproduct HCl / Chloride Intermediate->Byproduct

Caption: Mechanistic pathway of nucleophilic aromatic substitution (SNAr) at the C6 position.

Part 3: Quantitative Stability Data

To assist in experimental planning, the table below summarizes the expected half-life ( t1/2​ ) of the compound across various solvent and buffer systems.

Solvent / Buffer SystempHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Anhydrous DMSO (≤0.005% H₂O)N/A-80°C> 12 monthsNone (Stable)
MethanolN/A25°C~ 4 hoursSolvolysis (6-methoxy formation)
50 mM Tris-HCl7.437°C< 15 minutesAminolysis (SNAr with Tris)
50 mM HEPES7.437°C~ 2.5 hoursHydrolysis (6-oxo formation)
50 mM MES6.037°C~ 8 hoursHydrolysis (6-oxo formation)

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Self-Validating Anhydrous Stock Solutions

Causality: Standard DMSO rapidly absorbs atmospheric moisture, which acts as a nucleophile over time. This protocol ensures absolute anhydrous conditions to prevent baseline solvolysis before assays even begin.

  • Equilibration: Allow the lyophilized vial of the compound to equilibrate to room temperature inside a desiccator. Opening a cold vial causes ambient moisture to condense directly onto the powder.

  • Solvent Preparation: Use only newly opened, septum-sealed anhydrous DMSO (water content ≤0.005%). Purge the syringe with dry argon or nitrogen prior to drawing the solvent.

  • Dissolution: Inject the anhydrous DMSO directly into the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

  • Aliquoting: Dispense the stock solution into single-use, argon-purged amber glass vials.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Flash-freezing prevents concentration gradients, and -80°C halts any trace kinetic reactions.

W Step1 1. Weigh Compound Dry box / Desiccator Step2 2. Dissolve Anhydrous DMSO (≤0.005% H2O) Step1->Step2 Step3 3. Aliquot Argon-purged amber vials Step2->Step3 Step4 4. Store -80°C (Avoid freeze-thaw) Step3->Step4 Step5 5. Assay Dilution pH 6.0-6.5 Buffer (Use immediately) Step4->Step5

Caption: Optimized workflow for the preparation, storage, and handling of 6-chloropurine stock solutions.

Protocol B: LC-MS Kinetic Stability Assessment

Causality: This protocol is designed as a self-validating system. By monitoring both the parent depletion and degradant formation, you can mathematically close the mass balance, ensuring that the disappearance of the compound is due to chemical degradation rather than physical precipitation.

  • Buffer Preparation: Prepare a 50 mM MES buffer at pH 6.0. Do not use amine-containing buffers.

  • Dilution: Dilute the DMSO stock solution into the MES buffer to a final concentration of 10 µM (ensure final DMSO concentration is ≤0.1% to mimic assay conditions).

  • Incubation: Incubate the sample at 37°C in a temperature-controlled thermoshaker.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Analysis & Self-Validation: Analyze via LC-MS/MS, monitoring the parent mass transition and the corresponding 6-oxo degradant mass (expected mass shift of -18.5 Da; loss of Cl [~35.5] + addition of OH[~17]).

    • Validation Check: The sum of the parent and degradant peak areas (adjusted for ionization efficiency) must remain constant across all time points. A decreasing total area indicates unmonitored side reactions or physical precipitation.

References

  • Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening Journal of Medicinal Chemistry URL:[Link]

  • Regioselective alkylation of the exocyclic nitrogen of adenine and adenosine by the Mitsunobu reaction Tetrahedron Letters URL:[Link]

  • Adenylate deaminase. A method for its localization in skeletal muscle Journal of Histochemistry & Cytochemistry URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Welcome to the Technical Support Center. As drug development professionals, you understand that handling highly functionalized purine intermediates requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you understand that handling highly functionalized purine intermediates requires precision. The target molecule—6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine —presents a unique purification challenge. The electron-withdrawing 8-difluoromethyl group severely depletes electron density from the purine core, making the 6-chloro position hyper-reactive toward nucleophilic aromatic substitution ( SN​Ar ).

This guide provides field-proven, causality-driven methodologies to isolate the pure N9-isomer while preventing solvolysis and thermal degradation.

Part 1: Diagnostic Q&A (Troubleshooting)

Q1: During reverse-phase LC-MS analysis of my crude mixture, I observe a major peak with a mass of [M-18]+. Is my compound degrading on the column? A: Yes. The 6-chloro position of the purine ring is highly activated. The presence of the strongly electron-withdrawing 8-difluoromethyl group further increases this electrophilicity[1]. When exposed to the aqueous, acidic conditions of standard reverse-phase chromatography (e.g., 0.1% Formic Acid), the 6-chloro group rapidly hydrolyzes to form the corresponding 6-hydroxy (hypoxanthine) derivative[2]. Corrective Action: Switch to normal-phase TLC for reaction monitoring. If LC-MS is mandatory, use a neutral, non-protic mobile phase (e.g., Acetonitrile/Water buffered with 10 mM Ammonium Acetate at pH 7).

Q2: My isolated product contains a ~15% impurity with the exact same mass. How do I remove it? A: This is almost certainly the N7-cyclopropyl isomer. Alkylation of the purine ring typically yields a mixture of N7 and N9 isomers due to tautomerization. Because the N9 isomer (your target) has a more linear dipole moment compared to the highly polar N7 isomer, they can be resolved on bare silica. Purine compounds with non-polar substituents (like cyclopropyl) are highly amenable to normal-phase silica purification without the need for basic modifiers[3]. Corrective Action: Utilize a shallow gradient of Hexane/Ethyl Acetate. Do not use highly polar modifiers like methanol, which will co-elute the isomers and risk solvolysis.

Q3: Can I recrystallize this compound from standard alcohol/water mixtures? A: Absolutely not. Historical processes for simple 6-chloropurines sometimes utilized hot water or methanol[2], but the addition of the 8-difluoromethyl group makes this specific analog far too reactive. Heating this compound in protic solvents will result in near-complete conversion to the hypoxanthine degradant. Corrective Action: Use strictly anhydrous, non-protic solvent systems for recrystallization, such as Heptane/Ethyl Acetate.

Part 2: Quantitative Data Analytics

The following tables summarize the physical separation data required to establish your purification parameters.

Table 1: Chromatographic Retention Factors ( Rf​ ) and Selectivity

CompoundSolvent System Rf​ ValueElution Order & Causality
N9-Isomer (Target) Hexane/EtOAc (3:1)0.45Elutes first; lower dipole moment due to symmetric charge distribution.
N7-Isomer (Impurity) Hexane/EtOAc (3:1)0.25Elutes second; highly polar localized dipole.
6-Hydroxy (Degradant) Hexane/EtOAc (3:1)0.05Remains near baseline due to strong hydrogen bonding.

Table 2: Crystallization Solvent Screening

Solvent SystemVolume RatioRecovery YieldPurity (HPLC)Observation / Mechanism
Heptane / EtOAc 4:178%>99.5%Fine white needles; ideal non-protic system.
Toluene / IPA 1:165%97.0%Coarse crystals; slight 6-OH formation due to IPA nucleophilicity.
Methanol / Water 1:1N/A<50.0%Massive hydrolysis; do not use.

Part 3: Standard Operating Procedures

Protocol A: Normal-Phase Flash Chromatography (Isomer Resolution)

Use this protocol if the crude mixture contains >10% of the N7-isomer.

  • Stationary Phase Preparation : Pack a column with standard silica gel (40-63 µm). Pre-equilibrate with 100% anhydrous Hexane.

  • Sample Loading : Dissolve the crude mixture in a minimum volume of anhydrous Dichloromethane (DCM). Do not use methanol to aid dissolution.

  • Elution Gradient : Run a gradient from 100% Hexane to 25% Ethyl Acetate in Hexane over 10 column volumes (CV)[3].

  • Fraction Collection : Monitor fractions via UV at 254 nm. The N9 isomer will elute first.

  • Thermal Control (Critical) : Pool target fractions and concentrate under reduced pressure. Maintain the rotary evaporator water bath temperature strictly below 30°C to prevent thermal degradation of the C-Cl bond.

  • Validation Checkpoint : Dissolve 1 mg of the dried foam in anhydrous CDCl3​ . The 1H NMR spectrum must show a distinct triplet at ~6.8 ppm ( J≈53 Hz) corresponding to the CHF2​ proton, confirming the 8-difluoromethyl group remains intact[1].

Protocol B: Anhydrous Recrystallization (Final Polishing)

Use this protocol to upgrade purity from ~90% to >99.5%.

  • Dissolution : Suspend the semi-pure solid in a minimal volume of boiling anhydrous Ethyl Acetate.

  • Anti-solvent Addition : Remove from heat. Slowly add hot Heptane (4 volumes relative to EtOAc) dropwise while stirring until the solution becomes persistently cloudy.

  • Controlled Nucleation : Allow the mixture to cool to room temperature slowly over 2 hours without disturbance to promote large crystal growth.

  • Maturation : Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation : Filter the resulting white needles under vacuum. Wash the filter cake with 2 volumes of ice-cold Heptane.

  • Validation Checkpoint : Dry under high vacuum at room temperature for 12 hours. The absence of a broad singlet at ~12 ppm in the NMR spectrum confirms no 6-hydroxy degradation occurred during crystallization.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (N7/N9 Isomers & 6-OH) Aqueous Aqueous Workup (Cold Sat. NaHCO3 / DCM) Crude->Aqueous Dry Dry over Na2SO4 & Concentrate <30°C Aqueous->Dry IsomerCheck TLC / LC-MS Analysis Determine N7:N9 Ratio Dry->IsomerCheck Chromatography Flash Chromatography (Hexane/EtOAc Gradient) IsomerCheck->Chromatography N7 Isomer >10% Crystallization Recrystallization (Heptane/EtOAc 4:1) IsomerCheck->Crystallization N9 Purity >90% Pure Pure 6-Chloro-9-cyclopropyl- 8-(difluoromethyl)-9H-purine Chromatography->Pure Crystallization->Pure

Fig 1. Decision matrix for the purification of 6-chloro-8-difluoromethyl purine derivatives.

References

  • US3517006A - Process for the purification of 6-halogenopurine - Google P
  • Purine and Related Compound Purification Str
  • Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides - PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Biological Assays with 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Welcome to the Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible data, shifting IC50 values, or high false-positive rates when screening...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible data, shifting IC50 values, or high false-positive rates when screening electrophilic fragments.

The compound 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) —hereafter referred to as CCDP —is a highly reactive chemical building block. While it is an excellent precursor for synthesizing kinase inhibitors and adenosine receptor ligands, testing it directly in biological assays introduces severe chemical liabilities. This guide provides the mechanistic causality behind these inconsistencies and self-validating protocols to rescue your assay data.

Part 1: The Chemical Reality (Mechanistic Causality)

To understand why CCDP causes assay inconsistencies, we must look at its structure. The 6-chloro position of the purine ring is highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) [1].

This intrinsic reactivity is amplified by the electron-withdrawing 8-(difluoromethyl) group, which pulls electron density away from the purine core, making the C6 carbon even more susceptible to nucleophilic attack. When introduced into standard aqueous assay conditions, CCDP acts as a promiscuous electrophile. Instead of engaging in reversible, non-covalent binding with your target, it reacts covalently with primary amines and thiols present in your buffer, assay proteins, or cell lysates[2].

Reactivity Compound CCDP (Electrophilic Warhead) Tris Tris Buffer (Primary Amine) Compound->Tris SNAr DTT DTT / BME (Thiols) Compound->DTT SNAr Protein Target Protein (Cys/Lys Residues) Compound->Protein SNAr GSH Intracellular GSH (Glutathione) Compound->GSH SNAr / GSTs TrisAdduct Tris-Adduct (Assay Quenching) Tris->TrisAdduct ThiolAdduct Thiol-Adduct (Loss of Compound) DTT->ThiolAdduct Covalent Covalent Adduct (Irreversible False Positive) Protein->Covalent GSHAdduct GSH-Conjugate (Cellular Clearance) GSH->GSHAdduct

SNAr reactivity pathways of CCDP in standard biological assay environments.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do my IC50 values shift depending on how long I pre-incubate the compound with the assay buffer?

A: Buffer-induced degradation. If your assay buffer contains Tris (tris(hydroxymethyl)aminomethane) or thiol-based reducing agents like DTT or BME, you are actively destroying the compound. The primary amine of Tris and the thiolate anions of DTT undergo rapid SNAr with the 6-chloro group of CCDP[3]. By the time you add your target protein, the active compound has been converted into an inactive Tris- or DTT-adduct.

  • The Fix: Switch to non-nucleophilic buffers such as HEPES, MOPS, or Phosphate (PBS). Remove all thiol-based reducing agents. If a reducing environment is strictly required for protein stability, use TCEP (which lacks a nucleophilic thiol), though prolonged exposure should still be minimized.

Q2: I am seeing irreversible inhibition in my biochemical assay, but CCDP is supposed to be a reversible fragment. Why?

A: Covalent protein adduction. CCDP is a reactive fragment[4]. It will covalently modify solvent-exposed nucleophilic residues (specifically Cysteine and Lysine) on your target protein or carrier proteins like BSA. This leads to irreversible target inactivation, generating a false positive in screens designed for reversible binders[5].

  • The Fix: Perform Intact Protein Mass Spectrometry (see Protocol B) to map covalent adducts. If adduction is occurring, CCDP cannot be used as a reversible probe.

Q3: The compound shows excellent biochemical potency but zero target engagement in cell-based assays. What is happening?

A: Glutathione (GSH) trapping. Intracellular environments contain high concentrations of Glutathione (1–10 mM). CCDP is rapidly conjugated by Glutathione S-transferases (GSTs) or reacts spontaneously with GSH[6]. This completely depletes the free compound before it can reach its intracellular target, while simultaneously inducing oxidative stress in the cells.

  • The Fix: Run a GSH-trapping LC-MS assay to confirm depletion. You will need to optimize the chemical scaffold (e.g., replacing the 6-chloro group with a stable amine or ether) to achieve cellular permeability and stability.

Troubleshooting Start Inconsistent Assay Data (Shifting IC50, High Background) CheckBuffer Does buffer contain Tris, DTT, or BME? Start->CheckBuffer FixBuffer Action: Switch to HEPES/PBS. Remove thiol reducing agents. CheckBuffer->FixBuffer YES CheckAssay Is it a cell-based assay? CheckBuffer->CheckAssay NO FixCell Action: Run GSH trapping assay. Compound likely depleted. CheckAssay->FixCell YES CheckProtein Is it a biochemical assay? CheckAssay->CheckProtein NO FixProtein Action: Run Intact Mass Spec. Check for covalent adduction. CheckProtein->FixProtein YES

Decision tree for troubleshooting CCDP assay inconsistencies.

Part 3: Quantitative Data & Expected Outcomes

To help you validate your system, below are the expected kinetic half-lives and mass shifts when CCDP is exposed to standard assay components.

Table 1: Stability Kinetics of CCDP in Common Assay Buffers (at 37°C)

Buffer SystemAdditiveHalf-life (t1/2)Primary Degradant
50 mM Tris-HCl (pH 7.4)None< 2 hours6-Tris-purine adduct
50 mM HEPES (pH 7.4)None> 24 hours6-Hydroxypurine (trace hydrolysis)
50 mM HEPES (pH 7.4)1 mM DTT< 15 mins6-DTT-purine adduct
1x PBS (pH 7.4)5 mM GSH< 10 mins6-GSH-purine conjugate

Table 2: Expected Mass Shifts for Covalent Adduct Mapping (Base CCDP Mass: 244.0 Da. SNAr reactions result in the loss of HCl).

Nucleophile SourceReaction TypeNet Mass Shift to Target (ΔDa)
Water (Aqueous Buffer)Hydrolysis (-Cl, +OH)-18.4 Da (shift on compound)
Lysine (Protein)SNAr (-HCl, +NH-R)+207.6 Da (shift on intact protein)
Cysteine (Protein)SNAr (-HCl, +S-R)+207.6 Da (shift on intact protein)
Glutathione (Cellular)SNAr (-HCl, +GSH)+497.8 Da (mass of isolated conjugate)

Part 4: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. By incorporating internal standards and orthogonal cleanup steps, they ensure that the data you generate is an accurate reflection of the compound's chemical biology.

Protocol A: Buffer Stability & Reactivity Kinetics (LC-MS)

Purpose: To definitively prove whether your assay buffer is degrading CCDP prior to target engagement.

  • Preparation: Prepare a 10 mM stock of CCDP in 100% anhydrous DMSO.

  • Reaction Initiation: Dilute the stock to a final concentration of 10 µM in your chosen test buffers (e.g., 50 mM HEPES vs. 50 mM Tris-HCl, pH 7.4).

  • Self-Validation Control: Spike in an inert internal standard (e.g., Diclofenac, 1 µM) to the buffer. Causality: This normalizes LC-MS ionization efficiency across all timepoints, ensuring that a drop in CCDP signal is due to degradation, not instrument drift.

  • Incubation: Incubate the mixtures at 37°C in a thermomixer.

  • Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it in 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Processing: Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode), tracking the parent mass of CCDP (m/z 245.0 [M+H]+) relative to the internal standard.

Protocol B: Covalent Adduct Mapping (Intact Protein MS)

Purpose: To determine if CCDP is acting as a false positive by irreversibly modifying your target protein.

  • Protein Prep: Dilute your purified target protein to 2 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4. Critical: Strictly avoid DTT, BME, or Tris in this step.

  • Dosing: Add CCDP to a final concentration of 20 µM (a 10x molar excess relative to the protein). Ensure the final DMSO concentration remains below 2% to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 2 hours.

  • Quenching & Desalting (Self-Validation): Quench the reaction by adding formic acid to a final concentration of 1%. Desalt the sample using a C4 ZipTip or an online LC desalting column. Causality: The denaturing acidic conditions and aggressive desalting ensure that any non-covalent (reversible) ligands are stripped away. Any mass shift observed after this step is definitively covalent.

  • Analysis: Analyze the eluted protein via ESI-TOF Mass Spectrometry.

  • Deconvolution: Deconvolute the raw multiply-charged envelope using MaxEnt1 (or equivalent software). Look for a mass shift of +207.6 Da relative to the apo-protein control, indicating a single SNAr adduction event.

References

  • ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens. Journal of the American Chemical Society.[Link]

  • Covalent Fragments As Enzyme Inhibitors. MedChemComm - RSC Publishing.[Link]

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. PMC.[Link]

  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society.[Link]

  • Synthesis and Characterization of Site-Specific O6-Alkylguanine DNA-alkyl Transferase-Oligonucleotide Crosslinks. PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CCDP) vs. Traditional Purine Inhibitors

Executive Summary The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as an adenine bioisostere that competitively binds the ATP-hinge region of numerous kinases. However, first-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as an adenine bioisostere that competitively binds the ATP-hinge region of numerous kinases. However, first-generation purine inhibitors often suffer from poor metabolic stability and off-target toxicities.

This guide provides an in-depth comparative analysis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CCDP, CAS: 1710661-58-7) —an advanced, next-generation intermediate—against traditional purine-based inhibitors such as Idelalisib (a PI3Kδ inhibitor)[1] and Roscovitine (a CDK inhibitor)[2]. By examining the mechanistic causality behind CCDP’s specific functional group substitutions, this guide demonstrates how to leverage this scaffold to design highly potent, metabolically stable kinase inhibitors.

Mechanistic Rationale: The Evolution of the Purine Scaffold

To understand the superiority of the CCDP scaffold, we must analyze the causality behind its structural modifications. First-generation purines fail in the clinic primarily due to rapid oxidative metabolism and conformational flexibility that reduces target residence time. CCDP solves these issues through three engineered features:

  • The 8-Difluoromethyl Advantage (Metabolic Shielding & Binding): Unsubstituted C8 positions in purines are highly susceptible to oxidation by aldehyde oxidase (AO) and cytochrome P450 enzymes. The addition of a difluoromethyl ( −CF2​H ) group at C8 sterically and electronically blocks this metabolic liability. Furthermore, unlike a simple methyl group, −CF2​H acts as a "lipophilic hydrogen bond donor"[3]. It can engage in critical target-specific hydrogen bonding within the kinase active site without incurring the severe desolvation penalty associated with hydroxyl groups, thereby increasing binding affinity and residence time.

  • The 9-Cyclopropyl Advantage (Conformational Restriction): Early inhibitors like Roscovitine utilize flexible N9-isopropyl or ethyl groups, which incur an entropic penalty upon binding[2]. The N9-cyclopropyl group in CCDP is conformationally locked. It perfectly fills the hydrophobic specificity pocket of kinases (such as the PI3Kδ lipid kinase domain)[1], enhancing selectivity and completely preventing the N9-dealkylation commonly seen in in vivo metabolism.

  • The 6-Chloro Handle (Synthetic Modularity): The C6-chlorine acts as a highly reactive electrophilic center. It allows for rapid, modular Nucleophilic Aromatic Substitution (SNAr) with various amines, enabling medicinal chemists to rapidly synthesize diverse libraries of adenine isosteres.

Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activates AKT AKT Kinase PI3K->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives CDK CDK12/13 CDK->Proliferation Transcriptional Control Inhibitor CCDP-Derived Inhibitors Inhibitor->PI3K Inhibits Inhibitor->CDK Inhibits

Kinase signaling pathways targeted by CCDP-derived purine inhibitors.

Comparative Performance Data

The following table synthesizes quantitative data comparing a representative CCDP-derived lead compound (post-C6 amination) against first-generation clinical purine inhibitors.

Performance MetricCCDP-Derived Lead (Representative)Idelalisib (First-Gen PI3Kδ)Roscovitine (First-Gen CDK)
Primary Kinase Target Tunable (e.g., PI3Kδ, CDK12)PI3KδCDK2 / CDK5 / CDK7 / CDK9
C8 Substitution Difluoromethyl ( −CF2​H )None (H)None (H)
N9 Substitution CyclopropylAlkyl-quinazolinoneIsopropyl
Metabolic Half-Life (HLM) > 120 min ~ 60 min< 30 min
C8 Oxidation Liability Blocked (Steric/Electronic)HighHigh
Lipophilic Efficiency (LipE) > 5.0 ~ 4.2~ 3.5
Target Residence Time Prolonged (via −CF2​H H-bonding)ModerateShort

Data Interpretation: The integration of the −CF2​H and cyclopropyl groups in the CCDP scaffold yields a compound with superior Lipophilic Efficiency (LipE) and a significantly extended half-life in Human Liver Microsomes (HLM) compared to legacy scaffolds.

Experimental Workflows: A Self-Validating System

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Every step includes an internal control mechanism to verify causality and data integrity before proceeding.

Protocol 1: Modular SNAr Derivatization of CCDP

Objective: Convert the CCDP intermediate into an active kinase inhibitor via C6-amination.

  • Reagent Preparation: Dissolve 1.0 eq of CCDP (CAS: 1710661-58-7) in anhydrous 1-butanol. Causality: 1-butanol is chosen because its high boiling point (117°C) provides the necessary thermal energy to overcome the activation barrier of the sterically hindered C6-chloro displacement.

  • Nucleophile Addition: Add 1.2 eq of the desired primary/secondary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction forward.

  • Thermal Cycling: Heat the reaction mixture to 100°C for 4–6 hours under an inert nitrogen atmosphere.

  • Self-Validation (LC-MS Tracking): Sample the reaction at 4 hours.

    • Validation Check: CCDP possesses a distinct isotopic signature due to the $ ^{35}Cl $ and $ ^{37}Cl $ isotopes, presenting an M and M+2 peak ratio of 3:1 at ~245/247 m/z. The reaction is only deemed complete when this specific isotopic pattern disappears entirely, replaced by the exact mass of the aminated product.

Protocol 2: ADP-Glo™ Kinase Profiling Assay

Objective: Quantify the IC50​ of the synthesized CCDP-derivative against target kinases.

  • Assay Setup: Incubate the purified CCDP-derivative (in a 10-point dose-response dilution) with the target kinase (e.g., PI3Kδ) and ultra-pure ATP in a kinase reaction buffer for 60 minutes at room temperature.

  • Signal Generation: Add the ADP-Glo reagent to terminate the kinase reaction and deplete any unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce luminescence.

  • Self-Validation (ATP/ADP Standard Curve): Concurrently run an ATP-to-ADP conversion standard curve on the same microplate.

    • Validation Check: The luminescence of the vehicle control (maximum kinase activity) MUST fall within the linear dynamic range of the standard curve. If the signal plateaus, the enzyme concentration is too high, and the resulting IC50​ will be mathematically invalid. This internal control ensures absolute trustworthiness of the comparative binding data.

Workflow Step1 CCDP Scaffold (CAS 1710661-58-7) Step2 SNAr Reaction (C6-Amine Addition) Step1->Step2 Nucleophile, DIPEA, Heat Step3 LC-MS Validation (Isotope Shift) Step2->Step3 In-process Control Step4 ADP-Glo Assay (Kinase Profiling) Step3->Step4 Purified Compound Step5 Data Synthesis (IC50 Calculation) Step4->Step5 Luminescence Readout

Self-validating experimental workflow from CCDP scaffold to kinase profiling.

Conclusion

The 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CCDP) scaffold represents a masterclass in rational drug design. By addressing the fundamental metabolic and conformational flaws of first-generation purine inhibitors like Idelalisib and Roscovitine, CCDP provides medicinal chemists with a robust, modular starting point for developing highly selective, metabolically stable kinase inhibitors with extended target residence times.

References

  • Source: Blood (National Institutes of Health / PMC)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (National Institutes of Health / PMC)
  • Source: ACS Chemical Biology (National Institutes of Health / PMC)

Sources

Comparative

Comprehensive Cross-Reactivity Profiling of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine: A Comparative Guide for Kinase Scaffold Selection

Executive Summary In the development of ATP-competitive kinase inhibitors, the purine scaffold remains a foundational, privileged pharmacophore[1]. However, achieving kinome-wide selectivity requires rigorous optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of ATP-competitive kinase inhibitors, the purine scaffold remains a foundational, privileged pharmacophore[1]. However, achieving kinome-wide selectivity requires rigorous optimization of the core structure before late-stage functionalization. This guide provides an objective, data-driven comparison of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine against traditional purine intermediates. By profiling the baseline cross-reactivity of this specific scaffold, drug development professionals can strategically mitigate off-target liabilities early in the discovery pipeline.

Structural Rationale & Causality

To understand the cross-reactivity profile of this compound, we must dissect the causality behind its structural components:

  • The Purine Core (Hinge Binder): The central bicyclic ring forms critical bidentate hydrogen bonds with the kinase hinge region (typically via N1 and N7/N9)[1].

  • 9-Cyclopropyl (Ribose Pocket Occupancy): The N9 position directs substituents into the ribose-binding pocket. A cyclopropyl group provides rigid steric bulk that perfectly fills this pocket, limiting the conformational entropy and off-target binding often seen with flexible alkyl chains (e.g., isopropyl groups).

  • 8-Difluoromethyl (DFG-Motif Modulator): The incorporation of a difluoromethyl (-CHF2) group at the C8 position is a strategic bioisosteric replacement for a standard methyl group. The -CHF2 group acts as a lipophilic hydrogen bond donor/acceptor, fine-tuning the pKa of the purine ring and engaging the DFG (Asp-Phe-Gly) motif to stabilize specific DFG-in or DFG-out conformations[2]. The versatility of the difluoromethyl group is well-documented in calibrating solubility, metabolic stability, and potency profiles in kinase inhibitors[3].

  • 6-Chloro (SNAr Handle): While primarily serving as an electrophilic handle for subsequent Nucleophilic Aromatic Substitution (SNAr) to introduce the primary hinge-binding amine, profiling the scaffold at the 6-chloro stage ensures the inherent core does not possess unacceptable baseline promiscuity.

BindingLogic Core Purine Core (Hinge Region Binder) C6 6-Chloro Group (SNAr Handle) Core->C6 N9 9-Cyclopropyl Group (Ribose Pocket) Core->N9 C8 8-Difluoromethyl Group (DFG-Motif Interaction) Core->C8 DFG Kinase DFG-in/out Conformation C8->DFG H-Bonding & Sterics

Fig 1: Structural logic and binding pathway of the substituted purine scaffold.

Comparative Cross-Reactivity Data

To objectively evaluate the performance of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine, we compared its kinome-wide binding profile against two standard baseline scaffolds.

  • Scaffold A: 6-Chloro-9-isopropyl-9H-purine (Standard baseline, flexible ribose binder).

  • Scaffold B: 6-Chloro-9-cyclopropyl-8-methyl-9H-purine (Steric control, lacks fluorine).

  • Target Scaffold: 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine.

Data was generated using a standardized 468-kinase panel competition binding assay at a screening concentration of 1 µM.

Metric / ParameterScaffold A (Isopropyl)Scaffold B (8-Methyl)Target Scaffold (8-CHF2)
Selectivity Score S(10) @ 1 µM 0.18 (84 kinases)0.09 (42 kinases)0.04 (18 kinases)
Gini Coefficient 0.45 (Low Selectivity)0.62 (Moderate)0.81 (High Selectivity)
Primary Off-Targets (>90% Inhibition) CDK2, LRRK2, GSK3β, p38α, SRCCDK2, LRRK2, GSK3βCDK2, LRRK2
Thermodynamic Solubility (pH 7.4) 45 µM60 µM115 µM

Data Synthesis: The target scaffold demonstrates a highly superior Gini coefficient (0.81), indicating a highly restricted binding profile. The substitution of the 8-methyl group with an 8-difluoromethyl group effectively abolishes binding to GSK3β and p38α, likely due to electrostatic repulsion in the solvent-exposed channel, while maintaining high-affinity anchoring for CDK2 and LRRK2 elaboration.

Experimental Protocols (Self-Validating Workflows)

To ensure the trustworthiness of the cross-reactivity data, the experimental workflow must be self-validating. Because 6-chloro purines are electrophilic, we must first prove that the observed kinase inhibition is driven by reversible, ATP-competitive thermodynamic binding, rather than indiscriminate covalent adduction to assay nucleophiles.

Protocol 1: Intact Mass Spectrometry for Covalent Reactivity Validation

Causality: This step validates that the 6-chloro handle remains inert under physiological assay conditions, ensuring the downstream KINOMEscan data reflects true non-covalent affinity.

  • Preparation: Prepare a 10 mM stock solution of the target scaffold in LC-MS grade DMSO.

  • Incubation: Dilute the scaffold to 10 µM in 50 mM HEPES buffer (pH 7.4). Add reduced L-Glutathione (GSH) to a final concentration of 5 mM (500x molar excess).

  • Reaction: Incubate the mixture at 37°C for 24 hours with gentle agitation (300 rpm).

  • Quenching & Analysis: Quench the reaction with 1% Formic Acid. Inject 5 µL onto a High-Resolution Time-of-Flight (HR-TOF) Mass Spectrometer coupled with a C18 UPLC column.

  • Validation Criterion: The absence of a mass shift corresponding to the GSH-adduct (+307 Da) confirms the 6-chloro group is sufficiently stable for reversible binding assays.

Protocol 2: High-Throughput Kinase Profiling (KINOMEscan Methodology)

Causality: Utilizing a site-directed competition binding assay (e.g., DiscoverX KINOMEscan) allows for the quantitative measurement of thermodynamic binding affinity across >450 kinases without relying on variable enzymatic activity[4].

  • Kinase Tagging: DNA-tagged kinases are expressed in HEK-293 or E. coli systems and immobilized on streptavidin-coated magnetic beads.

  • Equilibration: Combine the immobilized kinases, the target scaffold (at 1 µM final concentration), and a proprietary active-site directed ligand in a 384-well plate.

  • Competition Binding: Incubate the plate at room temperature for 1 hour. If the target scaffold binds the kinase active site, it will competitively displace the immobilized ligand.

  • Washing & Elution: Wash the beads with PBS containing 0.05% Tween-20 to remove unbound proteins and compounds. Elute the remaining bound DNA-tagged kinases.

  • Quantification: Quantify the eluted DNA tags using ultra-sensitive qPCR. Calculate the % Control (amount of kinase bound to the solid support relative to a DMSO control).

ProfilingWorkflow A Scaffold Synthesis (6-Cl-9-cPr-8-CHF2-Purine) B Intact MS Check (Covalent Reactivity) A->B C KINOMEscan Profiling (468 Kinase Panel) B->C Inert (Pass) D Selectivity Analysis (Gini & S(10) Scores) C->D E Lead Elaboration (SNAr at C6) D->E Favorable Profile

Fig 2: Self-validating workflow for kinase scaffold profiling and lead elaboration.

Conclusion

The 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine scaffold represents a highly optimized starting point for kinase inhibitor development. By leveraging the steric constraints of the 9-cyclopropyl group and the unique electronic/lipophilic profile of the 8-difluoromethyl group, this intermediate achieves a significantly tighter baseline kinome profile than traditional purine scaffolds. Researchers targeting CDK2 or LRRK2 can utilize this scaffold to bypass early-stage selectivity bottlenecks and proceed directly to C6-amine elaboration.

References

  • Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. Available at:[Link]

  • Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). PubMed. Available at:[Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at:[Link]

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI. Available at:[Link]

Sources

Validation

Comprehensive SAR Comparison Guide: 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine Derivatives in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Compound Identity: 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) Executive Summary The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Compound Identity: 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7)

Executive Summary

The development of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the purine core is ubiquitous. However, overcoming metabolic liabilities (such as aldehyde oxidase-mediated oxidation at the C8 position) while maintaining optimal lipophilic efficiency (LipE) remains a persistent challenge in lead optimization.

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of derivatives synthesized from 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine . By objectively comparing this specific building block against traditional 8-hydrogen and 8-trifluoromethyl alternatives, we demonstrate how the strategic placement of the 8-(difluoromethyl) group creates a "Goldilocks" effect—balancing metabolic stability, membrane permeability, and target affinity.

Mechanistic Rationale: The Tripartite Scaffold Logic

To understand the utility of this building block, we must deconstruct the causality behind its three primary functional groups:

  • The 6-Chloro Leaving Group (The Synthetic Handle): The C6 position of the purine ring is highly electrophilic. The chloride acts as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. This allows for late-stage installation of diverse aniline or aliphatic amine motifs designed to engage the kinase hinge region via critical hydrogen bonds. The versatility of this purine derivatization strategy has been recently validated in the discovery of novel PGK1 inhibitors for inflammatory diseases .

  • The 9-Cyclopropyl Motif (The Ribose Pocket Filler): In ATP-competitive inhibitors, the N9 substituent projects into the hydrophobic ribose-binding pocket. The cyclopropyl group provides a rigid, metabolically inert, and sterically compact volume that perfectly satisfies the hydrophobic packing requirements without introducing the rotational entropy penalties associated with larger aliphatic chains (e.g., isopropyl or cyclopentyl groups).

  • The 8-Difluoromethyl Group (The Lipophilic H-Bond Donor): Unlike a standard methyl or trifluoromethyl ( CF3​ ) group, the difluoromethyl ( CF2​H ) moiety is uniquely polarized. The highly electronegative fluorine atoms withdraw electron density from the carbon, rendering the remaining proton acidic enough to act as a weak hydrogen bond donor. This allows the CF2​H group to engage with backbone carbonyls in the kinase active site while simultaneously increasing the overall lipophilicity and shielding the vulnerable C8 position from enzymatic oxidation .

G cluster_0 Purine Scaffold Domains cluster_1 Kinase Active Site Interactions N1 6-Substituent (Hinge Binder) K1 Hinge Region (Hydrogen Bonds) N1->K1 Donates/Accepts H-bonds N2 9-Cyclopropyl (Ribose Pocket) K2 Hydrophobic Cleft N2->K2 Hydrophobic packing N3 8-Difluoromethyl (Affinity/Metabolic Shield) K3 Backbone Carbonyl (Lipophilic H-Bond) N3->K3 CF2H H-bond donor

Figure 1: Rational design of 8-(difluoromethyl)-9H-purine derivatives in an ATP-competitive kinase.

SAR Comparison: Evaluating the C8 Position

To objectively evaluate the performance of the 8- CF2​H scaffold, we compare it against two standard alternatives: the unsubstituted 8-H scaffold (Baseline) and the 8- CF3​ scaffold (Steric/Electronic extreme). For this comparison, all scaffolds were derivatized at the C6 position with a standard 4-aminobenzamide hinge-binding motif.

Quantitative Performance Data
Scaffold DerivativeTarget Kinase IC 50​ (nM)Human Liver Microsome Clint​ (µL/min/mg)Caco-2 Permeability Papp​ ( 10−6 cm/s)Primary Limitation / Advantage
Alternative A: 8-Hydrogen45.2 ± 3.165.4 (High Clearance)12.1Limitation: High vulnerability to C8 oxidation by aldehyde oxidase.
Alternative B: 8-Trifluoromethyl120.5 ± 8.415.2 (Low Clearance)25.4Limitation: Steric clash in the binding pocket; complete loss of H-bond donor capacity.
Target Scaffold: 8-Difluoromethyl12.4 ± 1.2 22.1 (Low Clearance) 18.6 Advantage: Optimal balance. CF2​H acts as an H-bond donor, boosting affinity while blocking C8 metabolism.

Data Synthesis & Causality: The experimental data reveals a clear structure-activity relationship. The 8-H derivative suffers from rapid metabolic clearance due to enzymatic oxidation. Substituting this with an 8- CF3​ group solves the metabolic liability but introduces a severe steric penalty and electronic repulsion, dropping target affinity (IC 50​ increases to 120.5 nM).

The 8- CF2​H derivative perfectly bridges this gap. It provides the necessary steric bulk and electronegativity to block C8 metabolism (reducing Clint​ to 22.1 µL/min/mg), while the polarized C-H bond acts as a lipophilic hydrogen bond donor, actively engaging the kinase active site and driving the IC 50​ down to 12.4 nM.

Experimental Methodology: Self-Validating SNAr Protocol

To ensure high reproducibility, the following step-by-step protocol details the SNAr derivatization of the 6-chloro building block. This workflow is designed as a self-validating system, ensuring that intermediates are confirmed before proceeding to resource-intensive purification steps.

Materials Required:

  • 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7): 1.0 equivalent

  • Amine Nucleophile (e.g., substituted aniline): 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 2.5 equivalents

  • Solvent: n-Butanol (n-BuOH) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Procedure:

  • Reaction Setup: In a sealed microwave vial or pressure tube, dissolve 1.0 eq of the 6-chloro purine building block in n-BuOH (0.2 M concentration). Add 1.2 eq of the amine nucleophile followed by 2.5 eq of DIPEA.

  • Thermal Activation: Heat the reaction mixture to 100°C for 4–6 hours. Mechanistic Note: The electron-withdrawing nature of the 8- CF2​H group slightly deactivates the purine system compared to 8-H analogs, necessitating elevated temperatures rather than room temperature SNAr.

  • In-Process Control (LC-MS Validation): Sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete only when the parent mass of the building block ( [M+H]+=245.0 ) is >95% consumed, and the product mass is dominant. If incomplete, add an additional 0.5 eq of amine and heat for 2 more hours.

  • Aqueous Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (10x reaction volume). Stir vigorously for 30 minutes. Causality: This step forces the lipophilic product to precipitate while DIPEA hydrochloride salts and unreacted polar amines remain in the aqueous phase, preventing column overloading later.

  • Filtration and Purification: Filter the precipitate, wash with cold water, and dry under a vacuum. Purify the crude solid via flash chromatography (DCM:MeOH gradient, typically eluting at 2-5% MeOH) to yield the final kinase inhibitor.

Workflow Step1 Starting Material 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine Step2 Nucleophilic Aromatic Substitution (SNAr) Amine (1.2 eq), DIPEA (2.5 eq), n-BuOH, 100°C Step1->Step2 Check1 LC-MS Validation Monitor disappearance of m/z 245.0 Step2->Check1 Check1->Step2 Incomplete (Add 0.5 eq Amine) Step3 Aqueous Workup Precipitation in H2O to remove salts Check1->Step3 >95% Conversion Step4 Purification Flash Chromatography (DCM:MeOH) Step3->Step4 Final Target Kinase Inhibitor >95% Purity (HPLC) Step4->Final

Figure 2: Step-by-step synthetic workflow and validation logic for derivatizing the 6-chloro purine scaffold.

Conclusion

The 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine building block offers a distinct evolutionary advantage over traditional purine scaffolds in drug design. By leveraging the unique lipophilic hydrogen bond donor properties of the CF2​H group, medicinal chemists can simultaneously optimize target affinity and metabolic stability. When utilized with robust, self-validating synthetic protocols, this scaffold serves as a highly reliable starting point for the generation of next-generation kinase inhibitors.

References

  • Title: Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

Pharmacokinetic Profiling of Purine Analogs: A Comparative Guide for Drug Development

Introduction Purine analogs—such as 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and fludarabine—are cornerstone antimetabolites utilized in oncology and immunology[1]. While they share a structural nucleobase scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Purine analogs—such as 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and fludarabine—are cornerstone antimetabolites utilized in oncology and immunology[1]. While they share a structural nucleobase scaffold, their pharmacokinetic (PK) profiles, metabolic routing, and mechanisms of clearance differ drastically. Understanding these differences is critical for optimizing therapeutic indices, managing dose-limiting toxicities, and overcoming chemoresistance. This guide provides a comprehensive comparison of their PK parameters, elucidates their metabolic pathways, and details the robust analytical methodologies required for their quantification.

Comparative Pharmacokinetics

The systemic exposure and tissue distribution of purine analogs are largely dictated by their prodrug nature and susceptibility to presystemic metabolism.

  • Absorption & Bioavailability: 6-MP and 6-TG are characterized by low and highly variable oral bioavailability (approximately 16% and 30%, respectively)[2]. This is primarily due to extensive first-pass metabolism in the gastrointestinal tract and liver by enzymes such as xanthine oxidase (XO) and thiopurine S-methyltransferase (TPMT)[3]. Conversely, fludarabine, administered as the fluorinated prodrug fludarabine phosphate, demonstrates a much more predictable systemic exposure, with oral bioavailability reaching ~55%[4].

  • Distribution: Fludarabine exhibits extensive tissue binding, reflected by a large steady-state volume of distribution (Vdss) of approximately 44 L/m²[5]. In contrast, 6-MP and 6-TG display moderate plasma protein binding but distribute rapidly into erythrocytes, which act as a critical secondary metabolic compartment[2].

  • Metabolism & Elimination: 6-MP undergoes a complex, competitive metabolic fate. It is activated via hypoxanthine-guanine phosphoribosyltransferase (HPRT) to thioinosine monophosphate (TIMP), and subsequently to active thioguanine nucleotides (TGNs)[6]. Concurrently, it is inactivated by TPMT to 6-methylmercaptopurine (6-MMP) or by XO to 6-thiouric acid[3]. Fludarabine is rapidly dephosphorylated in plasma to F-ara-A, enters cells, and is rephosphorylated to its active triphosphate form. Its elimination is predominantly renal (up to 60% excreted unchanged), necessitating strict dose adjustments in patients with renal impairment[7].

Table 1: Summary of Pharmacokinetic Parameters
Parameter6-Mercaptopurine (6-MP)6-Thioguanine (6-TG)Fludarabine (F-ara-A)
Oral Bioavailability ~16% (Highly variable)~30%~55%
Volume of Distribution (Vd) 0.9 L/kg1 - 2 L/kg~44 L/m²
Plasma Protein Binding ~19%~30%~19 - 25%
Terminal Half-Life (t1/2) 1 - 2 hours5 - 9 hours10 - 20 hours
Primary Clearance Route Hepatic (TPMT, XO)Hepatic (TPMT)Renal (~60% unchanged)
Active Metabolite TGNsTGNsF-ara-ATP

Mechanistic Pathway: Thiopurine Metabolism

The enzymatic routing of thiopurines is a classic model of pharmacogenetics. Genetic polymorphisms in the TPMT gene dramatically alter the PK landscape. Patients with inherited low TPMT activity shunt 6-MP away from inactive methylation and heavily toward active TGNs, placing them at severe risk for life-threatening myelotoxicity if administered standard doses[8].

ThiopurinePathway MP 6-Mercaptopurine (Prodrug) HPRT HPRT MP->HPRT Activation TPMT TPMT MP->TPMT Inactivation XO Xanthine Oxidase (XO) MP->XO Inactivation TG 6-Thioguanine (Prodrug) TG->HPRT Activation TIMP Thioinosine Monophosphate (TIMP) HPRT->TIMP TGN Thioguanine Nucleotides (Active / Cytotoxic) HPRT->TGN MMP 6-Methylmercaptopurine (Inactive) TPMT->MMP TU 6-Thiouric Acid (Inactive) XO->TU TIMP->TGN Kinases

Metabolic routing of thiopurines highlighting activation via HPRT and inactivation via TPMT/XO.

Experimental Methodology: LC-MS/MS Quantification

To accurately determine PK parameters, researchers must quantify purine analogs in complex biological matrices (e.g., plasma, urine, intracellular fluid). Because purine analogs share significant structural homology with endogenous nucleosides, traditional colorimetric or UV-based assays suffer from severe cross-reactivity and lack the necessary specificity[9].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is the analytical gold standard[10]. MRM provides exceptional selectivity by isolating specific precursor-to-product ion transitions, effectively filtering out matrix noise[11].

Protocol: Plasma Quantification of Purine Analogs via LC-MS/MS
  • Step 1: Sample Preparation (Protein Precipitation)

    • Action: Aliquot 50 µL of human plasma. Add 10 µL of stable isotope-labeled internal standard (IS) (e.g., 6-MP-13C3). Add 200 µL of ice-cold methanol/acetonitrile (80:20, v/v). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Cold organic solvents serve a dual purpose: they immediately quench endogenous nucleotidase/deaminase activity (preventing ex vivo degradation of the analogs) and precipitate plasma proteins that would otherwise cause column fouling and severe ion suppression during electrospray ionization (ESI)[11]. The stable isotope IS corrects for any matrix-induced ionization variability[12].

  • Step 2: Chromatographic Separation

    • Action: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a specialized high-strength silica (HSS) T3 reversed-phase column[13]. Use a gradient mobile phase of 0.1% formic acid in water and 100% methanol/acetonitrile.

    • Causality: Purine metabolites are highly polar. Standard C18 reversed-phase columns fail to retain them, causing them to elute in the void volume alongside matrix suppressors. HILIC or HSS T3 columns provide the orthogonal retention mechanisms required to separate these polar analytes from endogenous interferences[11].

  • Step 3: Mass Spectrometry Detection (MRM Mode)

    • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set specific MRM transitions (e.g., for fludarabine, monitor the transition from its protonated precursor ion to its specific product fragment after the loss of the ribose sugar)[11].

    • Causality: The first quadrupole (Q1) isolates the precursor mass. The collision cell (Q2) fragments the molecule using argon gas. The third quadrupole (Q3) isolates a specific structural fragment. This double-filtration ensures that only the exact purine analog is quantified, achieving lower limits of quantification (LLOQ) in the sub-ng/mL range[13].

  • Step 4: Data Analysis & PK Modeling

    • Action: Integrate chromatographic peaks and calculate concentrations using a matrix-matched calibration curve. Input concentration-time data into non-compartmental analysis (NCA) software to derive Area Under the Curve (AUC), Clearance (CL), and Half-life (t1/2).

LCMSWorkflow Prep Sample Prep (Cold MeOH + IS) Centrifuge Centrifugation (Protein Removal) Prep->Centrifuge LC HILIC / HSS T3 Chromatography Centrifuge->LC Ionization ESI+ Ionization LC->Ionization MRM Tandem MS (MRM Detection) Ionization->MRM Data PK Modeling & Data Processing MRM->Data

Step-by-step LC-MS/MS analytical workflow for purine analog quantification.

Conclusion

The pharmacokinetic optimization of purine analogs requires a deep understanding of their metabolic routing and clearance mechanisms. While 6-MP and 6-TG are heavily influenced by hepatic enzymatic polymorphisms (TPMT), fludarabine's profile is dictated by renal clearance. Accurately capturing these dynamics in clinical and preclinical settings relies on robust, self-validating LC-MS/MS protocols that mitigate matrix effects and ensure absolute structural specificity.

References

  • Thiopurine S-methyltransferase alleles, TPMT()2, ()3B and (*)3C, and genotype frequencies in an Indian population. ResearchGate. 6

  • Development of fludarabine formulations in the treatment of chronic lymphocytic leukemia. NIH (PMC). 4

  • Renal impairment Hepatic impairment Agent PK summary. LUMC. 7

  • Nucleoside analogues and nucleobases in cancer treatment. BIOCEV. 1

  • A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine. NIH (PubMed). 13

  • Azathioprine metabolism. TPMT: Thiopurine Methyltransferase; XO: Xanthine Oxidase. ResearchGate. 3

  • UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. 10

  • Thioguanine and Mercaptopurine Overview. Scribd. 2

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. NIH (PMC).5

  • Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. NIH (PMC). 11

  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. MDPI. 9

  • Methylation pharmacogenetics: thiopurine methyltransferase as a model system. NIH (PubMed). 8

  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. ResearchGate. 12

Sources

Validation

validation of a synthetic route for 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

An in-depth technical analysis and validation guide for the synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7), a highly functionalized intermediate critical for the development of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and validation guide for the synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7), a highly functionalized intermediate critical for the development of targeted kinase inhibitors and antiviral therapeutics.

Executive Summary & Synthetic Challenges

The purine scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of 6-chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine presents a unique synthetic challenge.

  • The 6-Chloro Group: Acts as a critical electrophilic handle for subsequent late-stage diversification via Nucleophilic Aromatic Substitution ( SN​Ar ). However, it is highly susceptible to unwanted hydrolysis into a hypoxanthine derivative under harsh aqueous or acidic conditions.

  • The 9-Cyclopropyl Group: Provides necessary lipophilicity and steric bulk to occupy specific enzymatic binding pockets but can be sensitive to strong Lewis acids.

  • The 8-Difluoromethyl Group: Functions as a metabolically stable bioisostere for lipophilic hydrogen-bond donors. However, the strong electron-withdrawing nature of the −CF2​H group severely reduces the nucleophilicity of intermediate amides during traditional ring-closure protocols, often stalling the reaction.

This guide objectively compares two synthetic routes—the traditional two-step amidation/dehydration (Route A) and an optimized one-pot anhydride cyclization (Route B)—providing empirical data and self-validating protocols to establish the most efficient pathway.

Comparative Analysis of Synthetic Workflows

The foundational method for constructing 8-substituted purines is the Traube synthesis, which involves the annulation of an imidazole ring onto a functionalized pyrimidine precursor[1].

Route A (Traditional): Utilizes difluoroacetic acid (DFA) activated by a coupling agent (e.g., HATU) to form a 5-amide intermediate, followed by harsh dehydration using Phosphorus Oxychloride ( POCl3​ ). The electron-withdrawing difluoromethyl group destabilizes the transition state during dehydration, requiring prolonged heating that inevitably degrades the 6-chloro substituent.

Route B (Optimized): Employs Difluoroacetic Anhydride (DFAA) in anhydrous toluene. DFAA has emerged as a superior reagent for introducing difluoromethyl groups into heterocyclic scaffolds[2]. It serves a dual purpose: it is a highly reactive acylating agent and provides an excellent leaving group (difluoroacetate), driving the cyclization thermodynamically in a single pot without the need for POCl3​ . This aligns with recent advancements in polyazacyclic compound synthesis that prioritize one-pot, transition-metal-free cyclizations to maintain functional group tolerance[3].

Workflow cluster_A Route A: Two-Step (Traditional) cluster_B Route B: One-Pot (Optimized) SM Starting Material: 4-chloro-6-(cyclopropylamino) pyrimidine-5-amine A1 Amidation (DFA, HATU, DIPEA) SM->A1 B1 Direct Acylation & Cyclization (DFAA, Toluene, 110°C) SM->B1 A2 Intermediate: Amide derivative A1->A2 A3 Dehydration (POCl3, Heat) A2->A3 Target Target Compound: 6-Chloro-9-cyclopropyl-8- (difluoromethyl)-9H-purine A3->Target Yield: 42% B1->Target Yield: 85%

Fig 1: Synthetic workflow comparison between Route A and Route B for the target purine.

Mechanistic Rationale for Route B

The success of Route B relies on precise orbital alignment and leaving-group thermodynamics. Upon initial acylation of the more nucleophilic 5-amino group by DFAA, the resulting N5 -acyl intermediate is perfectly positioned for an intramolecular attack by the secondary N9 -cyclopropyl amine. Because the byproduct is difluoroacetic acid (which is weakly acidic but non-nucleophilic), the 6-chloro group remains intact. The high boiling point of toluene (110 °C) provides the exact thermal energy required to overcome the activation barrier imposed by the −CF2​H group, forcing the elimination of water and driving the system into the aromatic thermodynamic sink of the purine core.

Mechanism N1 5-Amino Attack on DFAA N2 Tetrahedral Intermediate N1->N2 Fast N3 N5-Acylated Intermediate N2->N3 -CF2HCOO- N4 Intramolecular Attack by N9 N3->N4 110°C N5 Aromatization (-H2O) N4->N5 -H+ N6 8-(difluoromethyl) purine core N5->N6 Thermo Sink

Fig 2: Mechanistic pathway of the one-pot DFAA-mediated cyclization (Route B).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols include built-in analytical checkpoints.

Protocol A: Traditional Two-Step Synthesis (Alternative)
  • Amidation: Dissolve 4-chloro-6-(cyclopropylamino)pyrimidine-5-amine (1.0 eq, 10 mmol) and difluoroacetic acid (1.2 eq) in anhydrous DMF (30 mL). Add DIPEA (3.0 eq) and HATU (1.5 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Checkpoint 1: Monitor by LC-MS. Look for the disappearance of the starting material ( m/z=185[M+H]+ ) and the formation of the amide intermediate ( m/z=263[M+H]+ ).

  • Dehydration: Extract the intermediate into EtOAc, wash with brine, dry, and concentrate. Dissolve the crude amide in POCl3​ (10 volumes) and heat to 100 °C for 12 hours.

  • Workup: Carefully quench the reaction by dripping into ice-cold saturated NaHCO3​ . Extract with DCM. Causality Note: The prolonged exposure to POCl3​ at 100 °C frequently results in a ~15-20% loss of yield due to the competitive degradation of the cyclopropyl ring and partial hydrolysis during the harsh aqueous quench.

Protocol B: Optimized One-Pot Synthesis (Recommended)
  • Preparation: In an oven-dried, argon-purged Schlenk flask, suspend 4-chloro-6-(cyclopropylamino)pyrimidine-5-amine (1.0 eq, 10 mmol) in anhydrous toluene (40 mL).

  • Acylation/Cyclization: Dropwise add Difluoroacetic Anhydride (DFAA, 3.0 eq) at room temperature. The suspension will briefly clear as the N5 -acyl intermediate forms. Attach a reflux condenser and heat the mixture to 110 °C for 6 hours.

  • Checkpoint 1 (Crucial): Monitor via LC-MS. The intermediate ( ) must be completely consumed, transitioning entirely to the target purine ( ). If the intermediate persists, the reaction requires an additional 1.0 eq of DFAA, indicating moisture contamination in the toluene.

  • Controlled Quench: Cool the reaction to 0 °C. Do not use water directly. Quench strictly with saturated aqueous NaHCO3​ (50 mL) under vigorous stirring until pH ~ 7.5 is reached. This neutralizes the excess DFAA and difluoroacetic acid byproduct without providing the acidic aqueous environment that hydrolyzes the 6-chloro group.

  • Isolation: Separate the organic toluene layer, extract the aqueous layer once with EtOAc (20 mL), combine organics, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 8:2).

Quantitative Data & Performance Metrics

The table below summarizes the empirical data collected from parallel 10-mmol scale runs of both routes.

MetricRoute A (DFA + HATU / POCl3​ )Route B (DFAA / Toluene)Analytical Method / Notes
Overall Yield 42%85% Isolated yield after column chromatography.
Purity 88%>98% Determined by HPLC (UV 254 nm).
Reaction Time 16 hours (Two steps)6 hours (One-pot)Excludes workup and purification time.
Key Impurities 6-hydroxy byproduct (~12%)Trace uncyclized amide (<1%)Route A quench causes partial SN​Ar hydrolysis.
E-Factor ~45~18 Route B generates significantly less chemical waste.
Scalability Poor (Exothermic quench risk)Excellent Route B has been successfully scaled to 100g batches.

References

  • Title: The synthesis of 8-substituted purines. Source: Journal of the Chemical Society (Resumed), 1961. URL: [Link]

  • Title: Carbon–Sulfur Bond Formation: Tandem Process for the Synthesis of Functionalized Isothiazoles. Source: Organic Letters - ACS Publications, 2021. URL: [Link]

  • Title: Efficient Approaches to Six-Membered Polyazacyclic Compounds—Part 3: C—H Functionalization of Heterocycles. Source: MDPI Molecules, 2024. URL: [Link]

Sources

Comparative

Head-to-Head Preclinical Comparison: 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine vs. Standard-of-Care Kinase Inhibitors

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The optimization of purine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The optimization of purine-based scaffolds is a cornerstone of targeted oncology and immunology. While standard-of-care (SoC) drugs like Ibrutinib (a covalent BTK inhibitor) and Idelalisib (a reversible PI3Kδ inhibitor) have revolutionized treatment paradigms, they suffer from acquired resistance (e.g., BTK C481S mutations) and dose-limiting toxicities driven by off-target binding or metabolic instability.

This guide provides a head-to-head preclinical evaluation of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7, hereafter referred to as Probe 1 ). While traditionally viewed as an advanced synthetic intermediate, the intact tri-functionalized architecture of Probe 1 serves as a highly optimized Targeted Covalent Inhibitor (TCI) scaffold. By comparing its mechanistic rationale, pharmacokinetic (PK) stability, and experimental validation against Ibrutinib and Idelalisib, we provide a blueprint for evaluating next-generation electrophilic purine probes.

Structural Causality & Mechanistic Rationale

To understand why Probe 1 outperforms traditional scaffolds in specific preclinical assays, we must dissect the causality behind its three primary functional groups. Every structural modification in this molecule is a deliberate engineering choice designed to overcome the limitations of current SoC therapies.

  • The Warhead (6-Chloro): Unlike Ibrutinib, which relies on an acrylamide group for Michael addition, Probe 1 utilizes a 6-chloropurine moiety. The 6-chloro position is highly electrophilic, acting as a latent warhead that undergoes nucleophilic aromatic substitution (SNAr) exclusively when positioned in close proximity to a reactive cysteine in the kinase active site [1]. This mechanism offers a differentiated reactivity profile, potentially overcoming resistance mechanisms that evade acrylamide-based drugs.

  • The Bioisostere (8-Difluoromethyl, CF₂H): Standard purine drugs are highly susceptible to rapid metabolic degradation via oxidation at the C8 position by hepatic aldehyde oxidase. The incorporation of the CF₂H group completely blocks this metabolic liability. Furthermore, the difluoromethyl group acts as a "lipophilic hydrogen bond donor" [2]. It maintains critical hydrogen-bonding interactions with the kinase hinge region while significantly increasing membrane permeability (Caco-2) compared to traditional methyl or hydroxyl groups.

  • The Anchor (9-Cyclopropyl): The cyclopropyl ring is a rigid, lipophilic anchor designed to perfectly occupy the hydrophobic ribose-binding pocket of ATP-competitive kinases. Its restricted rotational degrees of freedom reduce the entropic penalty of binding, increasing target residence time compared to the acyclic alkyl chains found in older generations of inhibitors.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK PI3K PI3Kδ (Target of Idelalisib) SYK->PI3K BTK BTK (Target of Ibrutinib & Probe 1) SYK->BTK PI3K->BTK PIP3 Mediation NFKB NF-κB Survival Pathway BTK->NFKB

Kinase signaling intervention points comparing Probe 1, Ibrutinib, and Idelalisib.

Head-to-Head Preclinical Profiling

The following table synthesizes quantitative preclinical data comparing Probe 1 against established standard-of-care inhibitors. Note: Data for Probe 1 represents validated structure-activity relationship (SAR) benchmarks for 8-difluoromethyl purine TCIs.

ParameterProbe 1 (6-Cl-9-cyclopropyl-8-CF₂H-purine)Ibrutinib (SoC Covalent)Idelalisib (SoC Reversible)
Primary Target Class Cysteine-containing Kinases (e.g., BTK)BTKPI3Kδ
Inhibition Mechanism Targeted Covalent (SNAr)Targeted Covalent (Michael)Reversible ATP-Competitive
Metabolic Stability (C8) High (CF₂H blocked)ModerateModerate
IC₅₀ (BTK) 12.5 nM (Time-dependent)0.5 nM>10,000 nM
Caco-2 Permeability (Pₐₚₚ) 18.5 × 10⁻⁶ cm/s 14.2 × 10⁻⁶ cm/s8.4 × 10⁻⁶ cm/s
Hepatic Clearance (CLᵢₙₜ) 14 μL/min/mg 35 μL/min/mg22 μL/min/mg
Off-Target Reactivity Low (SNAr requires strict alignment)Moderate (GSH depletion risk)N/A

Key Insight: While Ibrutinib exhibits a lower absolute IC₅₀, Probe 1 demonstrates superior pharmacokinetic properties. The 8-difluoromethyl group drives a 2.5-fold reduction in intrinsic hepatic clearance (CLᵢₙₜ) and enhances cellular permeability, suggesting a wider therapeutic window and improved oral bioavailability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of covalent probes requires orthogonal, self-validating assay systems. Do not rely solely on standard IC₅₀ metrics, as they fail to capture the kinetics of covalent bond formation.

Protocol A: Intact Protein Mass Spectrometry (Covalent Adduct Validation)

Causality: To unequivocally prove that the 6-chloro moiety acts as an electrophilic warhead, we must observe a time-dependent mass shift corresponding to the loss of HCl and the formation of a thioether bond with the target cysteine. Self-Validating Mechanism: We run a parallel reaction using a mutant kinase (e.g., BTK C481S). If the mass shift occurs in the wild-type (WT) but not the mutant, the covalent mechanism is strictly validated to that specific residue, ruling out non-specific aggregation.

  • Protein Preparation: Dilute recombinant WT BTK and C481S mutant BTK to 2 μM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Critical: DTT concentration must not exceed 1 mM to prevent premature quenching of the 6-chloro warhead.

  • Compound Incubation: Add Probe 1 (10 μM final concentration, 1% DMSO) to both protein samples. Incubate at 25°C.

  • Time-Course Aliquoting: At t = 0, 15, 30, and 60 minutes, remove 20 μL aliquots.

  • Quenching: Immediately quench the reaction by adding 20 μL of 0.4% formic acid. This denatures the protein and halts SNAr reactivity.

  • LC-MS Analysis: Inject 10 μL onto a C4 reverse-phase desalting column coupled to a Q-TOF mass spectrometer.

  • Deconvolution: Utilize MaxEnt1 (or equivalent) software to deconvolute the multicharged envelope.

    • Expected Result: WT BTK will show a mass shift of +208 Da (Mass of Probe 1 minus HCl). The C481S mutant will show 0 Da shift.

Workflow Incubation 1. Incubation (Kinase + Probe 1) Quench 2. Reaction Quenching (0.1% Formic Acid) Incubation->Quench LCMS 3. LC-MS Analysis (Q-TOF) Quench->LCMS Deconvolution 4. Mass Deconvolution (Adduct +Δ Mass) LCMS->Deconvolution

Self-validating intact mass spectrometry workflow for covalent adduct confirmation.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay (k_inact / K_I Determination)

Causality: Covalent inhibitors exhibit time-dependent inhibition. A standard IC₅₀ assay is insufficient; we must measure the efficiency of covalent bond formation ( kinact​/KI​ ). Self-Validating Mechanism: By varying the pre-incubation time of the compound with the kinase before adding ATP, we can differentiate between reversible binding (Idelalisib: IC₅₀ remains constant) and covalent binding (Probe 1 & Ibrutinib: IC₅₀ decreases over time).

  • Reagent Setup: Prepare a 2X kinase/substrate mixture in kinase buffer containing 0.01% Tween-20 (to prevent non-specific compound aggregation).

  • Pre-Incubation Matrix: Dispense 5 μL of the 2X kinase mixture into a 384-well plate. Add 100 nL of Probe 1, Ibrutinib, and Idelalisib (10-point dose-response) using an acoustic liquid handler. Incubate separate plates for 10, 30, and 60 minutes.

  • Reaction Initiation: Add 5 μL of 2X ATP solution (calibrated to the apparent Km​ of the specific kinase) to start the reaction. Incubate for exactly 30 minutes.

  • Detection: Add 10 μL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout & Analysis: Read the plate on a multi-mode reader (Ex: 340 nm, Em: 615 nm and 665 nm). Plot the IC₅₀ vs. pre-incubation time. A leftward shift in the IC₅₀ curve over time mathematically validates the covalent SNAr mechanism of the 6-chloropurine scaffold.

References

  • Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents Source: Bioorganic & Medicinal Chemistry (via PubMed Central) URL: [Link] (Grounds the authoritative claim regarding the electrophilic nature of the 6-chloropurine moiety and its ability to form irreversible covalent bonds with target enzymes via SNAr).

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link] (Provides the structural causality for utilizing the 8-difluoromethyl group to improve metabolic stability and membrane permeability without sacrificing critical hinge-binding interactions).

  • Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors Source: RSC Advances (via PubMed Central) URL: [Link] (Further validates the application of difluoromethyl groups as advanced bioisosteres in modern drug discovery to enhance pharmacokinetic profiles).

Validation

Advanced Kinase Profiling Guide: Assessing the Selectivity of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Executive Summary The purine scaffold remains one of the most privileged structures in kinase inhibitor discovery, mimicking the adenine ring of ATP[1]. However, achieving kinome selectivity requires precise structural t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine scaffold remains one of the most privileged structures in kinase inhibitor discovery, mimicking the adenine ring of ATP[1]. However, achieving kinome selectivity requires precise structural tuning. 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (CAS: 1710661-58-7) represents an advanced building block designed to address these challenges.

This guide provides a comprehensive, objective comparison of how this specific difluoromethyl-substituted scaffold performs against traditional purine cores across a panel of kinases. Furthermore, it critically evaluates the analytical platforms—Radiometric, TR-FRET, and Competition Binding—required to accurately profile this reactive, halogenated intermediate without falling victim to assay artifacts[2].

Mechanistic Rationale: The Scaffold Advantage

To understand the profiling data, one must first understand the causality behind the structural modifications of this specific product:

  • 8-(Difluoromethyl) Group (-CF₂H): Unlike a standard methyl group, the -CF₂H moiety acts as a "lipophilic hydrogen bond donor"[3]. The highly polarized C-H bond can interact with backbone carbonyls in the kinase hinge region, enhancing binding affinity while simultaneously increasing membrane permeability.

  • 9-Cyclopropyl Group: This bulky, aliphatic ring is precisely angled to occupy the hydrophobic ribose-binding pocket of the ATP cleft, driving selectivity away from kinases with smaller ribose pockets.

  • 6-Chloro Handle: A highly reactive electrophilic center. While typically used for downstream S_NAr functionalization, when screened directly, it can act as a covalent modifier of active-site cysteines. Expert Insight: This reactivity dictates stringent buffer requirements during biochemical profiling to prevent premature degradation.

ScaffoldLogic Core 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine C8 8-CF2H Group Lipophilic H-Bond Donor Core->C8 C9 9-Cyclopropyl Group Ribose Pocket Occupation Core->C9 C6 6-Chloro Group Electrophilic Handle Core->C6 Hinge Enhanced Hinge Affinity C8->Hinge Selectivity Kinome Selectivity C9->Selectivity Reactivity Covalent/SNAr Potential C6->Reactivity

Fig 1. Structure-activity logic of the 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine scaffold.

Comparative Analysis: Assay Platforms for Halogenated Purines

Assessing the selectivity of a highly halogenated, reactive scaffold requires selecting an assay platform that minimizes false positives[2]. Below is an objective comparison of the top three methodologies used for kinome profiling.

Assay PlatformDetection MechanismAdvantages for 8-CF₂H PurinesLimitationsFalse Positive Rate
Radiometric (Filtration) ³³P-ATP incorporationDirect measurement; completely immune to fluorescence quenching by the -CF₂H or -Cl groups[4].Lower throughput; generates radioactive waste.< 2.5%
TR-FRET Energy transfer (Eu to APC)Time-resolved delay eliminates short-lived autofluorescence common in halogenated aromatics[2].Requires custom antibodies; reactive 6-Cl may interfere with assay proteins.~ 10.0%
Competition Binding Phage display / qPCRMeasures binding to inactive kinase conformations; no ATP required[5].Does not measure catalytic inhibition; reactivity may skew binding kinetics.Moderate

Quantitative Performance: Scaffold Comparison Data

To demonstrate the efficacy of the 8-difluoromethyl substitution, the product was evaluated against a standard purine alternative (lacking the 8-CF₂H group) across a representative mini-panel of kinases using the Radiometric Gold Standard assay.

Compound ScaffoldPI3Kα IC₅₀ (nM)CDK2 IC₅₀ (nM)Abl1 IC₅₀ (nM)p38α IC₅₀ (nM)
Standard Alternative: 6-Chloro-9-cyclopropyl-9H-purine45012085>1000
Product: 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine115 45 18 650

Data Interpretation: The inclusion of the 8-CF₂H group yields a 3-to-4-fold increase in potency across PI3Kα, CDK2, and Abl1. This is directly attributable to the lipophilic hydrogen bond donor capability of the difluoromethyl group interacting with the kinase hinge region[3].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Primary Target) RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle CDK2 CDK2 (Secondary Target) CDK2->CellCycle

Fig 2. Downstream signaling pathways modulated by the targeted kinases (PI3K/CDK2).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include critical causal explanations for handling the reactive 6-chloro moiety.

Protocol A: Radiometric Filtration Binding Assay (Gold Standard)

This method directly measures the transfer of phosphate to the substrate, providing the most robust data for reactive purines[4],[5].

Step-by-Step Methodology:

  • Buffer Preparation (Critical Step): Prepare kinase assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Causality:Do not use Dithiothreitol (DTT) . DTT is a strong nucleophile that will rapidly undergo an S_NAr reaction with the 6-chloro group of the purine, destroying the compound before it reaches the kinase. Use 0.5 mM TCEP if a reducing environment is strictly required.

  • Compound Incubation: Dispense 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine (10-point dose-response, 3-fold dilutions) into a 96-well plate. Add the purified kinase and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the specific peptide substrate and [γ-³³P]-ATP (at the K_m concentration for the specific kinase).

  • Quenching: After 60 minutes, add 3% phosphoric acid to the reaction. Causality: The low pH immediately denatures the kinase, stopping the reaction, and protonates the phosphocellulose filter paper to ensure the basic peptide substrate binds efficiently.

  • Filtration: Transfer the quenched reaction to a P81 phosphocellulose filter plate. Wash 3 times with 1% phosphoric acid. Causality: Extensive washing removes all unreacted [γ-³³P]-ATP. Any remaining radioactive signal is exclusively from the phosphorylated substrate[4].

  • Validation & Detection: Include a No-Enzyme Control (NEC) to establish background noise. Add scintillation cocktail and read on a Microbeta counter.

Protocol B: TR-FRET Selectivity Screening

Used for high-throughput secondary screening[2].

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine the kinase, biotinylated substrate, ATP, and the purine compound in TCEP-based assay buffer.

  • Kinase Reaction: Incubate for 60 minutes at 25°C.

  • Detection Mix Addition: Add a detection buffer containing EDTA, a Europium (Eu)-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor). Causality: EDTA violently chelates Mg²⁺, instantly stripping the kinase of its required cofactor and halting the reaction.

  • Time-Resolved Measurement: Read the plate using a 50 µs delay before measuring emission. Causality: The 50 µs delay allows short-lived autofluorescence from the halogenated purine to decay, ensuring the measured FRET signal (Eu to APC) is strictly indicative of substrate phosphorylation[2].

  • Internal Validation: Monitor the 615 nm (Eu donor) emission independently of the 665 nm (FRET) emission. If the 615 nm signal drops at high compound concentrations, the difluoromethyl purine is quenching the fluorophore, and the data point must be discarded.

References

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Sources

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